molecular formula C10H12BrFO B13567425 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene

4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene

Cat. No.: B13567425
M. Wt: 247.10 g/mol
InChI Key: LQRTXGOWZOEGMU-UHFFFAOYSA-N
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Description

4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene is a useful research compound. Its molecular formula is C10H12BrFO and its molecular weight is 247.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

4-(3-bromopropyl)-2-fluoro-1-methoxybenzene

InChI

InChI=1S/C10H12BrFO/c1-13-10-5-4-8(3-2-6-11)7-9(10)12/h4-5,7H,2-3,6H2,1H3

InChI Key

LQRTXGOWZOEGMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCBr)F

Origin of Product

United States

Foundational & Exploratory

The Strategic Application of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene (CAS 848349-26-8) in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for developing robust structure-activity relationships (SAR). 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene (CAS 848349-26-8) serves as a highly versatile electrophilic intermediate. By appending the privileged 3-fluoro-4-methoxyphenyl pharmacophore to secondary amines, this reagent is instrumental in the synthesis of multi-targeted central nervous system (CNS) agents, GPCR ligands, and kinase inhibitors.

This whitepaper provides an in-depth technical analysis of CAS 848349-26-8, detailing its physicochemical logic, upstream synthesis, and downstream application protocols.

Physicochemical Profiling & Structural Logic

The utility of CAS 848349-26-8 stems from the synergistic effects of its structural components:

  • The Methoxy Group (-OCH₃): Acts as a strong hydrogen-bond acceptor, crucial for target protein interaction.

  • The Fluorine Atom (-F): Positioned ortho to the methoxy group, fluorine exerts an electron-withdrawing inductive effect that modulates the pKa of adjacent functional groups. More importantly, it provides metabolic shielding, blocking cytochrome P450-mediated oxidation at the highly vulnerable 3-position of the phenyl ring.

  • The 3-Bromopropyl Chain: Provides an optimal three-carbon spacer, allowing sufficient conformational flexibility for the pharmacophore to reach deep within hydrophobic binding pockets. The terminal bromide serves as an excellent leaving group for nucleophilic substitution[1].

Table 1: Quantitative Physicochemical Properties
PropertyValueAnalytical Significance
IUPAC Name 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzeneNomenclature standard for patent filing.
CAS Registry Number 848349-26-8Primary identifier for commercial sourcing[2].
Molecular Formula C₁₀H₁₂BrFOBasis for high-resolution mass spectrometry (HRMS).
Molecular Weight 247.10 g/mol Used for precise stoichiometric calculations.
Appearance Colorless to pale yellow liquidColor changes indicate potential degradation (free Br₂).
Reactivity Profile Electrophilic alkylating agentHighly susceptible to Sₙ2 attack by nucleophiles.

Upstream Synthesis: Preparation of the Building Block

While CAS 848349-26-8 is commercially available through specialized chemical suppliers[3], in-house synthesis is often required for scale-up or isotopic labeling. The most reliable synthetic route involves the halogenation of the corresponding alcohol, 3-(3-fluoro-4-methoxyphenyl)propan-1-ol.

To avoid the cleavage of the acid-sensitive aryl methyl ether (a common side reaction when using harsh reagents like HBr), the Appel Reaction is the method of choice. This approach operates under mild, neutral-to-slightly-acidic conditions, ensuring absolute chemoselectivity [4].

Synthesis A 3-(3-Fluoro-4-methoxyphenyl) propan-1-ol B Appel Reaction (CBr4, PPh3, DCM) A->B Reagent Addition at 0°C C 4-(3-Bromopropyl)-2-fluoro- 1-methoxybenzene (CAS 848349-26-8) B->C Halogenation (SN2 displacement)

Caption: Upstream Synthesis Pathway of CAS 848349-26-8 via the Appel Reaction.

Protocol 1: Synthesis via the Appel Reaction

Causality & Logic: Triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) generate a bromophosphonium intermediate. The alcohol attacks this complex, forming a strong P-O bond, which drives the subsequent Sₙ2 displacement by the bromide ion. This mechanism guarantees inversion of configuration (if chiral) and prevents carbon skeleton rearrangement.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(3-fluoro-4-methoxyphenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.3 M concentration. Cool the flask to 0°C under an inert argon atmosphere.

  • Activation: Add triphenylphosphine (PPh₃, 1.2 eq) in one portion. Stir for 5 minutes until fully dissolved.

  • Halogenation: Dissolve carbon tetrabromide (CBr₄, 1.2 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15 minutes to control the exothermic formation of the active brominating species.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The product spot (R_f ≈ 0.7) will be UV-active. Complete consumption of the starting alcohol (R_f ≈ 0.3) indicates reaction completion.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (100% Hexanes transitioning to 95:5 Hexanes/EtOAc) to yield CAS 848349-26-8 as a clear liquid.

Downstream Application: N-Alkylation Workflows

The primary application of CAS 848349-26-8 is the N-alkylation of secondary amines (e.g., piperazines, piperidines, and pyrrolidines) to generate tertiary amine pharmacophores[1]. This transformation relies on a classic Sₙ2 mechanism [5].

Alkylation A Secondary Amine (Nucleophile) C Reaction Mixture (MeCN, K2CO3, 80°C) A->C Mixing B CAS 848349-26-8 (Electrophile) B->C Mixing D SN2 Transition State [N···CH2···Br]‡ C->D Nucleophilic Attack E Tertiary Amine Pharmacophore D->E Bromide Expulsion

Caption: Downstream N-Alkylation Workflow and SN2 Reaction Mechanism.

Table 2: Reaction Optimization Parameters
ParameterSuboptimal ConditionOptimal ConditionCausality / Rationale
Base Selection Triethylamine (TEA)Potassium Carbonate (K₂CO₃)TEA can act as a competing nucleophile (forming quaternary salts); K₂CO₃ is strictly non-nucleophilic.
Solvent Tetrahydrofuran (THF)Acetonitrile (MeCN)MeCN has a higher dielectric constant, stabilizing the Sₙ2 transition state better than THF.
Temperature Room Temperature80°C (Reflux)The alkyl bromide is moderately sterically hindered; thermal energy is required to overcome the activation barrier.
Stoichiometry 1.0 eq Bromide1.1 - 1.2 eq BromideA slight excess of the electrophile ensures complete consumption of the (often more valuable) amine precursor.
Protocol 2: Sₙ2 N-Alkylation of Secondary Amines

Causality & Logic: The use of a heterogeneous inorganic base (K₂CO₃) in a polar aprotic solvent (MeCN) creates an ideal environment for Sₙ2 kinetics. The base scavenges the generated hydrobromic acid (HBr) without dissolving into the organic phase, simplifying downstream purification.

Step-by-Step Methodology:

  • Suspension: In a round-bottom flask, suspend the target secondary amine (1.0 eq) and finely powdered, anhydrous K₂CO₃ (2.5 eq) in HPLC-grade MeCN (0.2 M relative to the amine).

  • Addition: Add CAS 848349-26-8 (1.1 eq) dropwise at room temperature.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C. Maintain vigorous stirring for 12–16 hours.

  • Validation: Sample the reaction, dilute with EtOAc, and check via LC-MS. Look for the disappearance of the secondary amine mass and the appearance of the target tertiary amine mass [M+H]⁺.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with excess MeCN. Concentrate the filtrate under reduced pressure.

  • Extraction: Partition the crude residue between EtOAc and distilled water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude product, ready for preparative HPLC purification.

Analytical Characterization & Quality Control

To ensure the integrity of CAS 848349-26-8 prior to downstream use, rigorous quality control is mandatory. Commercial batches are typically validated via NMR, HPLC, and GC[3]. A self-validating analytical profile should match the following parameters:

  • ¹H NMR (400 MHz, CDCl₃):

    • Methoxy Protons: Singlet at ~3.85 ppm (3H).

    • Bromopropyl Chain: The terminal CH₂-Br appears as a distinct triplet at ~3.40 ppm (2H). The benzylic CH₂ is a triplet at ~2.70 ppm (2H), and the central CH₂ is a multiplet/quintet at ~2.10 ppm (2H).

    • Aromatic Protons: Characteristic splitting due to fluorine coupling. The proton ortho to the methoxy group appears around 6.90 ppm (t, J = 8.5 Hz, 1H).

  • GC-MS: A single peak in the gas chromatogram exhibiting an isotopic pattern typical of a single bromine atom (M and M+2 peaks of approximately equal intensity at m/z 246 and 248).

References

  • Title: Synthesis and Evaluation of Novel Ligustrazine Derivatives as Multi-Targeted Inhibitors for the Treatment of Alzheimer’s Disease | Source: Molecules (MDPI) | URL: [Link]

  • Title: The Appel Reaction | Source: Organic Chemistry Portal | URL: [Link]

  • Title: Nucleophilic Substitution (SN2) | Source: Chemistry LibreTexts | URL: [Link]

Sources

4-(3-Bromopropyl)-2-fluoroanisole chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structure, synthesis, and applications of 4-(3-Bromopropyl)-2-fluoroanisole , a specialized fluorinated building block used in medicinal chemistry.

Chemical Identity & Structural Analysis[1][2][3][4]

4-(3-Bromopropyl)-2-fluoroanisole is an aryl-alkyl bromide characterized by a 3-carbon linker attaching a reactive bromine atom to a 3-fluoro-4-methoxy-substituted benzene ring. This specific substitution pattern—combining the electron-donating methoxy group with the metabolic stability of the fluorine atom—makes it a valuable intermediate for synthesizing lipophilic pharmacophores in drug discovery.

Nomenclature & Identification
IdentifierValue
IUPAC Name 1-(3-Bromopropyl)-3-fluoro-4-methoxybenzene
Common Name 4-(3-Bromopropyl)-2-fluoroanisole
CAS Number Not widely listed; Analogous to 57293-19-3 (des-fluoro)
Molecular Formula C₁₀H₁₂BrFO
Molecular Weight 247.11 g/mol
SMILES COc1c(F)cc(CCCBr)cc1
InChI Key (Predicted) InChIKey=...
Structural Features[1][3][6][7][8][9][10][11]
  • Fluorine Effect: The fluorine atom at the ortho position to the methoxy group (position 2 relative to methoxy, position 3 relative to propyl) modulates the pKa of adjacent protons and increases metabolic stability against O-demethylation compared to non-fluorinated anisoles.

  • Propyl Linker: The 3-carbon chain provides optimal spacing for receptor binding pockets, often used to link the aromatic core to a basic amine (e.g., in GPCR ligands or kinase inhibitors).

  • Reactive Handle: The primary alkyl bromide is a versatile electrophile for S_N2 reactions.

Physicochemical Properties[2][3][4][5][6][8][10][12]

Note: As a specialized intermediate, specific experimental data may be sparse. Values below are derived from structurally homologous compounds (e.g., 1-(3-bromopropyl)-4-methoxybenzene).

PropertyValue / Estimate
Appearance Clear to pale yellow liquid
Boiling Point ~135–140 °C at 10 mmHg (Est.)
Density ~1.35 g/mL at 25 °C (Est.)
Refractive Index

~1.545
Solubility Soluble in DCM, THF, EtOAc, Toluene; Insoluble in water
Flash Point >110 °C (Closed Cup)
Storage 2–8 °C, protect from light (Light sensitive)

Synthesis & Production

The synthesis of 4-(3-Bromopropyl)-2-fluoroanisole typically proceeds through the reduction of a cinnamic acid derivative or hydroboration of an allyl precursor. The most scalable route involves the reduction-bromination sequence starting from 3-(3-fluoro-4-methoxyphenyl)propanoic acid .

Core Synthetic Route (Reduction-Bromination)

This pathway ensures high yield and avoids the formation of regioisomers common in direct Friedel-Crafts alkylation.

  • Precursor Formation: Start with 3-Fluoro-4-methoxybenzaldehyde (CAS 351-54-2). Perform a Knoevenagel condensation with malonic acid to yield 3-fluoro-4-methoxycinnamic acid .

  • Hydrogenation: Reduce the double bond using H₂/Pd-C to form 3-(3-fluoro-4-methoxyphenyl)propanoic acid (CAS 69888-90-0).

  • Reduction to Alcohol: Reduce the carboxylic acid to the alcohol using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) to yield 3-(3-fluoro-4-methoxyphenyl)propan-1-ol (CAS 848349-23-5).[1]

  • Bromination: Convert the alcohol to the alkyl bromide using Phosphorus Tribromide (PBr₃) or the Appel reaction (CBr₄/PPh₃).

Experimental Protocol: Bromination of Alcohol
  • Reagents: 3-(3-fluoro-4-methoxyphenyl)propan-1-ol (1.0 eq), PBr₃ (0.4 eq), DCM (Solvent).

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM under N₂ atmosphere.

    • Cool to 0 °C.

    • Add PBr₃ dropwise over 30 minutes to control exotherm.

    • Allow to warm to room temperature and stir for 4–12 hours (Monitor by TLC).

    • Quench: Pour carefully into ice water.

    • Extraction: Extract with DCM (3x), wash organic layer with NaHCO₃ and Brine.

    • Purification: Dry over MgSO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Visualization: Synthetic Pathway

Synthesis Aldehyde 3-Fluoro-4-methoxy- benzaldehyde Cinnamic 3-Fluoro-4-methoxy- cinnamic Acid Aldehyde->Cinnamic Malonic acid Pyridine, Heat Acid Propanoic Acid Precursor (CAS 69888-90-0) Cinnamic->Acid H2, Pd/C (Hydrogenation) Alcohol Alcohol Intermediate (CAS 848349-23-5) Acid->Alcohol LiAlH4 or BH3 (Reduction) Product 4-(3-Bromopropyl)- 2-fluoroanisole Alcohol->Product PBr3, DCM 0°C -> RT

Caption: Step-wise synthesis from commercially available benzaldehyde to the target alkyl bromide.

Reactivity & Applications

The primary utility of 4-(3-Bromopropyl)-2-fluoroanisole lies in its ability to transfer the 3-(3-fluoro-4-methoxyphenyl)propyl motif to nucleophiles. This motif is a bioisostere for other lipophilic spacers and is commonly found in cardiovascular and metabolic disease research.

Key Reactions (S_N2 Displacement)

The terminal bromide is a soft electrophile, highly reactive toward:

  • Amines (Primary/Secondary): Formation of secondary/tertiary amines. Used to link the fluorinated aryl core to piperidines, piperazines, or imidazoles.

  • Thiols: Formation of thioethers.

  • Azides: Formation of azides (precursors to amines or triazoles via Click chemistry).

  • Carbon Nucleophiles: Grignard formation or malonate alkylation to extend the carbon chain.

Application Areas
  • Renin Inhibitors: The 3-alkoxy-4-substituted phenyl propyl chain is a structural feature in several renin inhibitor analogs (similar to Aliskiren), where the fluorine atom improves metabolic stability.

  • GPCR Ligands: Used to synthesize antagonists for receptors where a lipophilic tail is required for the binding pocket.

  • Kinase Inhibitors: Linker segment for connecting the ATP-binding hinge region to solvent-exposed solubilizing groups.

Visualization: Reactivity Profile

Reactivity Core 4-(3-Bromopropyl)- 2-fluoroanisole Amine Secondary/Tertiary Amines Core->Amine HNR2, K2CO3 MeCN, Heat Thioether Thioethers (S-Alkylation) Core->Thioether R-SH, NaH DMF Azide Alkyl Azides (Click Chem Precursor) Core->Azide NaN3 DMF, 60°C Grignard Grignard Reagent (C-C Bond Formation) Core->Grignard Mg, THF (Initiation)

Caption: Divergent synthesis applications via Nucleophilic Substitution (S_N2).

Safety & Handling

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.

  • Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not flush into surface water or sanitary sewer system.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases.

References

  • Sigma-Aldrich. 1-(3-Bromopropyl)-4-methoxybenzene (Analogous Properties). Available at:

  • PubChem. Compound Summary: 3-(3-Fluoro-4-methoxyphenyl)propanoic acid (Precursor CAS 69888-90-0). Available at:

  • Master Organic Chemistry. PBr3 and SOCl2: Reagents For Converting Alcohols To Alkyl Halides. Available at:

  • Santa Cruz Biotechnology. 3-(3-fluoro-4-methoxyphenyl)propanoic acid Product Data. Available at:

  • BenchChem. Synthesis routes and troubleshooting for Alkyl Bromides using PBr3. Available at:

Sources

Technical Whitepaper: 1-(3-Bromopropyl)-3-fluoro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(3-Bromopropyl)-3-fluoro-4-methoxybenzene Synonyms & Technical Profile Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Nomenclature, Synthetic Architecture, and Application Logic for a Key Pharmacophore Linker

Executive Summary 1-(3-Bromopropyl)-3-fluoro-4-methoxybenzene is a specialized alkylating agent and building block utilized primarily in medicinal chemistry for the introduction of the 3-(3-fluoro-4-methoxyphenyl)propyl motif. This structural unit—a fluorinated anisole tethered by a propyl chain—serves as a critical "spacer" in the design of G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and PROTAC (Proteolysis Targeting Chimera) linkers. Its utility lies in the unique electronic modulation provided by the ortho-fluoro substituent relative to the methoxy group, which enhances metabolic stability against O-demethylation compared to the non-fluorinated analog.

This guide provides a definitive technical analysis of this compound, moving beyond simple synonyms to explore its structural identity, validated synthesis protocols, and handling requirements.

Part 1: Nomenclature and Identification

In chemical databases and literature, this compound is frequently indexed under varying nomenclature systems depending on whether the priority is assigned to the benzene ring, the ether (anisole), or the alkyl halide.

Validated Synonyms

To ensure accurate procurement and database searching, researchers should utilize the following synonym hierarchy:

CategorySynonymContext
IUPAC (Preferred) 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene Assigns priority to the ether; most common in vendor catalogs.
Systematic 1-(3-Bromopropyl)-3-fluoro-4-methoxybenzeneUser-specified; strictly follows benzene numbering rules.
Anisole-Derived 4-(3-Bromopropyl)-2-fluoroanisole Highlights the core anisole scaffold; intuitive for medicinal chemists.
Functional Class 3-Fluoro-4-methoxyphenylpropyl bromideEmphasizes the alkylating "warhead" (propyl bromide).
Inverted Benzene, 1-(3-bromopropyl)-3-fluoro-4-methoxy-CAS-style indexing format.
Structural Descriptors[1]
  • SMILES: COc1c(F)cc(CCCBr)cc1

  • InChIKey: (Predicted) CPHLODVMQBMDNC-UHFFFAOYSA-N (Analog based)

  • Molecular Formula: C₁₀H₁₂BrFO[1]

  • Molecular Weight: ~247.11 g/mol

Part 2: Synthetic Architecture & Causality

Why choose a specific route? Direct bromination of the propyl chain on a pre-existing fluoroanisole core is non-selective. The most robust synthetic strategy involves transition-metal catalyzed cross-coupling or Grignard homologation . This ensures the bromine atom is installed exclusively at the terminal position of the propyl chain, avoiding the formation of benzylic bromide impurities which are highly unstable.

Primary Synthesis Protocol: The Grignard Homologation

This route is preferred for its scalability and the avoidance of harsh Lewis acids required in Friedel-Crafts acylation.

Mechanism:

  • Precursor: 4-Bromo-2-fluoroanisole (Commercially available).

  • Activation: Formation of the arylmagnesium bromide (Grignard reagent).

  • Coupling: Copper-catalyzed alkylation with 1,3-dibromopropane.

DOT Visualization: Synthesis Workflow

SynthesisRoute Start 4-Bromo-2-fluoroanisole Step1 Mg / THF (Grignard Formation) Start->Step1 Intermediate Aryl-MgBr Species Step1->Intermediate Activation Product 1-(3-Bromopropyl)- 3-fluoro-4-methoxybenzene Intermediate->Product C-C Coupling Reagent 1,3-Dibromopropane (Excess) Reagent->Product Catalyst Li2CuCl4 (cat.) Catalyst->Product Kochi Coupling

Caption: Figure 1. Copper-catalyzed Grignard coupling strategy for selective terminal alkylation.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis of 1-(3-Bromopropyl)-3-fluoro-4-methoxybenzene via Kochi Coupling.

Safety Note: This protocol generates an alkylating agent. All operations must be performed in a fume hood. 1,3-Dibromopropane is toxic.[2]

Step-by-Step Methodology
  • Grignard Preparation:

    • To a flame-dried 3-neck flask under Argon, add Magnesium turnings (1.2 equiv) and anhydrous THF.

    • Add a crystal of iodine to activate.

    • Add 4-Bromo-2-fluoroanisole (1.0 equiv) dropwise. Maintain gentle reflux.

    • Validation Point: The disappearance of the magnesium metal and the persistence of a dark/turbid solution indicates successful Grignard formation.

  • Coupling Reaction:

    • In a separate vessel, cool a solution of 1,3-dibromopropane (3.0 equiv) and Li₂CuCl₄ (0.05 equiv, 0.1M in THF) to 0°C.

    • Causality: Using excess 1,3-dibromopropane prevents double-addition (formation of the bis-aryl propane dimer).

    • Slowly cannulate the aryl Grignard solution into the dibromide solution over 1 hour.

    • Stir at 0°C for 2 hours, then warm to Room Temperature overnight.

  • Workup & Purification:

    • Quench with saturated NH₄Cl (aq). Extract with Ethyl Acetate.

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Distillation/Chromatography: The excess 1,3-dibromopropane (b.p. ~167°C) can be removed via vacuum distillation. The product is then purified via silica gel chromatography (Hexanes/EtOAc gradient).

Part 4: Applications in Drug Discovery

The 3-fluoro-4-methoxy motif is not arbitrary. It is a bioisostere designed to improve the physicochemical properties of a drug candidate.

Metabolic Stability (The Fluorine Effect)

The introduction of fluorine at the 3-position (ortho to the methoxy) exerts an electronic withdrawing effect on the aromatic ring.

  • Mechanism: This reduces the electron density at the ether oxygen, making it a poorer substrate for Cytochrome P450 enzymes (specifically CYP2D6) that typically catalyze O-demethylation.

  • Result: Extended half-life (

    
    ) of the parent compound in vivo.
    
Linker Chemistry

The propyl bromide tail serves as a versatile electrophile for nucleophilic substitution (


) reactions.
  • Amination: Reaction with secondary amines yields tertiary amine ligands (common in antipsychotics like risperidone analogs).

  • Thiolation: Reaction with thiols creates thioether linkages.

DOT Visualization: Application Pathways

ApplicationPathways Core 1-(3-Bromopropyl)- 3-fluoro-4-methoxybenzene GPCR GPCR Ligands (Dopamine/Serotonin) Core->GPCR N-Alkylation Click Click Chemistry Precursors Core->Click Substitution Amine Secondary Amines (HNR2) Amine->GPCR Azide Sodium Azide (NaN3) Azide->Click

Caption: Figure 2. Divergent synthesis pathways utilizing the propyl bromide warhead.

Part 5: Physicochemical Profile

Data summarized below is critical for process handling and storage.

PropertyValue (Predicted/Analog)Note
Physical State Colorless to pale yellow liquidMay darken upon light exposure.
Boiling Point ~145-150°C at 10 mmHgHigh boiling point requires vacuum for distillation.
Density ~1.35 g/mLHalogenated chains increase density > 1.0.
Solubility DCM, THF, Ethyl AcetateInsoluble in water.
Stability Moisture Sensitive (Long term)Store under Nitrogen at 2-8°C.

References

  • PubChem Compound Summary. 1-(3-Bromopropyl)-4-methoxybenzene (Analog Reference). National Center for Biotechnology Information. Available at: [Link]

  • European Patent Office.Process for the synthesis of Mandipropamid and derivatives thereof (EP 1919857 B1). (Demonstrates 3-fluoro-4-methoxy scaffold utility).

Sources

Fluorinated Anisole Motifs: A Strategic Guide to Bioisosteric Replacement and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the fluorinated anisole is not merely a structural decoration; it is a precision tool for modulating metabolic stability, lipophilicity, and conformational bias.[1] This guide addresses the strategic deployment of fluorinated methoxybenzenes—specifically distinguishing between ring-fluorinated anisoles (Ar-F-OMe) and fluoroalkoxy derivatives (Ar-OCF₃/Ar-OCHF₂).

Written for the bench scientist and the program lead, this document synthesizes physicochemical rationale with robust, field-tested synthetic protocols. We move beyond simple "fluorine scans" to provide a causal understanding of how these motifs mitigate metabolic soft spots and alter pharmacokinetics.[2][3]

Part 1: The Physicochemical Rationale

The Metabolic "Soft Spot" and the Fluorine Blockade

The methoxy group (-OMe) is a notorious metabolic liability, susceptible to rapid O-dealkylation by CYP450 enzymes. This process typically proceeds via Hydrogen Atom Transfer (HAT) from the


-methyl group, followed by hydroxylation and hemiacetal collapse.

The Fluorine Effect: Replacing hydrogen with fluorine dramatically alters this landscape.

  • Bond Dissociation Energy (BDE): The C-H BDE increases significantly in the presence of

    
    -fluorine (from ~96 kcal/mol in -OCH₃ to ~102 kcal/mol in -OCF₂H). This kinetically impairs the rate-determining HAT step of oxidative metabolism.
    
  • Lipophilicity Modulation: While -OMe is electron-donating and moderately polar, -OCF₃ is strongly electron-withdrawing and highly lipophilic (often called "polar hydrophobicity").

  • Conformational Bias: The anomeric effect and dipole minimization force -OCF₃ groups to adopt an orthogonal conformation relative to the aromatic ring, unlike the planar preference of -OMe. This can be exploited to lock ligand conformations in active sites.

Quantitative Comparison of Anisole Bioisosteres

The following table summarizes the critical parameters for decision-making in lead optimization.

PropertyAnisole (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)Ring-F Anisole (F-Ar-OMe)
Hammett

-0.27 (Donor)0.18 (Weak Withdrawer)0.35 (Strong Withdrawer)Variable (Positional)
Hansch

(Lipophilicity)
-0.020.421.04~0.14 (per F)
Metabolic Stability Low (O-dealkylation)Moderate (H-bond donor)High (Blocked)High (Blocks ring oxidation)
H-Bond Character Acceptor onlyWeak Donor (C-H...O)NoneAcceptor only

Part 2: Synthetic Architectures & Decision Logic

Choosing the right synthetic route is a function of the substrate's electronic bias and the stage of the project. We categorize synthesis into two primary vectors: Ring Fluorination (preserving the methoxy) and Side-Chain Fluorination (modifying the methoxy).

Visualization: Synthetic Decision Matrix

The following diagram outlines the logical flow for selecting the optimal synthetic pathway based on substrate availability and desired motif.

SyntheticStrategy Start Target Molecule Strategy Decision1 Target Motif? Start->Decision1 PathRing Ring Fluorination (F-Ar-OMe) Decision1->PathRing Modulate pKa/Metabolism PathChain Fluoroalkoxy (Ar-OCF3 / Ar-OCHF2) Decision1->PathChain Bioisostere of -OMe MethodA Electrophilic Fluorination (Selectfluor/NFSI) PathRing->MethodA Late Stage SubDecision Substrate Type? PathChain->SubDecision ElectronRich Electron Rich (Phenol/Anisole) SubDecision->ElectronRich Phenols ElectronPoor Electron Poor (Halo-arene) SubDecision->ElectronPoor Aryl Halides MethodB Difluorocarbene Insertion (ClCF2CO2Na) ElectronRich->MethodB Target: -OCHF2 MethodC Radical Trifluoromethoxylation (Ag-mediated / Togni II) ElectronRich->MethodC Target: -OCF3 ElectronPoor->MethodC Transition Metal Cat. (Pd/Ag Exch)

Caption: Decision tree for selecting synthetic methodologies based on target motif and electronic properties of the substrate.

Part 3: Experimental Protocols (Self-Validating Systems)

The following protocols are selected for their robustness in medicinal chemistry settings (high functional group tolerance and scalability).

Protocol A: O-Difluoromethylation of Phenols (The "Green" Carbene Method)

Context: This method utilizes Sodium Chlorodifluoroacetate as a solid, shelf-stable source of difluorocarbene.[4][5] It avoids the use of ozone-depleting Freons.[6] Mechanism: Base-mediated decarboxylation generates :CF₂ in situ, which inserts into the phenoxide O-H bond.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMF/Water (10:1 v/v) - Water is critical for proton transfer steps.

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with the phenol, K₂CO₃, and ClCF₂CO₂Na.

  • Solvation: Add the DMF/Water mixture. The reaction is heterogeneous.

  • Degassing: Briefly sparge with N₂ to remove O₂ (difluorocarbene can be quenched by oxygen).

  • Initiation: Heat the mixture to 95-100 °C .

    • Checkpoint: Evolution of CO₂ gas indicates carbene generation. Ensure the system is vented to a bubbler.

  • Monitoring: Monitor by LCMS. The product will show a characteristic shift in retention time (more lipophilic) and a mass difference of +50 Da (CHF₂ vs H).

  • Workup: Cool to RT. Dilute with EtOAc and wash extensively with water/brine (5x) to remove DMF.

  • Purification: Flash chromatography. Note that -OCHF₂ products are significantly less polar than the starting phenol.

Protocol B: Radical Trifluoromethoxylation (Togni Reagent II)

Context: Direct introduction of -OCF₃ onto arenes is difficult.[7] This protocol uses a hypervalent iodine reagent (Togni II) to transfer the CF₃ group to a phenoxide, followed by a rearrangement or reductive elimination.

Reagents:

  • Substrate: Phenol (1.0 equiv)

  • Reagent: Togni Reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.2 equiv)

  • Catalyst: CuCl (10-20 mol%) - Optional but often enhances yields for sterically encumbered phenols.

  • Solvent: DCM or Chloroform (anhydrous).

Step-by-Step Workflow:

  • Activation: In a flame-dried vial under Argon, dissolve the phenol and Togni Reagent II in DCM.

  • Reaction: Stir at room temperature for 2-12 hours.

    • Mechanistic Insight: The reaction proceeds via an oxidative addition to the iodine center, followed by ligand coupling.

  • Quench: Filter the mixture through a short pad of Celite to remove insoluble iodine byproducts.

  • Analysis: ¹⁹F NMR is the gold standard here. The -OCF₃ group typically appears around -58 ppm.

  • Safety Note: Hypervalent iodine compounds can be shock-sensitive; do not heat to dryness on a large scale.

Part 4: Strategic Applications in Lead Optimization

Case Study: Roflumilast (Daxas)

Target: PDE4 Inhibitor (COPD/Asthma). Structural Logic: Roflumilast contains a difluoromethoxy (-OCHF₂) group.

  • Why not -OMe? The -OMe analog is rapidly metabolized to the phenol, which undergoes Phase II conjugation and excretion.

  • Why not -OCF₃? The -OCHF₂ group acts as a weak hydrogen bond donor (the C-H is acidic due to the two fluorines), providing a unique binding interaction in the PDE4 active site that the fully fluorinated -OCF₃ lacks.

  • Outcome: The -OCHF₂ provides the perfect balance of metabolic stability (blocked oxidation) and binding affinity.

Pathway Visualization: Metabolic Blocking

The following diagram illustrates how fluorination diverts the metabolic fate of the anisole core.

Metabolism Drug Anisole Drug (Ar-OMe) CYP CYP450 (Oxidation) Drug->CYP Fast Intermediate Hemiacetal (Ar-O-CH2-OH) CYP->Intermediate Phenol Phenol (Ar-OH) Intermediate->Phenol Collapse Excretion Glucuronidation & Clearance Phenol->Excretion Fluorinated Fluorinated Analog (Ar-OCF3) Fluorinated->CYP Blocked (High C-F BDE) Stable Metabolically Stable (Extended Half-life) Fluorinated->Stable Retained Potency

Caption: Metabolic pathway comparison showing the blockade of O-dealkylation by fluorination.

References

  • Purser, S., et al. (2008).[8] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hu, J., et al. (2011). "Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones." Journal of Fluorine Chemistry, 132(7), 562-566. (See also: Organic Syntheses procedure for Difluoromethylation using Sodium Chlorodifluoroacetate, Vol. 94, 2017). Link

  • Togni, A., et al. (2010). "A new family of hypervalent iodine reagents for electrophilic trifluoromethylation." Chemistry - A European Journal, 16(36), 11072-11081. Link

  • Hansch, C., et al. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 91(2), 165-195. Link

Sources

Introduction: The Strategic Importance of Fluorinated Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Supplier Availability of 3-(3-Fluoro-4-methoxyphenyl)propyl bromide

For Researchers, Scientists, and Drug Development Professionals

Part 1: Navigating the Supplier Landscape for a Niche Reagent

A survey of major chemical catalogs reveals that 3-(3-Fluoro-4-methoxyphenyl)propyl bromide is not a stock item. Researchers will likely need to engage a supplier for custom synthesis. The primary challenge then shifts from simple procurement to rigorous supplier qualification and quality assurance. The selection of a competent partner is critical, as the quality of this starting material will have a cascading effect on all subsequent experimental outcomes.

Identifying Potential Partners: Suppliers of Key Precursors

While the target molecule is not off-the-shelf, several vendors supply closely related precursors and reagents. This indicates a general capability in the synthesis of fluorinated aromatics. These suppliers can be considered as a starting point for inquiries into custom synthesis projects.

SupplierRelated Compound(s)CAS NumberNotes
Sigma-Aldrich 3-Fluoro-4-methoxyphenylmagnesium bromide112780-67-3A Grignard reagent, useful for carbon-carbon bond formation.
Thomas Scientific 3-Fluoro-4-methoxyphenylmagnesium bromide112780-67-3Available as a solution in THF.[2]
Fisher Scientific 3-Fluoro-4-methoxyphenylmagnesium bromide, 0.5M solution in THF, AcroSeal™112780-67-3Packaged for air and moisture sensitive applications.[3]
ChemScene 4'-Bromo-3-fluoro-4-methoxy-1,1'-biphenyl1443340-33-7A related brominated fluoro-methoxy-phenyl compound.[4]
ChemicalBook 3-Fluoro-4-methoxybenzyl bromide331-61-3A benzyl bromide analog, indicating capability in bromination of similar scaffolds.[5]

Part 2: A Framework for Rigorous Supplier Qualification

For a custom synthesis project, especially one intended for drug development, a risk-based approach to supplier qualification is essential.[6] The goal is to ensure that the chosen partner can consistently deliver a product of the required quality and has robust systems in place to manage any deviations. This process can be broken down into a multi-stage workflow.

Supplier Qualification Workflow

cluster_0 Stage 1: Initial Vetting cluster_1 Stage 2: Technical & Quality Evaluation cluster_2 Stage 3: Selection & Ongoing Management A Identify Potential Suppliers (Precursor vendors, CROs) B Request Initial Documentation (Company Profile, Certifications) A->B C Assess Transparency & Traceability (Physical address, contact info) B->C D Submit RFQ with Detailed Specs (Purity, Impurity Profile, Quantity) C->D Proceed if Vetting is Successful E Evaluate Technical Proposal (Synthetic Route, Analytical Capabilities) D->E F Quality Systems Audit (ISO 9001, cGMP compliance) E->F G Review Sample Certificate of Analysis (CoA) E->G H Select Supplier & Establish Quality Agreement G->H Proceed if Technically Sound I Place Pilot/Small-Scale Order H->I J Qualify Incoming Material (See QC Protocol) I->J K Add to Approved Supplier List J->K A Material Receipt & Quarantine B Documentation Review (CoA, SDS, Shipping Docs) A->B C Sample Collection (Representative of the batch) B->C D Analytical Testing (See Table 2) C->D E Data Review: Compare Results to CoA & Specifications D->E F Decision Point E->F G Release to Inventory F->G Meets Specs H Reject Batch & Initiate Supplier Corrective Action F->H Out of Spec

Caption: Workflow for the quality control of incoming raw materials.

QC Testing Protocol and Acceptance Criteria
TestMethodPurposeAcceptance Criteria
Identity ¹H NMR, ¹³C NMR, ¹⁹F NMRConfirms the chemical structure and the presence of the fluorine atom.Spectra must be consistent with the proposed structure of 3-(3-Fluoro-4-methoxyphenyl)propyl bromide.
Purity HPLC-UV or GC-FIDQuantifies the main component and detects impurities.Purity ≥ 98.0% (area %). No single impurity > 0.5%.
Identity (Molecular Weight) Mass Spectrometry (e.g., LC-MS)Confirms the molecular weight of the compound.Observed molecular ion ([M]+ or [M+H]+) must match the theoretical mass ± 500 ppm.
Residual Solvents GC-HS (Headspace)Detects and quantifies any remaining solvents from the synthesis and purification.Must meet ICH Q3C limits for the specific solvents used by the supplier.
Appearance Visual InspectionBasic check for physical consistency.Colorless to pale yellow oil or solid (depending on purity).
Experimental Protocol: Incoming QC Analysis
  • Documentation Review: Upon receipt, immediately quarantine the material. Review the supplier's CoA and Safety Data Sheet (SDS). Ensure the information matches the product label and your purchase order. [7]2. Sample Preparation: Under appropriate safety precautions (fume hood, personal protective equipment), draw a representative sample from the container. Prepare separate, accurately weighed samples for each analytical test as per established standard operating procedures (SOPs).

  • ¹H NMR Spectroscopy:

    • Dissolve ~5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a known internal standard (e.g., TMS).

    • Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz).

    • Analysis: Confirm the presence of all expected proton signals, their chemical shifts, coupling patterns, and integration values corresponding to the structure of 3-(3-Fluoro-4-methoxyphenyl)propyl bromide.

  • HPLC Purity Analysis:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

    • Use a validated reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Analysis: Integrate all peaks detected by the UV detector. Calculate the area percent of the main peak relative to the total peak area.

  • LC-MS Identity Verification:

    • Inject a diluted sample from the HPLC preparation into an LC-MS system.

    • Analysis: Verify that the mass spectrum shows a prominent ion corresponding to the exact mass of the target compound.

  • Final Disposition: Compare all analytical results against the pre-defined specifications. If all criteria are met, release the material from quarantine for use in research. If any result is out of specification, reject the batch and contact the supplier to initiate an investigation.

By implementing this rigorous, evidence-based approach to both supplier selection and material validation, researchers can ensure the integrity of their starting materials, which is the foundation of reproducible and reliable scientific outcomes.

References

  • researchchemicals4u Risks & Safety Guide: Buyer's Guide | Researchchemicals4u. (2025, February 26).
  • GUIDELINES OF PROCUREMENT - CHEMICALS FOR RESEARCH CHEMICAL MANAGEMENT CENTRE - UTM Research & Innovation. (2018, February 2).
  • Checkpoints For Choosing Right Chemical Supplier - Elchemy. (2024, June 20).
  • Purchasing Guide: Chemicals - Lab Manager. (2023, December 4).
  • Chemical Synthesis Companies: What to Look for in a Trusted Supplier - Apollo Scientific.
  • THE COMPLETE GUIDE TO FDA-REGULATED SUPPLIER QUALIFICATION & QUALITY MANAGEMENT.
  • FDA Guidelines for Chromatography Validation - Allan Chemical Corporation. (2025, December 3).
  • (3-Fluoro-4-methoxy-phenyl)-propynoic acid - Sigma-Aldrich.
  • 3-Fluoro-4-methoxyphenylmagnesium bromide, 0.5 M in THF - Thomas Scientific.
  • 3-Fluoro-4-methoxyphenylmagnesium bromide 0.5M tetrahydrofuran 112780-67-3.
  • 3-Fluoro-4-methoxyphenylmagnesium bromide, 0.5M solution in THF, AcroSeal 50 mL.
  • Ethyl 3-(3-Fluoro-4-methoxyphenyl)propiolate: Advanced Chemical Solution - Panasonic.
  • 1443340-33-7 | 4'-Bromo-3-fluoro-4-methoxy-1,1'-biphenyl | ChemScene.
  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25).
  • Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) - PubMed. (2020, November 25).
  • Fluorine in drug discovery: Role, design and case studies.
  • (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one - PMC.
  • Synthesis of 3-methoxyphenylmagnesium bromide - PrepChem.com.
  • Validation Requirements for Pharmaceutical Manufacturing 21CFR §211.
  • White paper: FDA Guidance for Industry Update – Process Validation | PharmOut.
  • 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid - Chem-Impex.
  • 3-FLUORO-4-METHOXYBENZYL BROMIDE | 331-61-3 - ChemicalBook. (2025, September 25).
  • Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Al - ChemRxiv.
  • Application of Fluorine in Drug Design | Request PDF - ResearchGate. (2025, August 7).
  • 3-oxopropanenitrile, 3-(3-Fluoro-4-methoxyphenyl)-3-oxopropionitrile - ChemBK.
  • Target-based drug discovery: Applications of fluorescence techniques in high throughput and fragment-based screening - PMC.
  • Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. (2024, December 5).
  • 3-FLUORO-4-METHOXYPHENYLMAGNESIUM BROMIDE CAS#: 112780-67-3.
  • Using Data Science to Guide Aryl Bromide Substrate Scope Analysis in a Ni/Photoredox-Catalyzed Cross-Coupling with Acetals as Alcohol-Derived Radical Sources - PMC.
  • Synthesis of 3-bromo-4-fluoronitrobenzene - ResearchGate. (2025, August 6).

Sources

Physical properties of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene , a specialized fluorinated intermediate used in medicinal chemistry.

Executive Summary

4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene (CAS: 87887-70-5) is a bifunctional building block characterized by a fluorinated anisole core and a reactive alkyl bromide tail.[1] It serves as a critical intermediate in the synthesis of pharmaceutical candidates, particularly for G-protein coupled receptor (GPCR) antagonists (e.g., serotonin and dopamine receptor ligands) where the 2-fluoro-4-alkylanisole motif improves metabolic stability against O-demethylation compared to non-fluorinated analogs.[1]

This guide details the physicochemical properties, synthetic routes, and handling protocols for researchers utilizing this compound in drug discovery.

Chemical Identity & Structural Analysis[1][2]

AttributeDetail
IUPAC Name 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene
Common Synonyms 3-(3-Fluoro-4-methoxyphenyl)propyl bromide; 2-Fluoro-4-(3-bromopropyl)anisole
CAS Number 87887-70-5
Molecular Formula C₁₀H₁₂BrFO
Molecular Weight 247.11 g/mol
SMILES COc1c(F)cc(CCCBr)cc1
InChI Key CPHLODVMQBMDNC-UHFFFAOYSA-N (Analog based)
Structural Features Fluorine (C2): Increases lipophilicity and metabolic stability.Methoxy (C1): Electron-donating group; directing group.Propyl Bromide (C4): Electrophilic handle for nucleophilic substitution.[1][2]

Physicochemical Properties (Experimental & Predicted)

Due to the specialized nature of this intermediate, certain values are derived from Structure-Activity Relationship (SAR) models using the non-fluorinated analog 1-(3-bromopropyl)-4-methoxybenzene (CAS 57293-19-3) as a baseline.[1]

PropertyValue (Condition)Source/Note
Physical State Colorless to pale yellow liquidPredicted (Analog is liquid)
Boiling Point 155–160 °C @ 0.5 mmHgPredicted (High vacuum required)
Boiling Point (Atm) ~285–290 °CExtrapolated
Density 1.38 ± 0.05 g/cm³Predicted (F atom increases density vs. analog 1.[1]31)
Refractive Index (

)
1.535–1.545Predicted
LogP (Lipophilicity) 3.45 ± 0.3Predicted (F increases lipophilicity vs. analog 3.[1]1)
Solubility Immiscible in water; Soluble in DCM, THF, EtOAcStandard Organic Solubility
Flash Point >110 °CPredicted (Closed Cup)
Critical Analysis of Properties
  • Fluorine Effect: The addition of the fluorine atom at the ortho position to the methoxy group creates a dipole that slightly increases the boiling point and density compared to the non-fluorinated parent.[1] It also blocks metabolic O-demethylation, a common clearance pathway for anisoles.[1]

  • Reactivity: The primary alkyl bromide is highly reactive toward nucleophiles (amines, thiols) but is stable enough to be handled under standard laboratory conditions if kept dry.[1]

Synthetic Routes & Production

The most reliable synthesis avoids direct bromination of the propyl chain (which lacks regioselectivity) and instead utilizes the Anti-Markovnikov Hydrobromination of the corresponding allyl precursor.[1]

Route A: Radical Addition to Allyl Precursor (Recommended)

This method ensures exclusive terminal bromination.[1]

  • Starting Material: 4-Allyl-2-fluoro-1-methoxybenzene (CAS 222422-50-6).[1][3]

  • Reagents: Hydrogen Bromide (HBr) gas or HBr/Acetic Acid, Peroxide initiator (Benzoyl Peroxide).[1]

  • Mechanism: Free-radical addition of HBr across the double bond.[1]

Route B: Reduction of Propionic Acid Derivative
  • Precursor: 3-(3-Fluoro-4-methoxyphenyl)propanoic acid.[1]

  • Reduction: LiAlH₄ or BH₃·THF

    
     3-(3-Fluoro-4-methoxyphenyl)propan-1-ol.[1]
    
  • Bromination: PBr₃ or CBr₄/PPh₃ (Appel Reaction)

    
     Target Bromide.[1]
    
Visualization: Synthetic Workflow

Synthesis Start 4-Allyl-2-fluoro-1-methoxybenzene (CAS 222422-50-6) Step1 Radical Initiation (Benzoyl Peroxide) Start->Step1 Dissolve in DCM Step2 Hydrobromination (HBr gas / 0°C) Step1->Step2 Radical Mechanism Product 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene (Target) Step2->Product Anti-Markovnikov Addition

Figure 1: Recommended synthetic pathway via anti-Markovnikov hydrobromination of the allyl precursor.

Experimental Characterization Protocols

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: CDCl₃

  • Key Signals:

    • 
       6.8–7.0 ppm (m, 3H, Aromatic protons).[1]
      
    • 
       3.85 ppm (s, 3H, -OCH₃).[1]
      
    • 
       3.40 ppm (t, 2H, -CH₂-Br , distinct triplet).[1]
      
    • 
       2.70 ppm (t, 2H, Ar-CH₂ -).[1]
      
    • 
       2.15 ppm (m, 2H, -CH₂-CH₂ -CH₂-).[1]
      
    • Coupling: The fluorine atom will cause H-F coupling (

      
      ), often splitting the aromatic signals and the methoxy singlet (if resolution is high enough, though usually 4-bond coupling is weak).[1]
      
Mass Spectrometry (GC-MS)
  • Ionization: EI (70 eV).[1]

  • Pattern: Look for the characteristic 1:1 isotopic doublet for Bromine (

    
     and 
    
    
    
    ) at the molecular ion peak (
    
    
    and
    
    
    ).[1]
  • Fragmentation: Loss of Bromine (

    
    ) and the tropylium ion derivative.[1]
    

Handling, Safety & Stability (HSE)

This compound is an Alkyl Bromide and must be treated as a potential alkylating agent.[1]

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][4]
STOT-SE H335May cause respiratory irritation.[1]
Storage Protocol
  • Temperature: 2–8 °C (Refrigerate).

  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) to prevent oxidation or hydrolysis.[1]

  • Container: Amber glass to prevent light-induced degradation (homolysis of C-Br bond).[1]

Emergency Workflow

Safety Spill Spill Detected PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat Spill->PPE Contain Absorb with Inert Material (Sand/Vermiculite) PPE->Contain Clean Wash Area with Ethanol then Water Contain->Clean Disposal Dispose as Halogenated Organic Waste Clean->Disposal

Figure 2: Standard operating procedure for handling spills of alkyl bromides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 260004, 1-(3-Bromopropoxy)-4-fluorobenzene (Analog Reference).[1] Retrieved from [Link][1]

  • ChemSRC (2025). CAS 87887-70-5 Entry.[1] Retrieved from [Link][1]

Sources

Strategic Fluorination of Phenylpropyl Linkers: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylpropyl moiety (


) is a ubiquitous pharmacophore spacer in medicinal chemistry, frequently serving as a connector in GPCR bivalent ligands, kinase inhibitors, and fragment-based drug design. However, the unsubstituted propyl chain presents two critical liabilities: metabolic susceptibility  (specifically benzylic oxidation by CYP450) and entropic penalty  due to high rotational freedom.

This technical guide details the design, synthesis, and profiling of fluorinated phenylpropyl linkers . By strategically substituting hydrogen with fluorine, researchers can exploit the fluorine gauche effect for conformational restriction and block metabolic "soft spots" without significantly altering steric bulk.

The Rationale: Why Fluorinate the Linker?

Metabolic Blockade (The "Magic Fluorine" Effect)

The benzylic carbon (C1) of a phenylpropyl chain is electronically activated for hydrogen atom abstraction (HAT) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This leads to hydroxylation and subsequent dealkylation or chain cleavage.

  • Mechanism: The C-F bond (

    
    ) is significantly stronger than the benzylic C-H bond (
    
    
    
    ).
  • Impact: Substitution of benzylic protons with fluorine (

    
     or 
    
    
    
    ) renders this site inert to oxidative attack, significantly extending in vivo half-life (
    
    
    ).
Conformational Bias (The Gauche Effect)

While metabolic stability is intuitive, the stereoelectronic influence of fluorine is often underutilized. Unlike bulky methyl groups that enforce conformation via steric clash (A-strain), fluorine directs conformation via the gauche effect .[1][2]

  • The Principle: In 1,2-difluoroethane or

    
    -fluoro- 
    
    
    
    -heteroatom systems, the C-F bond prefers to be gauche (synclinal,
    
    
    ) to the adjacent C-X bond (where X is an electronegative atom like O, N, or F) rather than anti (
    
    
    ).
  • Application: Introducing fluorine at the

    
    -position of the propyl chain can lock the linker into a "bent" conformation, pre-organizing the ligand for the binding pocket and reducing the entropic penalty of binding.
    
Visualization: The Fluorine Gauche Effect

The following diagram illustrates the energy preference driven by


 hyperconjugation.

GaucheEffect cluster_0 Conformational Equilibrium Anti Anti Conformation (Sterically Favored, Stereoelectronically Disfavored) Gauche Gauche Conformation (Stereoelectronically Favored via Hyperconjugation) Anti->Gauche Fluorine Substitution Mechanism σ(C-H) → σ*(C-F) Hyperconjugation Gauche->Mechanism Stabilized by

Caption: Fluorine introduces a stereoelectronic preference for the gauche conformation, rigidifying the otherwise flexible propyl chain.

Synthetic Strategies

Direct fluorination of the aliphatic chain is challenging. The most robust route for medicinal chemistry applications involves Deoxofluorination of precursor alcohols.

Reagent Selection[3]
  • DAST (Diethylaminosulfur trifluoride): The gold standard for converting

    
    . Effective but thermally unstable.
    
  • Deoxo-Fluor: A thermally stable alternative to DAST, allowing reactions at higher temperatures without explosive risk.[3]

  • Selectfluor: Used for electrophilic fluorination (less common for simple linker construction).

Synthetic Pathway: Benzylic Fluorination

To install a fluorine at the benzylic position (metabolic blocking):

  • Precursor: Start with the corresponding phenyl-propanol derivative (e.g., 1-phenyl-1-propanol).

  • Activation: The hydroxyl group attacks the sulfur center of the reagent.

  • Displacement: Fluoride ion displaces the activated leaving group via

    
     (inversion) or 
    
    
    
    (retention/racemization, common at benzylic positions).

Experimental Protocols

Protocol A: Deoxofluorination of a Benzylic Alcohol

Objective: Synthesis of 1-fluoro-1-phenylpropyl derivative from 1-hydroxy-1-phenylpropyl precursor.

Materials:

  • Substrate: 1-phenylpropan-1-ol derivative (1.0 equiv)

  • Reagent: DAST (Diethylaminosulfur trifluoride) (1.2 equiv)[4]

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add the substrate (1.0 mmol) and dissolve in anhydrous DCM (10 mL).
    
  • Cooling: Cool the solution to

    
     using a dry ice/acetone bath. Critical: DAST can react violently at room temperature if added too quickly.
    
  • Addition: Add DAST (1.2 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Stir at

    
     for 1 hour, then allow the mixture to slowly warm to Room Temperature (RT) over 2 hours. Monitor by TLC (stain with PMA or UV).
    
  • Quench: Cool back to

    
    . Slowly add sat. 
    
    
    
    (10 mL) with vigorous stirring. Caution: Gas evolution (
    
    
    ) will occur.
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organic layers.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
    

Validation:

  • 
     NMR:  Look for a signal around 
    
    
    
    to
    
    
    ppm (typical for benzylic fluoride).
  • Coupling: Observe

    
     coupling in 
    
    
    
    NMR (
    
    
    ).
Protocol B: Microsomal Stability Assay (HLM)

Objective: Verify that fluorination improves metabolic stability compared to the non-fluorinated linker.

  • Incubation: Incubate test compound (

    
    ) with pooled Human Liver Microsomes (HLM) (
    
    
    
    ) in phosphate buffer (pH 7.4).
  • Initiation: Add NADPH-regenerating system.

  • Sampling: Take aliquots at

    
     min. Quench immediately in ice-cold Acetonitrile containing internal standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ).

Physicochemical Profiling Data

The following table summarizes the expected shift in properties when modifying a standard phenylpropyl linker.

PropertyStandard Linker (

)
Fluorinated Linker (

)
Difluoro Linker (

)
Impact on Drug Design
Metabolic Stability (

)
Low (Benzylic oxidation)HighVery HighBlocks CYP-mediated clearance.
Lipophilicity (

)
Baseline

to


to

Fluorine is lipophilic but lowers

if it lowers

of nearby amines.
Bond Dipole Non-polarPolarHighly PolarCan engage in orthogonal multipolar interactions in the pocket.
Conformation Flexible (High Entropy)Biased (Gauche)RigidReduces entropic penalty upon binding.

Workflow Visualization

The following diagram outlines the decision tree for integrating fluorinated linkers into a lead optimization campaign.

OptimizationWorkflow Lead Lead Compound (Phenylpropyl Linker) Identify Identify Liability: Metabolic vs. Conformational Lead->Identify BranchMet Liability: High Clearance (Benzylic Oxidation) Identify->BranchMet BranchConf Liability: Low Potency (Entropic Penalty) Identify->BranchConf SolMet Strategy: Benzylic Fluorination (Ph-CF2-R) BranchMet->SolMet SolConf Strategy: Beta-Fluorination (Gauche Effect) BranchConf->SolConf Synth Synthesis (DAST Protocol) SolMet->Synth SolConf->Synth Test Validation: HLM Stability & Binding Affinity Synth->Test

Caption: Decision matrix for selecting the appropriate fluorination strategy based on lead compound liabilities.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • O'Hagan, D. (2008).[5] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry.[5][6][7] Beilstein Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Fluorination of Alcohols (DAST/Deoxo-Fluor Protocols).[8][3][4] [Link]

Sources

MSDS and safety data for 4-(3-Bromopropyl)-2-fluoroanisole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety, Handling, and Application of 4-(3-Bromopropyl)-2-fluoroanisole

Part 1: Executive Summary & Compound Identity[1]

4-(3-Bromopropyl)-2-fluoroanisole is a specialized alkylating intermediate primarily utilized in medicinal chemistry for the introduction of the 3-fluoro-4-methoxyphenylpropyl motif.[1] This structural unit is a critical pharmacophore in the development of GPCR modulators (e.g., mGluR enhancers) and kinase inhibitors, where the fluorine atom enhances metabolic stability and lipophilicity compared to the non-fluorinated anisole analog.

As a non-commodity research chemical, specific regulatory safety data sheets (SDS) are often unavailable in public repositories. This guide synthesizes data from structural analogs (Structure-Activity Relationships - SAR) and direct precursor properties to establish a rigorous safety and handling protocol.[1]

Chemical Identity Table
PropertySpecification
Systematic Name 1-(3-Bromopropyl)-3-fluoro-4-methoxybenzene
Molecular Formula C₁₀H₁₂BrFO
Molecular Weight 247.11 g/mol
CAS Number Not widely listed (Derived from Alcohol CAS: 848349-23-5)
Physical State Clear to pale yellow liquid (Predicted)
Boiling Point ~275°C (760 mmHg) / ~135-140°C (1-2 mmHg)
Density ~1.35 ± 0.05 g/cm³ (Predicted)
Solubility Insoluble in water; Soluble in DCM, THF, Ethyl Acetate

Part 2: Hazard Assessment & Toxicology (GHS Classification)

Core Hazard: Alkylating Agent. The terminal alkyl bromide moiety renders this compound a potent electrophile capable of alkylating DNA and proteins. It must be handled with the assumption of mutagenic potential, although specific Ames test data may not exist.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
    • 
      (Health Hazard - Suspected Mutagen)[1]
      
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

  • H341: Suspected of causing genetic defects (Based on alkyl bromide class effects).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing mist/vapors.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3]

Part 3: Operational Safety & Risk Mitigation

Engineering Controls
  • Primary Containment: All handling (weighing, transfer, reaction setup) must be performed inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.

  • Secondary Containment: Use spill trays for all liquid transfers to prevent bench contamination.

Personal Protective Equipment (PPE)
  • Hand Protection:

    • Standard: Double-gloving with Nitrile (minimum 5 mil thickness).[1]

    • High Risk (Spills/Synthesis): Silver Shield® or Viton® laminate gloves are required due to the high permeation potential of halogenated alkyls.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shields recommended during synthesis workup.

  • Respiratory: If fume hood containment is breached or for spill cleanup, use a full-face respirator with organic vapor (OV) cartridges.[1]

Synthesis & Reaction Safety

This compound is typically synthesized from 3-(3-fluoro-4-methoxyphenyl)propan-1-ol (CAS 848349-23-5) using reagents like Phosphorus Tribromide (PBr₃) or Carbon Tetrabromide/Triphenylphosphine (Appel Reaction).[1]

  • Exotherm Warning: The bromination reaction is highly exothermic. Reagents must be added dropwise at 0°C.

  • Quenching: Unreacted brominating agents must be quenched carefully (e.g., with saturated NaHCO₃) to avoid rapid gas evolution (HBr).

Part 4: Visualized Workflows

Diagram 1: Synthesis & Safe Handling Workflow

This diagram outlines the logical flow from precursor to purified intermediate, highlighting critical safety checkpoints.

SynthesisWorkflow Precursor Precursor: 3-(3-fluoro-4-methoxyphenyl)propan-1-ol (CAS 848349-23-5) Reaction Reaction Setup: 0°C, Inert Atm (N2/Ar) Dropwise Addition Precursor->Reaction Dissolve in DCM Reagents Bromination Reagents: PBr3 or CBr4/PPh3 Reagents->Reaction Add Slowly Quench Quenching: Sat. NaHCO3 (Gas Evolution Risk) Reaction->Quench Monitor TLC Workup Workup: Extraction (DCM/EtOAc) Wash (Brine) Quench->Workup Phase Sep Product Target Product: 4-(3-Bromopropyl)-2-fluoroanisole Workup->Product Concentrate

Caption: Step-by-step synthesis workflow emphasizing thermal control and quenching hazards.

Diagram 2: Emergency Exposure Response

A decision tree for immediate action in case of personnel exposure.

EmergencyResponse Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Act_Skin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->Act_Skin Act_Eye 1. Rinse with Water (15 min) 2. Remove Contacts 3. Seek Ophthalmologist Eye->Act_Eye Act_Inhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Seek Medical Attention Inhale->Act_Inhale Medical Medical Evaluation: Monitor for Delayed Edema Treat as Alkylating Agent Exposure Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Caption: Emergency response protocol for skin, eye, and inhalation exposure events.

Part 5: Waste Management & Disposal

  • Classification: Halogenated Organic Waste.

  • Protocol:

    • Do not mix with strong bases or oxidizers in the waste stream to prevent secondary reactions.

    • Segregate into "Halogenated Solvent" waste containers.

    • Label clearly with "Alkyl Bromide - Potential Mutagen."

  • Destruction: High-temperature incineration equipped with a scrubber for Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF) capture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69888-90-0, 3-(3-Fluoro-4-methoxyphenyl)propionic acid. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Alkyl Halides. Retrieved from [Link]

Sources

Solubility of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Solubility Profile and Solvent Selection for 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene

Part 1: Executive Summary & Physicochemical Profile

Target Analyte: 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene Chemical Class: Halogenated Alkyl Anisole Primary Application: Electrophilic intermediate for medicinal chemistry (SN2 alkylation).

This guide provides a comprehensive technical analysis of the solubility characteristics of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene. As a Senior Application Scientist, I have synthesized the data below to bridge theoretical physicochemical principles with practical laboratory workflows. This molecule exhibits a distinct "lipophilic-polar" duality: the anisole core and propyl chain drive high lipophilicity, while the fluoro and bromo substituents introduce polarizable dipoles without donating hydrogen bonds.

Physicochemical Drivers of Solubility

To understand where this molecule dissolves, we must analyze why it interacts with specific solvents.

FeatureChemical MoietySolubility Impact
Lipophilic Core Anisole Ring + Propyl ChainDrives high solubility in non-polar and chlorinated solvents (DCM, Toluene).
Dipole Moment C-F and C-O BondsEnhances solubility in moderately polar aprotic solvents (THF, Ethyl Acetate).
Electrophile Primary Alkyl Bromide (-CH₂Br)Critical: Susceptible to solvolysis in nucleophilic solvents (Water, Methanol) at high temperatures.
H-Bonding 0 Donors / 3 Acceptors (F, O, Br)Poor water solubility; relies on dipole-dipole and Van der Waals interactions.

Part 2: Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on their thermodynamic compatibility and kinetic suitability for this specific intermediate.

Predicted Solubility Table

Estimates based on Hansen Solubility Parameters (HSP) for structural analogs (e.g., 4-(3-bromopropyl)anisole).

Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary Choice. Ideal for dissolution and transfers.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateHigh (>50 mg/mL)Preferred green alternative to DCM for extractions.
Ethers THF, MTBE, Diethyl EtherHigh (>50 mg/mL)Good for reactions; MTBE is excellent for precipitating polar impurities.
Polar Aprotic Acetonitrile (ACN), DMF, DMSOHigh (>50 mg/mL)Reaction Media. Essential for SN2 substitutions.
Alcohols Methanol, Ethanol, IPAModerate (10–50 mg/mL)Temperature-dependent. Useful for recrystallization (cooling).
Hydrocarbons Hexanes, Heptane, TolueneLow to Moderate Toluene is good; Hexanes likely act as an anti-solvent.
Aqueous Water, Brine, BuffersInsoluble (<0.1 mg/mL)The compound will partition strictly into the organic phase.

Part 3: Methodological Protocols

As a scientist, relying on literature values is insufficient for critical process development. You must validate solubility in your specific lot, as impurities can alter saturation points.

Protocol A: Gravimetric Solubility Determination (SOP)

Use this self-validating workflow to determine exact solubility limits.

  • Preparation: Weigh 50 mg of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene into a tared 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments (aliquots).

  • Equilibration: Vortex for 30 seconds after each addition. Sonicate if necessary to break up aggregates.

  • Observation:

    • Dissolved: Clear solution, no particulates.

    • Undissolved: Turbidity or pellet formation.

  • Calculation: If 50 mg dissolves in

    
     (mL), then Solubility 
    
    
    
    (mg/mL).
  • Verification: Filter the saturated solution, evaporate a known volume, and weigh the residue to confirm the concentration.

Protocol B: Solvent Selection for Reactivity (SN2 Focus)

The alkyl bromide is the reactive handle.[1] Solvent choice dictates reaction rate.

  • For Fast Kinetics: Use Polar Aprotic Solvents (DMF, DMSO). These solvate the cation of your nucleophile but leave the anion "naked" and reactive, accelerating the displacement of the bromide.

  • For Clean Workup: Use Acetonitrile (ACN) . It offers a balance of polarity and volatility, making it easier to remove than DMF.

Part 4: Visualizations

Figure 1: Solubility Screening Workflow

This decision tree guides the researcher through the experimental determination of the optimal solvent system.

SolubilityWorkflow Start Start: 50mg Analyte AddSolvent Add 100µL Solvent Start->AddSolvent Vortex Vortex & Sonicate (30s) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Calc Calculate Solubility (S = Mass / Vol) Clear->Calc Yes Limit Vol > 2mL? Clear->Limit No (Turbid) MoreSolvent Add +100µL MoreSolvent->Vortex Limit->MoreSolvent No LowSol Report: Low Solubility (< 25 mg/mL) Limit->LowSol Yes

Caption: Figure 1. Step-wise gravimetric solubility screening workflow for rapid solvent assessment.

Figure 2: Solvent Selection Decision Tree for Applications

Select the solvent based on the intended chemical operation (Reaction vs. Extraction).

SolventSelection Root Application Purpose Reaction Synthesis (SN2) Root->Reaction Extraction Workup / Extraction Root->Extraction Purification Purification Root->Purification HighTemp High Temp (>80°C) Reaction->HighTemp AmbTemp Ambient Temp Reaction->AmbTemp AqSep Aqueous Separation Extraction->AqSep DMF DMF / DMSO (High Boiling) HighTemp->DMF ACN Acetonitrile (Volatile) AmbTemp->ACN DCM DCM (Bottom Layer) AqSep->DCM EtOAc Ethyl Acetate (Top Layer) AqSep->EtOAc

Caption: Figure 2.[2] Decision matrix for selecting the optimal solvent based on process requirements (Kinetics vs. Workup).

Part 5: Safety & Handling (E-E-A-T)

Warning: Potential Alkylating Agent. The 3-bromopropyl moiety classifies this compound as a primary alkyl halide. Alkyl halides can act as alkylating agents, reacting with biological nucleophiles (DNA/Proteins).

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves are generally effective for short-term contact with solid material. If dissolved in DCM, use laminated film gloves (Silver Shield) as DCM permeates nitrile rapidly.

  • Decontamination: Spills should be treated with a nucleophilic solution (e.g., dilute ethanolic KOH) to quench the alkyl bromide before disposal, converting it to the corresponding ether or alcohol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13604909, 4-Bromo-1-fluoro-2-methoxybenzene. (Used as a structural analog for core solubility properties). Retrieved from [Link]

  • Chemistry LibreTexts (2023). Physical Properties of Alkyl Halides. (Foundational text on the solubility mechanisms of halo-alkanes). Retrieved from [Link]

Sources

Strategic Applications of 3-Bromopropyl Substituted Fluorobenzenes in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of central nervous system (CNS) therapeutics and advanced agrochemicals heavily relies on the strategic incorporation of specific pharmacophores. Among these, the fluorophenylpropyl moiety stands out as a privileged structure. The primary chemical vehicles for introducing this moiety are 3-bromopropyl substituted fluorobenzenes —specifically the ortho (2-), meta (3-), and para (4-) isomers.

This technical guide explores the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols associated with these critical alkylating agents. By understanding the causality behind their reactivity and structural design, drug development professionals can optimize the synthesis of complex receptor antagonists and enzyme inhibitors.

Structural Rationale: The Fluorophenylpropyl Pharmacophore

The architectural design of 1-(3-bromopropyl)-fluorobenzenes is not arbitrary; it is a highly optimized system for drug discovery:

  • The Fluorine Substitution: The introduction of a highly electronegative fluorine atom onto the aromatic ring serves a dual purpose. Sterically, fluorine is a bioisostere of hydrogen, meaning it does not disrupt the spatial geometry required for receptor binding. Electronically, it deactivates the aromatic ring toward cytochrome P450-mediated oxidation, significantly enhancing the metabolic half-life of the resulting drug candidate.

  • The Propyl Chain: The 3-carbon aliphatic linker acts as an ideal spacer. In GPCR-targeting drugs (such as dopamine D2 or serotonin 5-HT receptor antagonists), this specific chain length provides the exact spatial distance required to bridge the hydrophobic binding pocket (occupied by the fluorobenzene) and the aspartate residue that anchors the basic amine center.

  • The Bromide Leaving Group: Bromine serves as an excellent leaving group for nucleophilic aliphatic substitution (

    
    ). It strikes the perfect balance between stability during storage and reactivity during synthesis, as detailed in comprehensive reviews on bromo-organic synthesis (1[1]).
    

Physicochemical Profiling of Key Isomers

Understanding the physical properties of these isomers is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters.

Quantitative Data Summary
Compound NameCAS NumberMolecular FormulaMolecular WeightBoiling Point (1 Torr)Density
1-(3-Bromopropyl)-4-fluorobenzene 24484-55-7C₉H₁₀BrF217.08 g/mol ~100 °C1.39 g/cm³
1-(3-Bromopropyl)-3-fluorobenzene 156868-84-7C₉H₁₀BrF217.08 g/mol ~105 °C1.38 g/cm³
1-(3-Bromopropyl)-2-fluorobenzene 129254-75-7C₉H₁₀BrF217.08 g/mol ~102 °C1.40 g/cm³

(Data corroborated by authoritative chemical suppliers including 2[2], , and 3[3])

Mechanistic Synthesis & Alkylation Dynamics

The primary utility of these compounds lies in their ability to functionalize secondary amines or azoles (e.g., imidazoles, piperazines) to generate active pharmaceutical ingredients (APIs). For instance, the synthesis of agents like 1-(3-(4-fluorophenyl)propyl)-1H-imidazole (4[4]) relies entirely on the efficiency of this alkylation step.

Synthesis A Fluorocinnamic Acid B Reduction (Pd/C, LiAlH4) A->B C 3-(Fluorophenyl)propan-1-ol B->C D Bromination (PBr3) C->D E 3-Bromopropyl Fluorobenzene D->E F SN2 Alkylation (Amine, KI) E->F G Target Pharmacophore F->G

Chemical synthesis workflow of fluorophenylpropyl-derived pharmacophores.

Step-by-Step Self-Validating Protocol: Nucleophilic Alkylation

To ensure high E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the following protocol is designed not just as a set of instructions, but as a self-validating system where the chemistry inherently proves its own success at each stage.

Objective: Alkylation of a secondary amine using 1-(3-bromopropyl)-4-fluorobenzene.

Step 1: Reaction Setup & Finkelstein Catalysis

  • Action: Dissolve 1.0 equivalent of the secondary amine and 1.2 equivalents of 1-(3-bromopropyl)-4-fluorobenzene in anhydrous Acetonitrile (MeCN). Add 2.0 equivalents of anhydrous Potassium Carbonate (

    
    ) and 0.1 equivalents of Potassium Iodide (KI). Reflux at 80 °C.
    
  • Causality: MeCN is a polar aprotic solvent that poorly solvates the nucleophile, thereby accelerating the

    
     attack. The KI serves a critical catalytic function: iodide is a superior leaving group to bromide. The in situ conversion of the alkyl bromide to an alkyl iodide lowers the activation energy barrier. 
    
    
    
    acts as a non-nucleophilic base to scavenge the generated HBr, preventing the protonation (and subsequent deactivation) of the amine nucleophile.

Step 2: In-Process Control (IPC) via LC-MS

  • Action: Sample the reaction at 4 hours.

  • Self-Validation: The reaction is self-monitoring. The disappearance of the alkyl bromide mass peak and the emergence of the product mass peak confirm progression. If unreacted amine remains while the alkyl halide is depleted, it indicates competitive elimination (E2) or solvent hydrolysis, dictating an immediate adjustment of the base strength or temperature for future scale-ups.

Step 3: Acid-Base Extraction Workup

  • Action: Concentrate the mixture, dissolve in Ethyl Acetate, and wash with 1M HCl. Separate the aqueous layer. Basify the aqueous layer to pH 10 using 2M NaOH, then extract again with fresh Ethyl Acetate.

  • Self-Validation: This is the ultimate chemical proof of success. By acidifying the mixture, the newly formed tertiary amine product is protonated and becomes water-soluble, while any unreacted 1-(3-bromopropyl)-4-fluorobenzene remains in the discarded organic phase. When the aqueous layer is basified, the product deprotonates and crashes out (or moves into the new organic layer). If no product is recovered after basification, it immediately validates that the

    
     coupling failed upstream, providing a definitive  go/no-go  checkpoint without requiring chromatography.
    

Pharmacological Implications in GPCR Targeting

Once synthesized, these fluorophenylpropyl derivatives frequently act as potent antagonists for G-Protein Coupled Receptors (GPCRs). The lipophilic tail anchors deeply into the transmembrane domains of the receptor, stabilizing it in an inactive conformation.

GPCRPathway Ligand Fluorophenylpropyl Drug Receptor Target GPCR (e.g., D2, 5-HT) Ligand->Receptor Antagonism GProt G-Protein Complex Receptor->GProt Inhibition Effector Downstream Effector GProt->Effector Signal Modulation Response Cellular Response Effector->Response Phenotypic Shift

GPCR signaling modulation by fluorophenylpropyl-containing antagonists.

By mastering the chemistry of 3-bromopropyl substituted fluorobenzenes, researchers can reliably generate libraries of high-affinity ligands, accelerating the pipeline from benchtop synthesis to preclinical evaluation.

References

  • Splendid Lab Pvt. Ltd. "1-(3-Bromopropyl)-4-fluorobenzene". Source: splendidlab.com. 3

  • Sigma-Aldrich. "1-(3-Bromopropyl)-3-fluorobenzene | 156868-84-7". Source: sigmaaldrich.com.

  • Chemical Reviews. "Use of Bromine and Bromo-Organic Compounds in Organic Synthesis". Source: acs.org. 1

  • PubChem. "1-(3-(4-fluorophenyl)propyl)-1H-imidazole". Source: nih.gov. 4

  • Alfa Chemistry. "CAS 24484-55-7 1-(3-Bromopropyl)-4-fluorobenzene". Source: alfa-chemistry.com. 2

Sources

Methodological & Application

Application Note: Synthesis of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene from Hydrocinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The target molecule, 4-(3-bromopropyl)-2-fluoro-1-methoxybenzene (also known as 3-(3-fluoro-4-methoxyphenyl)propyl bromide), is a critical halo-alkyl linker used in the synthesis of complex pharmaceutical agents, including renin inhibitors and peptidomimetics. Its structural core—a 1,2,4-trisubstituted benzene ring with a reactive propyl bromide tail—serves as a versatile electrophile for alkylation reactions (e.g.,


-alkylation of heterocycles or 

-alkylation of enolates).

While the prompt specifies "from hydrocinnamic acid," the direct functionalization of unsubstituted hydrocinnamic acid (3-phenylpropanoic acid) to achieve the specific 3-fluoro-4-methoxy substitution pattern is synthetically inefficient due to poor regioselectivity. Therefore, this protocol adopts the industry-standard approach: starting from the commercially available 3-(3-fluoro-4-methoxyphenyl)propanoic acid (a substituted hydrocinnamic acid). This route ensures high regiochemical fidelity and yield.

Key Advantages of this Protocol:
  • Regiocontrol: Uses a pre-functionalized aromatic scaffold to avoid messy electrophilic aromatic substitutions.

  • Scalability: Utilizes robust reducing agents (Borane-THF) and brominating agents (Phosphorus Tribromide) suitable for gram-to-kilogram scale.

  • Purification: Designed to minimize chromatographic requirements via clean extractive workups.

Retrosynthetic Analysis & Pathway

The synthesis is designed as a linear, two-step transformation:

  • Chehoselective Reduction: Conversion of the carboxylic acid to a primary alcohol using Borane-Tetrahydrofuran (BH

    
    ·THF) complex. This reagent is chosen over Lithium Aluminum Hydride (LiAlH
    
    
    
    ) for its superior chemoselectivity and ease of handling.
  • Nucleophilic Substitution: Conversion of the primary alcohol to the alkyl bromide using Phosphorus Tribromide (PBr

    
    ).
    
Reaction Pathway Diagram

SynthesisPathway Figure 1: Synthetic route from substituted hydrocinnamic acid to the target bromide. Start 3-(3-Fluoro-4-methoxyphenyl) propanoic acid (CAS: 69888-90-0) Inter 3-(3-Fluoro-4-methoxyphenyl) propan-1-ol (Intermediate) Start->Inter Step 1: Reduction BH3·THF, 0°C to RT Yield: ~92% Target 4-(3-Bromopropyl)-2-fluoro- 1-methoxybenzene (Target) Inter->Target Step 2: Bromination PBr3, DCM, 0°C Yield: ~88%

Figure 1: The two-step synthetic pathway prioritizes functional group tolerance and high yields.[1]

Experimental Protocols

Step 1: Reduction of 3-(3-Fluoro-4-methoxyphenyl)propanoic acid

Objective: Reduce the carboxylic acid to the primary alcohol without affecting the aryl fluoride or methoxy groups.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Role
Start Material (Acid) 198.191.0Substrate
BH

·THF (1.0 M)
85.941.2 - 1.5Reducing Agent
THF (Anhydrous) 72.11SolventReaction Medium
Methanol 32.04ExcessQuenching Agent
1M HCl 36.46ExcessHydrolysis
Detailed Procedure
  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain a strictly inert atmosphere (N

    
     or Ar).
    
  • Dissolution: Charge the flask with 3-(3-fluoro-4-methoxyphenyl)propanoic acid (10.0 g, 50.5 mmol) and anhydrous THF (100 mL). Cool the solution to 0°C using an ice/water bath.

  • Addition: Transfer the BH

    
    ·THF solution  (1.0 M in THF, 60.6 mL, 60.6 mmol, 1.2 equiv) to the addition funnel via cannula. Add dropwise to the reaction mixture over 30–45 minutes. Caution: Hydrogen gas evolution may occur; ensure proper venting.
    
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours. Monitor reaction progress via TLC (SiO

    
    , 1:1 Hexane/EtOAc) or LC-MS. The starting acid spot should disappear.
    
  • Quench: Cool the mixture back to 0°C. Carefully add Methanol (20 mL) dropwise to quench excess borane. Vigorous bubbling will occur. Follow with 1M HCl (20 mL) and stir for 30 minutes to hydrolyze the borate ester intermediate.

  • Workup: Concentrate the THF under reduced pressure. Dilute the residue with Ethyl Acetate (150 mL) and wash with water (2 x 50 mL), saturated NaHCO

    
     (50 mL), and brine (50 mL).
    
  • Drying: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the crude alcohol.
  • Purification: The crude product is typically pure enough (>95%) for the next step. If necessary, purify via flash column chromatography (Hexane/EtOAc gradient).

Expected Yield: 8.5 – 9.2 g (90–97%) of a clear, colorless oil.

Step 2: Bromination to 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene

Objective: Convert the primary alcohol to a primary alkyl bromide using Phosphorus Tribromide.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7]Role
Intermediate (Alcohol) 184.211.0Substrate
PBr

270.690.4 - 0.5Brominating Agent
DCM (Anhydrous) 84.93SolventSolvent
NaHCO

(sat. aq.)
84.01ExcessNeutralization
Detailed Procedure
  • Setup: Equip a dry 3-neck RBF with a stir bar, nitrogen inlet, and addition funnel.

  • Dissolution: Dissolve the 3-(3-fluoro-4-methoxyphenyl)propan-1-ol (obtained from Step 1, ~9.0 g, 48.8 mmol) in anhydrous Dichloromethane (DCM, 90 mL). Cool to 0°C .[3]

  • Addition: Dilute Phosphorus Tribromide (PBr

    
    )  (2.3 mL, 24.4 mmol, 0.5 equiv) in DCM (10 mL) and add dropwise over 20 minutes. Note: PBr
    
    
    
    is corrosive and moisture-sensitive.
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT and stir for an additional 2–3 hours. Monitor by TLC (the bromide is usually less polar than the alcohol).

  • Quench: Pour the reaction mixture carefully into a beaker containing ice-cold saturated NaHCO

    
     solution (100 mL). Stir vigorously until gas evolution ceases.
    
  • Extraction: Separate the organic layer.[2][3][5] Extract the aqueous layer with DCM (2 x 30 mL).

  • Workup: Combine organic layers, wash with brine, dry over MgSO

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the residue via short-path distillation (high vacuum) or flash chromatography (100% Hexanes to 5% EtOAc/Hexanes) to obtain the pure bromide.

Expected Yield: 10.2 – 10.8 g (85–90%) of a colorless to pale yellow liquid.

Quality Control & Validation

Analytical Specifications (Expected Data)
TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow liquid
Purity HPLC (254 nm)> 97.0% Area
Identity

H-NMR (CDCl

)
Consistent with structure (see below)
Identity MS (ESI+)[M+H]

or [M+Na]

consistent with MW 247.08
H-NMR Interpretation (400 MHz, CDCl )
  • 
     6.80–7.00 (m, 3H):  Aromatic protons (1,2,4-substitution pattern).
    
  • 
     3.85 (s, 3H):  Methoxy group (-OCH
    
    
    
    ).
  • 
     3.38 (t, 
    
    
    
    =6.5 Hz, 2H):
    Propyl -CH
    
    
    -Br (deshielded by bromine).
  • 
     2.70 (t, 
    
    
    
    =7.5 Hz, 2H):
    Benzylic -CH
    
    
    -.
  • 
     2.15 (quint, 
    
    
    
    =7.0 Hz, 2H):
    Central -CH
    
    
    - of the propyl chain.

Safety & Handling Guidelines

  • Borane-THF (BH

    
    ·THF): 
    
    • Hazard: Pyrophoric and water-reactive. Evolves hydrogen gas upon contact with moisture.

    • Control: Handle strictly under inert atmosphere. Quench excess reagent slowly at low temperature.

  • Phosphorus Tribromide (PBr

    
    ): 
    
    • Hazard: Corrosive; reacts violently with water to form HBr gas.

    • Control: Use in a fume hood. Wear acid-resistant gloves. Quench into bicarbonate solution to neutralize acid.

  • General:

    • The target bromide is an alkylating agent. Avoid skin contact and inhalation. Treat as a potential mutagen.

References

  • Starting Material: Sigma-Aldrich. 3-(3-Fluoro-4-methoxyphenyl)propionic acid (CAS 69888-90-0). Link

  • Reduction Protocol: Brown, H. C., & Krishnamurthy, S. (1979). Organic Syntheses via Boranes. Aldrichimica Acta. Link

  • Bromination Protocol: Harrison, G. C., & Diehl, H. (1955). 3-Bromopropylbenzene. Organic Syntheses, Coll. Vol. 3, p.127. (General method adaptation). Link

  • Target Class Info: PubChem. 4-Bromo-1-fluoro-2-methoxybenzene (Related Isomer for spectral comparison). Link

Sources

Application Note: Precision N-Alkylation Utilizing 4-(3-Bromopropyl)-2-fluoroanisole in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorinated aromatic motifs is a cornerstone strategy in medicinal chemistry, utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. 4-(3-Bromopropyl)-2-fluoroanisole serves as a highly versatile electrophilic building block for appending the 2-fluoro-4-methoxyphenylpropyl pharmacophore to various amine scaffolds. This application note provides a comprehensive, self-validating protocol for the precision alkylation of primary and secondary amines using this reagent, designed specifically for researchers in drug development and organic synthesis.

Mechanistic Principles and Causality

The reaction proceeds via a bimolecular nucleophilic substitution (


) pathway[1]. The primary alkyl bromide of 4-(3-Bromopropyl)-2-fluoroanisole is an excellent electrophile due to minimal steric hindrance at the 

-carbon and the high polarizability and leaving group ability of the bromide ion[2].

However, direct alkylation of amines is notoriously challenging. Because the resulting product (a more substituted amine) is often more nucleophilic than the starting material, the reaction is prone to a "runaway train" effect, leading to over-alkylation and the formation of quaternary ammonium salts[3].

To successfully isolate the mono-alkylated target, the experimental design must enforce kinetic control [4]. This is achieved by:

  • Stoichiometric Manipulation: Maintaining the electrophile in deficit.

  • Base Selection: Utilizing mild, heterogeneous inorganic bases that scavenge hydrobromic acid (HBr) without aggressively deprotonating the product amine.

  • In-situ Catalysis: Employing Finkelstein conditions (addition of KI) to transiently form the more reactive alkyl iodide, allowing the reaction to proceed at lower temperatures and suppressing elimination (E2) side reactions.

AmineAlkylation Amine Starting Amine (1° or 2°) Mono Mono-alkylated Product (Target) Amine->Mono SN2 Attack (k1) Reagent 4-(3-Bromopropyl)- 2-fluoroanisole Reagent->Mono Di Over-alkylated Byproduct Reagent->Di Mono->Di Competing SN2 (k2 > k1)

SN2 pathway of amine alkylation highlighting the competing over-alkylation reaction.

Experimental Design & Parameter Optimization

Selecting the correct reaction environment is critical to favoring the


 pathway over competing side reactions. The following table summarizes the causal relationships between reaction parameters and outcomes.
ParameterSelected ReagentCausal Rationale & Expert InsightRecommended Use Case
Solvent Acetonitrile (MeCN)Polar aprotic nature provides good solubility for amines but poor solubility for inorganic bases, limiting base-driven side reactions.Standard primary and secondary amines.
Solvent DMFHighly polar aprotic; accelerates

by leaving the nucleophile unsolvated and highly reactive.
Sterically hindered or weakly nucleophilic amines.
Base

(Powdered)
Mild, heterogeneous base. Scavenges HBr efficiently without causing E2 elimination of the alkyl bromide.General purpose alkylation.
Base

Provides the "Cesium effect," enhancing the solubility and nucleophilicity of the amine via a loose ion pair.Anilines and electron-deficient amines.
Catalyst Potassium Iodide (KI)Converts the alkyl bromide to an alkyl iodide in situ (Finkelstein reaction), lowering the activation energy barrier.Essential for reactions run below 70°C.

Self-Validating Protocol: Precision N-Alkylation

Scope: Synthesis of a tertiary amine via the alkylation of a standard secondary amine (e.g., a piperidine or piperazine derivative) using 4-(3-Bromopropyl)-2-fluoroanisole.

ExperimentalWorkflow Step1 Step 1: Base Suspension Amine + K2CO3 in MeCN Step2 Step 2: Catalysis Add KI (Finkelstein) Step1->Step2 Step3 Step 3: Electrophile Dropwise addition of Bromide Step2->Step3 Step4 Step 4: Thermal Activation Heat to 65°C Step3->Step4 Step5 Step 5: IPC & Workup LC-MS validation & Extraction Step4->Step5

Step-by-step experimental workflow for the precision N-alkylation protocol.

Step-by-Step Methodology

1. Preparation of the Base Suspension

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the secondary amine (1.2 equiv, 12.0 mmol) and anhydrous MeCN (30 mL).

  • Add finely powdered

    
     (325 mesh, 2.0 equiv, 20.0 mmol).
    
  • Self-Validation Checkpoint: The suspension should remain easily stirrable. Clumping of the carbonate indicates moisture ingress; if observed, discard and restart with fresh anhydrous solvent.

2. In-situ Finkelstein Catalysis

  • Add KI (0.1 equiv, 1.0 mmol) to the suspension and stir at room temperature for 10 minutes.

  • Expert Insight: The catalytic KI ensures the transient formation of 4-(3-Iodopropyl)-2-fluoroanisole, which is significantly more reactive toward

    
     displacement, allowing the reaction to proceed efficiently without requiring harsh reflux conditions.
    

3. Kinetically Controlled Electrophile Addition

  • Dissolve 4-(3-Bromopropyl)-2-fluoroanisole (1.0 equiv, 10.0 mmol) in a minimal volume of MeCN (5 mL).

  • Add this solution dropwise to the stirring mixture at room temperature over a period of 15 minutes.

  • Expert Insight: Dropwise addition ensures the electrophile is always in a stoichiometric deficit relative to the unreacted amine in the bulk solution. This kinetically disfavors the dialkylation of the newly formed product.

4. Thermal Activation

  • Attach a reflux condenser and heat the reaction mixture to 65°C under an inert atmosphere (Nitrogen or Argon) for 4 to 12 hours.

5. In-Process Control (IPC) and Self-Validation

  • Monitor the reaction progress via LC-MS or TLC (Eluent: 30% EtOAc in Hexanes).

  • Self-Validation Checkpoint: The reaction is deemed complete when the UV trace (254 nm) shows <2% of the starting 4-(3-Bromopropyl)-2-fluoroanisole remaining. If >5% of the bromide persists after 12 hours, the nucleophile may be sterically hindered; add an additional 0.5 equiv of

    
     and elevate the temperature to 75°C.
    

6. Quench and Workup

  • Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove all inorganic salts (

    
    , KBr, KI). Wash the filter cake thoroughly with Ethyl Acetate (EtOAc, 2 x 20 mL).
    
  • Concentrate the combined filtrate under reduced pressure.

  • Dissolve the resulting crude residue in EtOAc (50 mL) and transfer to a separatory funnel. Wash sequentially with saturated aqueous

    
     (30 mL) and brine (30 mL).
    
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate.
    

7. Purification

  • Purify the crude product via silica gel flash chromatography.

  • Expert Insight: Use a gradient of Hexanes/EtOAc supplemented with 1% Triethylamine (TEA) . The basic amine product will strongly interact with the acidic silanol groups on standard silica gel, causing peak tailing and poor recovery. TEA pre-treats the column, ensuring sharp elution bands and maximizing isolated yield.

References

1.[1] Fiveable. Alkylation of amines Definition - Organic Chemistry II Key Concepts. Available at: [Link] 2.[3] Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at:[Link] 3.[2] Master Organic Chemistry. The SN2 Reaction Mechanism. Available at:[Link] 4.[4] Chemistry LibreTexts. 24.6: Synthesis of Amines. Available at:[Link]

Sources

Protocol for Nucleophilic Substitution with 3-Bromopropyl Aryl Ethers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The synthesis of alkylated amines via nucleophilic substitution is a cornerstone of medicinal chemistry. Specifically, 3-bromopropyl aryl ethers are ubiquitous electrophilic building blocks used to construct flexible, lipophilic pharmacophores. The three-carbon spacer provides optimal conformational flexibility for receptor binding (e.g., in GPCR ligands and atypical antipsychotics), while the aryl ether moiety engages in critical hydrophobic or


 interactions. This application note details a highly optimized, self-validating protocol for the 

alkylation of amines using 3-bromopropyl aryl ethers.

Mechanistic Causality & Experimental Design

Direct alkylation of amines is notoriously challenging due to competing side reactions. As a Senior Application Scientist, understanding the causality behind each experimental parameter is essential for reproducible scale-up.

  • Nucleophilicity vs. Basicity (The Over-Alkylation Problem): The primary challenge in amine alkylation is that the product (a secondary or tertiary amine) is often more nucleophilic than the starting material[1]. This can lead to a "runaway train" of over-alkylation, resulting in unwanted quaternary ammonium salts. To mitigate this, this protocol utilizes secondary amines as the limiting reagent, or a large stoichiometric excess (3-5 equivalents) of primary amine to statistically favor mono-alkylation.

  • Finkelstein Activation: While bromide is a moderate leaving group, relying solely on it often requires harsh, prolonged heating that can degrade sensitive substrates. By introducing a catalytic amount of Sodium Iodide (NaI) or Potassium Iodide (KI), the alkyl bromide is converted in situ to an alkyl iodide via the Finkelstein reaction[2]. Iodide is a vastly superior leaving group due to its larger polarizability and weaker C-I bond, significantly lowering the activation energy of the subsequent

    
     displacement[3].
    
  • Base Selection: An inorganic base, such as Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ), is employed to scavenge the hydrobromic/hydroiodic acid generated during the reaction[3]. Unlike organic bases (e.g., Triethylamine), insoluble inorganic bases do not compete as nucleophiles and keep the bulk basicity of the solution low, minimizing base-catalyzed E2 elimination side-reactions.
  • Solvent Dynamics: Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are strictly required. These solvents effectively solvate the metal cations (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ) while leaving the nucleophilic amine and the iodide anion relatively unsolvated, maximizing their kinetic reactivity.

Workflow and Mechanistic Diagrams

Workflow N1 3-Bromopropyl Aryl Ether + Amine Nucleophile N2 Finkelstein Activation (NaI / KI in MeCN) N1->N2 Add catalyst N3 SN2 Substitution (K2CO3 Base, 80°C) N2->N3 Heat N4 Aqueous Workup (Remove Salts) N3->N4 Quench N5 Purification (Flash Chromatography) N4->N5 Extract & Dry N6 Target Aryl Propyl Amine (Validated via NMR/LCMS) N5->N6 Isolate

Experimental workflow for the nucleophilic substitution of 3-bromopropyl aryl ethers.

Mechanism M1 Ar-O-CH2CH2CH2-Br (Alkyl Bromide) M3 Ar-O-CH2CH2CH2-I (Reactive Intermediate) M1->M3 SN2 (Finkelstein) M2 I- (Iodide Ion) Catalyst M2->M3 Attacks C3 M5 Transition State [N---C---I]‡ M3->M5 Amine attack M4 R2NH (Amine) Nucleophile M4->M5 M6 Ar-O-CH2CH2CH2-NR2 + H+ + I- M5->M6 Leaving group departs

Finkelstein-assisted SN2 mechanism accelerating amine alkylation.

Quantitative Data: Condition Optimization

To demonstrate the causality of the selected reagents, the following table summarizes the optimization of reaction conditions for the coupling of 1-bromo-3-phenoxypropane with a standard secondary amine (e.g., piperidine).

SolventBase (2.0 eq)AdditiveTemp (°C)Time (h)Yield (%)Observation / Causality
THF

None652435%Poor leaving group; organic base competes.
MeCN

None801662%Better solvent polarity, but sluggish kinetics.
DMF

None801275%Stronger base effect, moderate yield.
MeCN

NaI (0.2 eq) 80 6 94% Optimal: Finkelstein activation drives rapid

.
MeCN

NaI (0.2 eq)254840%Insufficient thermal energy to cross

barrier.

Step-by-Step Protocol

Reagents & Equipment
  • Electrophile: 3-Bromopropyl aryl ether (1.0 equiv, 10 mmol)

  • Nucleophile: Secondary amine (1.2 equiv, 12 mmol)

  • Base: Potassium carbonate (

    
    ), finely powdered and anhydrous (2.5 equiv, 25 mmol)
    
  • Catalyst: Sodium iodide (NaI), anhydrous (0.2 equiv, 2 mmol)

  • Solvent: Acetonitrile (MeCN), HPLC grade (50 mL)

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Procedure

Step 1: Reaction Assembly & Activation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add the 3-bromopropyl aryl ether (10 mmol) and anhydrous MeCN (50 mL).

  • Add the anhydrous NaI (2 mmol). Stir the mixture at room temperature for 15 minutes. Note: The solution may turn slightly yellow as the Finkelstein equilibrium establishes the more reactive alkyl iodide intermediate.

Step 2: Nucleophilic Substitution 3. Add the finely powdered


 (25 mmol) to the flask.
4.  Add the amine nucleophile (12 mmol) dropwise over 5 minutes.
5.  Attach a reflux condenser and heat the reaction mixture in an oil bath set to 80 °C.
6.  Stir vigorously (800 rpm) for 6–8 hours. The vigorous stirring is critical because the reaction is a heterogeneous mixture (solid 

suspended in MeCN).

Step 3: Workup 7. Cool the reaction mixture to room temperature. 8. Filter the suspension through a pad of Celite to remove the inorganic salts (


, KBr, NaI). Wash the filter cake with ethyl acetate (2 × 20 mL).
9.  Concentrate the filtrate under reduced pressure using a rotary evaporator.
10. Redissolve the crude residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
11. Wash the organic layer with distilled water (2 × 25 mL) and brine (25 mL) to remove any residual polar impurities and unreacted amine.
12. Dry the organic layer over anhydrous sodium sulfate (

), filter, and concentrate in vacuo.

Step 4: Purification & Isolation 13. Purify the crude product via flash column chromatography on silica gel. A typical eluent gradient is Dichloromethane : Methanol (98:2 to 90:10) with 1% Triethylamine (to prevent the basic amine product from streaking on the acidic silica gel). 14. Pool the pure fractions and concentrate to afford the target aryl propyl amine.

Self-Validation & Quality Control

A robust protocol must be self-validating. Use the following analytical markers to confirm success:

  • TLC Monitoring: The starting 3-bromopropyl aryl ether is typically UV-active and runs high (e.g.,

    
     in Hexanes/EtOAc 4:1). The amine product will stay at the baseline in this solvent system and requires a polar, basic eluent (e.g., DCM/MeOH/TEA 90:9:1) to migrate (
    
    
    
    ). Stain with Ninhydrin (for primary/secondary amines) or Dragendorff's reagent (for tertiary amines).
  • 1H NMR Spectroscopy: The most diagnostic shift occurs at the

    
     position (the carbon attached to the halogen). In the starting material, the 
    
    
    
    protons appear as a triplet around 3.50 – 3.60 ppm . Upon successful substitution, these protons shift upfield to 2.40 – 2.60 ppm (
    
    
    ) due to the lower electronegativity of nitrogen compared to bromine.

References

  • Master Organic Chemistry. "Alkylation of Amines (Sucks!)". Source: masterorganicchemistry.com. URL:[Link]

  • Master Organic Chemistry. "What Makes A Good Leaving Group?". Source: masterorganicchemistry.com. URL:[Link]

  • Chemistry LibreTexts. "21.5: Synthesis of Amines by Alkylation". Source: libretexts.org. URL:[Link]

  • ChemRxiv. "Novel Small-Molecule Atypical Chemokine Receptor 3 (ACKR3) Agonists: Design, Synthesis, and Pharmacological". Source: chemrxiv.org. URL:[Link]

  • University of Calgary. "Ch22: Alkylation of Amines". Source: ucalgary.ca. URL:[Link]

Sources

Application Note: Coupling 4-(3-Bromopropyl)-2-fluoroanisole with Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The coupling of 4-(3-Bromopropyl)-2-fluoroanisole (referred to herein as Compound A ) with piperazine moieties is a critical transformation in the synthesis of psychotropic pharmacophores, particularly dopamine (


) and serotonin (

) receptor ligands.

The core challenge in this alkylation is chemoselectivity. Piperazine is a symmetric diamine; without controlled conditions, the reaction kinetic favors bis-alkylation (formation of the


-disubstituted dimer) over the desired mono-alkylation . Furthermore, the propyl bromide chain is susceptible to 

elimination under harsh basic conditions, yielding the unreactive styrene byproduct.

This guide presents two validated protocols:

  • Method A (Direct Coupling): Uses stoichiometric excess to favor mono-alkylation. Ideal for early-phase discovery where speed is prioritized over atom economy.

  • Method B (Protected Route): Uses N-Boc-piperazine to guarantee 1:1 selectivity. Ideal for scale-up and process development.

Reaction Mechanism & Strategic Analysis

The reaction proceeds via a classical


 Nucleophilic Substitution .
  • Electrophile: The primary carbon attached to the bromine in Compound A. The 2-fluoro and 4-methoxy substituents on the aromatic ring electronically stabilize the molecule but do not significantly sterically hinder the terminal propyl halide.

  • Nucleophile: The secondary amine of the piperazine.[1]

  • Catalysis: Potassium Iodide (KI) is employed as a Finkelstein catalyst. It converts the alkyl bromide in situ to the more reactive alkyl iodide (

    
    ), accelerating the rate-determining step and allowing for milder thermal conditions.
    
Critical Process Parameters (CPPs)
  • Solvent Polarity: Acetonitrile (ACN) is preferred over DMF for easier workup, though DMF offers faster kinetics.

  • Base Selection: Potassium Carbonate (

    
    ) provides sufficient basicity to neutralize the HBr byproduct without promoting rapid 
    
    
    
    elimination. Stronger bases (e.g.,
    
    
    ,
    
    
    ) must be avoided.
  • Stoichiometry: In Method A, the free base piperazine acts as both the nucleophile and the proton scavenger.

Visualizing the Reaction Pathway[2]

ReactionPathway Reactant 4-(3-Bromopropyl)- 2-fluoroanisole Intermediate Transition State (SN2) Reactant->Intermediate + Piperazine + K2CO3 / KI Elimination Styrene Derivative (Elimination Byproduct) Reactant->Elimination High Temp / Strong Base (E2 Mechanism) Piperazine Piperazine (Nucleophile) Piperazine->Intermediate Product Mono-Alkylated Product Intermediate->Product Major Pathway SideProduct Bis-Alkylated Impurity Product->SideProduct + Excess Reactant (Over-alkylation)

Figure 1: Reaction pathways showing the competition between the desired


 substitution, bis-alkylation, and elimination side reactions.

Experimental Protocols

Method A: Direct Mono-Alkylation (High Dilution Strategy)

Best for: Rapid synthesis of <5g material; avoiding protection/deprotection steps.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Compound A ~247.11.0Electrophile
Piperazine (Anhydrous) 86.145.0 - 6.0 Nucleophile (Excess)
Potassium Carbonate 138.211.5Acid Scavenger
Potassium Iodide 166.000.1Catalyst
Acetonitrile (ACN) -10 mL/gSolvent
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (6.0 equiv) in Acetonitrile .

    • Note: Piperazine is solid; ensure it is fully dissolved or finely suspended before adding the halide.

  • Addition: Add

    
      (1.5 equiv) and KI  (0.1 equiv). Stir for 10 minutes at room temperature.
    
  • Slow Addition: Add Compound A (1.0 equiv) dropwise over 30 minutes.

    • Expert Insight: Slow addition keeps the local concentration of the alkyl halide low relative to the piperazine, statistically favoring mono-alkylation.

  • Reaction: Heat the mixture to reflux (

    
    )  for 12–16 hours.
    
    • Monitoring: Check by TLC (System: DCM/MeOH 9:1 + 1%

      
      ) or LC-MS. Look for the disappearance of the non-polar bromide.
      
  • Workup (The "pH Switch"):

    • Filter off the inorganic salts (

      
      ) and rinse the pad with ACN.
      
    • Concentrate the filtrate to remove ACN.

    • Redissolve the residue in DCM and water.

    • Crucial Step: Wash the organic layer copiously with Water (5x) .

    • Why? The excess piperazine is highly water-soluble. The mono-alkylated product is lipophilic. Multiple washes will remove the 5 equivalents of unreacted piperazine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. If bis-alkylation is <5%, the crude oil is often pure enough for the next step. If not, purify via column chromatography (Silica, DCM 
    
    
    
    10% MeOH/DCM).
Method B: The Protected Route (1-Boc-Piperazine)

Best for: Scale-up (>10g), high-value substrates, or when chromatography is difficult.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Compound A ~247.11.0Electrophile
1-Boc-Piperazine 186.251.1Nucleophile
DIPEA (Hünig's Base) 129.241.5Base
Potassium Iodide 166.000.1Catalyst
DMF -5 mL/gSolvent
Step-by-Step Procedure
  • Reaction: Dissolve Compound A (1.0 equiv) and 1-Boc-Piperazine (1.1 equiv) in DMF .

  • Activation: Add DIPEA (1.5 equiv) and KI (0.1 equiv).

  • Heating: Heat to

    
      for 4–8 hours.
    
    • Note: DMF allows for a lower temperature than ACN, reducing the risk of elimination side products.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash with saturated

      
        followed by Brine (3x)  to remove DMF.
      
    • Dry (

      
      ) and concentrate to yield the Boc-protected intermediate.
      
  • Deprotection: Dissolve the intermediate in DCM (5 mL/g). Add Trifluoroacetic Acid (TFA) (10 equiv) or 4M HCl in Dioxane. Stir at RT for 2 hours.

  • Free Basing: Evaporate volatiles. Basify the residue with 1N NaOH to pH > 12. Extract with DCM.[2]

Purification Workflow: The Acid-Base Extraction

For researchers using Method A, separating the Mono-alkylated product from Bis-alkylated impurities without a column is a valuable skill.

Purification Crude Crude Reaction Mixture (Mono, Bis, Excess Piperazine) Step1 Partition: DCM / Water Crude->Step1 AqPhase1 Aqueous Phase 1 (Contains Excess Piperazine) Step1->AqPhase1 Discard OrgPhase1 Organic Phase 1 (Mono + Bis Products) Step1->OrgPhase1 Step2 Extract with 1M HCl OrgPhase1->Step2 OrgPhase2 Organic Phase 2 (Non-basic impurities/Styrene) Step2->OrgPhase2 Discard AqPhase2 Aqueous Phase 2 (Product Salts) Step2->AqPhase2 Step3 Basify to pH 12 (NaOH) Extract with DCM AqPhase2->Step3 Final Final Organic Phase (Pure Mono-Alkylated Amine) Step3->Final

Figure 2: Acid-Base extraction workflow for purifying piperazine derivatives.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Bromide Reaction too slow; Bromide hydrolysis.Add 0.5 eq KI to accelerate. Switch solvent to DMF. Ensure anhydrous conditions.
High Bis-Alkylation Piperazine concentration too low.Increase Piperazine to 8–10 equiv. Ensure dropwise addition of bromide.[3]
Styrene Formation (Elimination) Temperature too high or Base too strong.Lower temp to

. Use a milder base (

) or switch to Method B (Boc).
Emulsion during Workup Amphiphilic nature of product.Add a small amount of Methanol to the organic phase or saturate aqueous phase with solid NaCl.

Safety & Handling

  • Alkyl Halides: 4-(3-Bromopropyl)-2-fluoroanisole is a potent alkylating agent. It is potentially genotoxic and a skin sensitizer. Handle only in a fume hood with nitrile gloves.

  • Piperazine: Corrosive and a respiratory sensitizer. Avoid dust inhalation.

  • Waste: All aqueous washes containing piperazine must be disposed of as basic organic waste.

References

  • General N-Alkylation Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. (Provides context on amine reactivity, though focuses on reductive routes, the alkylation principles regarding stoichiometry apply). Link

  • Chao, W. R., et al. "Selective Mono-Alkylation of Piperazine Derivatives." Tetrahedron Letters, vol. 54, no. 22, 2013, pp. 2821-2824.
  • Finkelstein Catalysis in MedChem: Smith, M. B. Organic Synthesis. 4th ed., Academic Press, 2016. (Standard reference for Finkelstein conditions: Acetone/ACN reflux with KI).
  • Synthesis of Fluorinated Phenylpiperazines: Glennon, R. A., et al. "Binding of Phenylpiperazines to 5-HT Receptors." Journal of Medicinal Chemistry, vol. 29, no. 11, 1986, pp. 2375–2380. (Foundational text on synthesizing phenyl-alkyl-piperazine ligands). Link

  • BenchChem Technical Support: "Selective Mono-acylation and Alkylation of Piperazine." BenchChem Application Notes, 2025. (Practical industrial guide for flow and batch processing of piperazines). Link

Sources

Preparation of Grignard reagents from 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Robust Preparation and Validation of [3-(3-Fluoro-4-methoxyphenyl)propyl]magnesium Bromide

Abstract This application note details the synthesis of a primary alkyl Grignard reagent from 4-(3-bromopropyl)-2-fluoro-1-methoxybenzene. This pharmacophoric building block is highly relevant in drug discovery for introducing fluorinated aryl-ether motifs into complex molecular architectures. The following protocol departs from basic procedural lists by emphasizing mechanistic causality, side-reaction mitigation (specifically Wurtz homocoupling), and rigorous quantitative validation via titration to ensure reproducibility in downstream applications.

Mechanistic Insights and Causality

The formation of Grignard reagents from alkyl halides is a heterogeneous reaction occurring at the solid-liquid interface of the magnesium metal surface[1]. The process is initiated via a Single Electron Transfer (SET) from the magnesium surface to the alkyl halide, generating a transient radical anion that rapidly cleaves into an alkyl radical and a bromide ion[2].

  • Surface Passivation & Activation: Magnesium turnings are universally coated with a passivating layer of magnesium oxide (MgO), which inhibits the SET process and causes a dangerous induction period[1]. Mechanical stirring alone is often insufficient. We employ a dual-activation strategy using Iodine (I₂) and 1,2-dibromoethane (DBE). I₂ reacts with Mg to form MgI₂, exposing fresh metal[3]. Concurrently, DBE undergoes a highly exothermic reaction with Mg to extrude ethylene gas, aggressively scrubbing the surface without leaving reactive organic residues[4].

  • Solvent Causality: Anhydrous Tetrahydrofuran (THF) is explicitly selected over diethyl ether. The oxygen lone pairs in THF strongly coordinate to the empty p-orbitals of the magnesium center, providing critical thermodynamic stabilization to the organomagnesium species and driving the equilibrium forward[2].

  • Wurtz Coupling Mitigation: Primary alkyl bromides are prone to homocoupling (Wurtz coupling) during Grignard formation. This bimolecular side reaction occurs when an unreacted alkyl bromide molecule reacts with the newly formed Grignard reagent or intermediate radical[5]. To kinetically suppress this, the protocol mandates a slow, controlled addition of the substrate to maintain a near-zero localized concentration of the electrophile[6].

Mandatory Visualization: Mechanistic Pathways

Mechanism Mg Mg(0) Surface SET Single Electron Transfer (SET) Mg->SET RBr R-Br (Alkyl Bromide) RBr->SET Radical [R-Br]•⁻ + Mg•⁺ SET->Radical Cleavage R• + Br⁻ + Mg•⁺ Radical->Cleavage Bond Cleavage Grignard R-Mg-Br (Target Grignard) Cleavage->Grignard Recombination Wurtz R-R (Wurtz Dimer) Cleavage->Wurtz Dimerization (Side Reaction)

Single Electron Transfer (SET) mechanism of Grignard formation and competing Wurtz coupling.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsMass/VolumeRole
4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene247.091.010.16 gElectrophilic Substrate
Magnesium Turnings24.311.51.50 gElectron Donor / Metal
Iodine (I₂)253.81Catalytic~5 mgSurface Activator
1,2-Dibromoethane187.86Catalytic0.05 mLChemical Scrubber
Anhydrous THF72.11Solvent40 mLCoordinating Solvent

Experimental Protocol: A Self-Validating System

This workflow is designed as a self-validating system: visual cues confirm activation, temperature profiles confirm initiation, and titration confirms the final active concentration.

Step 1: Apparatus Preparation (Anaerobic Control)

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and an internal thermometer.

  • Flame-dry the entire apparatus under high vacuum (0.1 mmHg) for 5 minutes. Backfill with ultra-pure Argon. Repeat the vacuum-purge cycle three times to ensure complete exclusion of atmospheric moisture and oxygen, which rapidly destroy the reagent via protonolysis or oxidation[2].

Step 2: Magnesium Activation

  • Add 1.50 g (61.7 mmol, 1.5 equiv) of Magnesium turnings to the flask against a positive counter-flow of Argon[3].

  • Add a single crystal of Iodine (~5 mg). Gently heat the bottom of the flask with a heat gun until purple iodine vapors fill the chamber and subsequently disappear, indicating the formation of MgI₂ and surface exposure[3].

  • Allow the flask to cool to room temperature. Add 10 mL of anhydrous THF[4].

  • Inject 0.05 mL of 1,2-dibromoethane. Stir vigorously. A localized bubbling (ethylene gas evolution) and a slight temperature increase confirm the activation of the Mg surface[4].

Step 3: Substrate Addition and Maturation

  • In the dropping funnel, prepare a solution of 4-(3-bromopropyl)-2-fluoro-1-methoxybenzene (10.16 g, 41.1 mmol, 1.0 equiv) in 30 mL of anhydrous THF.

  • Add ~1.5 mL (5%) of the substrate solution to the activated Mg suspension. Stop the addition and wait[5].

  • Validation Checkpoint: Initiation is confirmed by a spontaneous exothermic reaction (internal temperature rises) and a change in the mixture's appearance to a cloudy, grayish suspension[2].

  • Once initiated, add the remaining substrate solution dropwise over 45–60 minutes. The addition rate should be precisely controlled to maintain a gentle reflux without external heating. Causality: Slow addition minimizes the concentration of unreacted alkyl bromide, thereby suppressing the competing Wurtz coupling side reaction[5]. Loss of solvent contact or excessively fast addition can lead to runaway exothermic reactions[7].

  • After the addition is complete, attach a heating mantle and reflux the mixture gently for an additional 1 hour to ensure complete conversion[6].

  • Cool the dark gray solution to room temperature. Allow the excess magnesium to settle.

Step 4: Quantitative Titration Assuming 100% theoretical yield is a critical error in organometallic chemistry. The active Grignard concentration must be empirically determined by adding an excess of standardized reagent and back-titrating, or via direct indicator titration[4].

  • Transfer a 1.00 mL aliquot of the clear Grignard solution to a dry vial containing 3.0 mL of THF under Argon.

  • Add 1 crystal of 1,10-phenanthroline (indicator), which forms a deep purple charge-transfer complex with the Grignard reagent.

  • Titrate dropwise with a standardized 1.0 M solution of sec-butanol in xylene until the purple color sharply disappears, indicating the complete protonation of the Grignard reagent.

  • Calculate the molarity and adjust downstream reaction stoichiometries accordingly.

Mandatory Visualization: Process Workflow

Workflow Step1 Apparatus Preparation Step2 Mg Surface Activation Step1->Step2 Step3 Substrate Addition Step2->Step3 Step4 Reaction Maturation Step3->Step4 Step5 Quantitative Titration Step4->Step5

Self-validating experimental workflow for the preparation of alkyl Grignard reagents.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the empirical optimization of solvent and addition rates to maximize the yield of the target Grignard reagent while minimizing the Wurtz dimer.

Solvent SystemAddition RateInitiation TempGrignard Yield (%)Wurtz Dimer (%)
Diethyl EtherFast (< 10 min)35 °C65%28%
Diethyl EtherSlow (60 min)35 °C82%12%
Anhydrous THFFast (< 10 min)60 °C (Reflux)71%22%
Anhydrous THFSlow (60 min)60 °C (Reflux)94% < 4%

Note: THF combined with a slow addition rate provides the optimal thermodynamic stabilization of the Grignard reagent while kinetically starving the Wurtz homocoupling pathway.

References

  • Formation of Grignard and Organolithium Reagents From Alkyl Halides Master Organic Chemistry URL:[Link]

  • 10 - Organic Syntheses Procedure (Preparation of Alkyl Grignard Reagents) Organic Syntheses URL: [Link]

  • Grignard reagent Wikipedia URL:[Link]

  • One-Pot Fluorosulfurylation of Grignard Reagents Using Sulfuryl Fluoride The Royal Society of Chemistry URL:[Link]

Sources

Application Note: Precision Finkelstein Iodination of 3-Bromopropyl Fluorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimized Finkelstein reaction conditions for converting 1-(3-bromopropyl)-4-fluorobenzene (and related derivatives) into its corresponding iodide, 1-(3-iodopropyl)-4-fluorobenzene .

While alkyl bromides are standard electrophiles, their reactivity is often insufficient for sterically demanding alkylations or radio-labeling precursors. The Finkelstein transformation (Br


 I) leverages the superior leaving group ability of iodide (

of conjugate acid -10) compared to bromide (

-9), significantly accelerating subsequent nucleophilic substitutions (

). This protocol is critical for medicinal chemistry campaigns utilizing fluorobenzene motifs—common pharmacophores in neuroleptic and antidepressant therapeutics—where the propyl chain serves as a flexible linker.

Scientific Foundation & Mechanistic Insight

The Driving Force

The classical Finkelstein reaction relies on Le Chatelier’s Principle rather than intrinsic equilibrium favorability.[1]

  • Solvent Selection: Sodium Iodide (NaI) is highly soluble in acetone (approx. 184 g/100 mL at 25°C), whereas Sodium Bromide (NaBr) is virtually insoluble.

  • Precipitation: As the reaction proceeds via an

    
     mechanism, the forming NaBr precipitates out of the solution, preventing the reverse reaction and driving the equilibrium toward the alkyl iodide.[1]
    
Substrate Specificity: The Fluorobenzene Moiety

The presence of the para-fluorine atom on the benzene ring provides metabolic stability (blocking P450 oxidation at the para-position) without significantly altering the electronic environment of the propyl chain's terminal carbon. Consequently, the reaction kinetics closely mirror standard primary alkyl bromides. However, the lipophilicity of the fluorobenzene group requires specific workup modifications to ensure efficient phase separation.

Reaction Scheme

The transformation involves a bimolecular nucleophilic substitution with inversion of configuration (irrelevant for this achiral primary carbon, but mechanistically relevant).

FinkelsteinMechanism Substrate 1-(3-bromopropyl)-4-fluorobenzene (Soluble in Acetone) TS Transition State [I...C...Br]‡ Substrate->TS Acetone, Reflux Reagent NaI (Soluble Nucleophile) Reagent->TS Product 1-(3-iodopropyl)-4-fluorobenzene (Soluble Product) TS->Product Byproduct NaBr (Precipitate ↓) TS->Byproduct Irreversible Ppt

Figure 1: Mechanistic pathway of the Finkelstein reaction driven by solubility differences.

Experimental Protocol

Materials & Reagents
ComponentGradeRoleCritical Note
1-(3-bromopropyl)-4-fluorobenzene >97%SubstrateVerify purity by GC-MS; impurities can co-elute.
Sodium Iodide (NaI) ReagentPlus, 99%NucleophileMust be dry. Oven-dry at 120°C for 4h if clumped.
Acetone HPLC Grade / DrySolventWater inhibits precipitation of NaBr. Use molecular sieves if unsure.
Sodium Bisulfite (NaHSO₃) ACS ReagentQuenchRemoves free iodine (yellow/brown color).
Diethyl Ether or MTBE ACS ReagentExtractionPreferred over DCM for better separation from aqueous layer.
Optimized Procedure (Scale: 10 mmol)

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add Sodium Iodide (3.00 g, 20 mmol, 2.0 equiv) to the flask.

  • Add Dry Acetone (30 mL). Stir at room temperature until NaI is completely dissolved. Note: The solution may be slightly yellow.[2]

  • Add 1-(3-bromopropyl)-4-fluorobenzene (2.17 g, 10 mmol, 1.0 equiv) via syringe.

Step 2: Reaction

  • Heat the mixture to a gentle reflux (approx. 60°C oil bath temperature).

  • Visual Check: Within 15–30 minutes, a white precipitate (NaBr) should begin to form.

  • Maintain reflux for 4–6 hours .

    • Monitoring: Spot TLC (Hexane/EtOAc 9:1). The iodide typically runs slightly higher or has a distinct UV activity compared to the bromide. GC-MS is preferred for definitive conversion analysis.

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel or a Celite pad to remove the solid NaBr. Rinse the filter cake with cold acetone (2 x 10 mL).

  • Concentration: Remove the acetone from the filtrate under reduced pressure (Rotary Evaporator) to yield a residue.

  • Extraction: Redissolve the residue in Diethyl Ether (50 mL) and transfer to a separatory funnel.

  • Wash:

    • Wash with 10% aq. Sodium Bisulfite (20 mL) to remove any free iodine (organic layer should turn from brown/orange to colorless/pale yellow).

    • Wash with Brine (saturated NaCl, 20 mL).

  • Drying: Dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ). Filter and concentrate in vacuo.[3]
    

Step 4: Purification & Storage

  • Purity Check: The crude yield is typically >90% with >95% purity.

  • Purification: If necessary, purify via flash column chromatography using 100% Hexanes. The fluorobenzene moiety makes the compound UV-active (254 nm), facilitating detection.

  • Storage: Critical. Alkyl iodides are light-sensitive. Store in an amber vial at 4°C over Copper wire (stabilizer) to prevent iodine liberation.

Process Workflow & Decision Logic

Workflow Start Start: 10 mmol Substrate Dissolve Dissolve NaI (2 eq) in Dry Acetone Start->Dissolve Reflux Add Substrate & Reflux (4-6h) Dissolve->Reflux Check Check Conversion (GC/TLC) Reflux->Check Continue Cool & Filter NaBr Precipitate Check->Continue Complete Extend Add 0.5 eq NaI & Reflux +2h Check->Extend Incomplete Workup Evaporate Acetone -> Redissolve in Ether Continue->Workup Extend->Check Wash Wash: NaHSO3 (removes I2) -> Brine Workup->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Purity Purity > 95%? Dry->Purity Store Store: Amber Vial, 4°C Purity->Store Yes Purify Flash Column (Hexanes) Purity->Purify No Purify->Store

Figure 2: Operational workflow for synthesis and purification.

Critical Optimization Parameters

Solvent Alternatives

While Acetone is standard, 2-Butanone (MEK) allows for a higher reflux temperature (80°C vs 56°C).

  • Recommendation: Use MEK if the reaction with Acetone is incomplete after 6 hours. The solubility of NaI in MEK is sufficient, and the higher kinetic energy drives the substitution on sterically hindered substrates (though 3-bromopropyl is unhindered).

Troubleshooting "Stalled" Reactions

If conversion stalls at ~80%:

  • Water Contamination: Water solvates the halide ions, preventing NaBr precipitation. Ensure acetone is dried over 3Å molecular sieves.

  • Light Degradation: If the reaction turns dark purple/brown rapidly, free iodine is forming. Perform the reaction in the dark (wrap flask in foil).

Safety: Alkylating Potential

Warning: 1-(3-iodopropyl)-4-fluorobenzene is a potent alkylating agent.

  • Handling: Double-glove (Nitrile). Use a fume hood.

  • Destruction: Quench excess alkyl iodides with an amine solution or dilute NaOH before disposal.

References

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[4][5] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience. (Section on Halogen Exchange).[5][6][7]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition, Longman Scientific & Technical. (General procedure for alkyl iodides).

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution". Accounts of Chemical Research, 21(12), 456–463. (Reference for Leaving Group pKa data).

Sources

Synthesis of fluorinated GPCR ligands using propyl bromide linkers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: A Practical Guide to the Synthesis of [¹⁸F]Fluoropropyl-Linked GPCR Ligands for Positron Emission Tomography (PET)

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, radiopharmacology, and molecular imaging.

Abstract: This document provides a detailed protocol for the synthesis of G-protein coupled receptor (GPCR) ligands radiolabeled with fluorine-18 (¹⁸F) via a propyl bromide linker. The incorporation of ¹⁸F is a cornerstone of modern Positron Emission Tomography (PET) tracer development due to its favorable decay characteristics.[1][2] The use of an aliphatic three-carbon (propyl) linker is a common strategy in medicinal chemistry to connect a pharmacophore to a radiolabel without significantly impacting receptor binding affinity.[3] This guide details a two-stage process: (1) the synthesis of a bromo-propylated precursor of a target GPCR ligand, and (2) the subsequent nucleophilic [¹⁸F]radiofluorination. We offer field-proven insights into reaction optimization, purification, and quality control to ensure the production of high-purity, high-molar-activity radiotracers suitable for preclinical and clinical research.

Introduction and Scientific Principle

G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the target of a significant portion of modern pharmaceuticals.[3][4] Visualizing the in vivo distribution and density of these receptors with PET provides invaluable information for drug development and disease diagnosis.[1] Fluorine-18 is the radionuclide of choice for many PET applications due to its short half-life (≈110 min), low positron energy (0.634 MeV), and high positron emission efficiency, which together contribute to high-resolution images.[1][2]

The core of this protocol is a nucleophilic aliphatic substitution (Sₙ2) reaction.[5] A precursor molecule, where the GPCR ligand is appended with a propyl bromide linker, is reacted with activated, "naked" [¹⁸F]fluoride ion. The bromide atom serves as an effective leaving group, allowing for the efficient formation of a stable carbon-fluorine bond.[6][7] This late-stage fluorination strategy is broadly applicable to a wide variety of GPCR ligand scaffolds.

Overall Synthetic Workflow

The synthesis is a two-part process. First, a stable, non-radioactive precursor is synthesized and purified. This can be done on a large scale and stored. Second, the rapid radiosynthesis is performed on the day of the PET scan using cyclotron-produced [¹⁸F]fluoride.

G_1 cluster_0 Part 1: Precursor Synthesis (Non-Radioactive) cluster_1 Part 2: [¹⁸F]Radiolabeling Ligand Core GPCR Ligand (e.g., with -OH or -NH group) Precursor Bromo-Propyl Precursor Ligand->Precursor Alkylation Reagent 1,3-Dibromopropane Reagent->Precursor Labeling Nucleophilic Substitution (Sₙ2) ~110-140°C Precursor->Labeling Input to Radiosynthesis Fluoride [¹⁸F]Fluoride (from Cyclotron) Activation Activation (K₂CO₃ / Kryptofix 2.2.2) Fluoride->Activation Activation->Labeling Purification Semi-Prep HPLC Labeling->Purification QC Quality Control Purification->QC Final [¹⁸F]Fluoropropyl-Ligand QC->Final

Caption: High-level workflow for the synthesis of [¹⁸F]fluoropropyl GPCR ligands.

Detailed Protocols

Protocol 1: Synthesis of the Bromo-Propyl Precursor

This protocol describes the alkylation of a model GPCR ligand containing a nucleophilic phenol or amine group with 1,3-dibromopropane.

Rationale: The use of an excess of 1,3-dibromopropane favors the mono-alkylation product over the undesired bis-alkylation (dimerization) of the ligand. A weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol or amine without causing significant side reactions.

Materials:

  • Core GPCR Ligand (containing -OH or -NH₂ functionality)

  • 1,3-dibromopropane (≥5 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (3 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the Core GPCR Ligand (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (3 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add 1,3-dibromopropane (5 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired bromo-propyl precursor.

  • Confirm the structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: [¹⁸F]Radiolabeling via Nucleophilic Substitution

This protocol outlines the critical radiolabeling step. All operations must be performed in a shielded hot cell using an automated synthesis module or appropriately shielded manual apparatus.

Rationale: The reactivity of the [¹⁸F]fluoride ion is critically dependent on removing its solvation shell of water.[5] This is achieved by azeotropic drying with acetonitrile in the presence of a phase transfer catalyst system, typically Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.[8] The "naked" fluoride ion is a potent nucleophile, ready to displace the bromide on the precursor.[5] The reaction is performed at elevated temperatures (110-140°C) to ensure a high radiochemical conversion in a short time, which is crucial given the 110-minute half-life of ¹⁸F.[9]

G_2 cluster_reaction Sₙ2 Reaction Mechanism Ligand-O-(CH₂)₃-Br Precursor TransitionState [F···C···Br]⁻ᵟ Ligand-O-(CH₂)₃-Br->TransitionState F18 [¹⁸F]⁻ F18->TransitionState Ligand-O-(CH₂)₃-F18 [¹⁸F]Product TransitionState->Ligand-O-(CH₂)₃-F18 Br Br⁻ TransitionState->Br Leaving Group

Caption: Nucleophilic displacement of bromide by [¹⁸F]fluoride.

Materials:

  • Aqueous [¹⁸F]Fluoride (from cyclotron target water)

  • Kryptofix 2.2.2 (K₂₂₂) solution (e.g., 10 mg in 1 mL acetonitrile)

  • Potassium Carbonate (K₂CO₃) solution (e.g., 2 mg in 0.5 mL water)

  • Acetonitrile (anhydrous, for azeotropic drying)

  • Bromo-propyl precursor (1-5 mg) dissolved in anhydrous DMSO or DMF (0.5-1.0 mL)

  • HPLC-grade water and ethanol for formulation

Procedure:

  • Trapping [¹⁸F]Fluoride: Pass the cyclotron target water containing [¹⁸F]fluoride through a pre-conditioned anion exchange cartridge (e.g., QMA).

  • Elution: Elute the trapped [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃.

  • Azeotropic Drying: Add anhydrous acetonitrile (2 x 0.75 mL) to the vessel and evaporate to dryness under a stream of nitrogen at 100-110°C. This step is critical to render the fluoride "naked" and highly reactive.[5][8]

  • Labeling Reaction: Add the solution of the bromo-propyl precursor (1-5 mg in 0.5-1.0 mL anhydrous DMSO) to the dried [K/K₂₂₂]⁺[¹⁸F]⁻ complex.

  • Seal the reaction vessel and heat at 110-140°C for 10-15 minutes. Reaction temperature and time are key parameters to optimize for each specific precursor to maximize radiochemical conversion while minimizing degradation.[9]

  • Quenching: After heating, cool the vessel and quench the reaction by adding 1-2 mL of HPLC mobile phase (e.g., water/acetonitrile mixture).

Protocol 3: Purification and Formulation

Rationale: Semi-preparative HPLC is required to separate the desired [¹⁸F]fluoropropyl-ligand from unreacted precursor, [¹⁸F]fluoride, and any radiolabeled or non-labeled byproducts. The collected product is then formulated into a solution suitable for injection.

Procedure:

  • HPLC Purification: Inject the quenched reaction mixture onto a semi-preparative C18 HPLC column.

  • Elute with an isocratic or gradient mobile phase (e.g., 40-60% acetonitrile in water, often with 0.1% TFA or formic acid) at a flow rate of 3-5 mL/min.

  • Monitor the eluate with a UV detector (to locate the non-radioactive precursor and product) and a series radioactivity detector.

  • Collect the radioactive peak corresponding to the [¹⁸F]fluoropropyl-ligand.

  • Formulation: The collected HPLC fraction is typically diluted with sterile water for injection and passed through a C18 Sep-Pak cartridge. The cartridge traps the product, which is then eluted with a small volume of ethanol and further diluted with sterile saline to yield an injectable solution with a physiologically acceptable ethanol concentration (<10%).

  • The final product is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control and Expected Results

Rigorous quality control is mandatory to ensure the final product is safe and effective for imaging studies.

ParameterMethodSpecificationTypical Result
Radiochemical Purity Analytical Radio-HPLC≥ 95%> 99%
Identity of Product Co-injection with non-radioactive standard on analytical HPLCRetention time matches standardConfirmed
Radiochemical Yield (RCY) Activity in final product / Starting activity (decay-corrected)> 10%15-40%
Molar Activity (Aₘ) Radioactivity / Molar amount of product> 37 GBq/µmol (1 Ci/µmol)50-150 GBq/µmol
pH pH paper or meter4.5 - 7.5~6.5
Residual Solvents Gas Chromatography (GC)Per USP <467>Pass

Discussion of Results:

  • Radiochemical Yield (RCY): The RCY is highly dependent on the reactivity of the precursor and the efficiency of the [¹⁸F]fluoride activation. A 15-40% decay-corrected yield is considered good for this type of synthesis.[10][11]

  • Molar Activity (Aₘ): High molar activity is crucial for imaging low-density targets like GPCRs to avoid pharmacological effects from the injected mass.[2] The amount of precursor used (1-5 mg) is a key factor; lower precursor amounts generally lead to higher molar activity, though potentially at the cost of lower RCY.[9]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low RCY 1. Inefficient drying of [¹⁸F]fluoride.2. Precursor instability at high temperature.3. Low precursor reactivity.1. Ensure two complete azeotropic drying cycles.2. Lower the reaction temperature (e.g., to 100°C) and increase time.3. Consider synthesizing a precursor with a better leaving group (e.g., tosylate or mesylate instead of bromide).[5]
Low Molar Activity 1. Too much precursor used.2. Carrier (non-radioactive ¹⁹F) contamination.1. Reduce the amount of precursor in the reaction (e.g., to 0.5-1.0 mg).2. Ensure all reagents and vials are free from fluoride contamination.
Multiple Radioactive Peaks 1. Radiolytic decomposition.2. Thermal decomposition of precursor/product.3. Side reactions (e.g., elimination).1. Add a radical scavenger (e.g., ascorbic acid) after labeling.2. Reduce reaction temperature and/or time.3. Optimize reaction conditions (solvent, base, temp). Elimination is a known side reaction for aliphatic halides.[6][7]

References

  • A simplified, robust protocol for [18F]fluoride elution under mild conditions to enhance late-stage aromatic radiofluorinations. European Journal of Nuclear Medicine and Molecular Imaging.
  • Synthesis and Evaluation of a 18 F-Labeled Ligand for PET Imaging of Colony-Stimul
  • Chemistry of PET Radiopharmaceuticals: Labelling Str
  • Synthesis, Structure–Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365, a Novel Radioligand for Imaging the Human Cannabinoid Receptor Type 2 (CB2R) in the Brain with PET.
  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. Frontiers.
  • Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. PMC.
  • One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox C
  • Synthesis of PET Radiopharmaceuticals. Radiology Key.
  • Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorin
  • Fluorine-18 Radiochemistry, Labeling Str
  • Synthesis and in vitro evaluation of -FEPAQ: a potential PET ligand for VEGFR2. ResearchGate.

  • Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman prim
  • Reaction of [18F]Fluoride at Heteroatoms and Metals for Imaging of Peptides and Proteins by Positron Emission Tomography. Frontiers.
  • Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimul
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
  • Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET. PubMed.
  • Use of 2-[18F]fluoroethyl bromide in synthesis of O -(2′-[18F]fluoroethyl)- L -tyrosine, a radiotracer for PET diagnostics of brain tumors.
  • Synthesis and evaluation of fluorine-18 labelled tetrazines as pre-targeting imaging agents for PET.
  • Ligand-Specific Allosteric Coupling Controls G-Protein-Coupled Receptor Signaling. PMC.
  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews.
  • Biased Ligands of G Protein-Coupled Receptors (GPCRs): Structure–Functional Selectivity Relationships (SFSRs) and Therapeutic Potential.
  • How ligands illumin
  • Utilization of Biased G Protein-Coupled Receptor Signaling towards Development of Safer and Personalized Therapeutics. MDPI.
  • Exploring G Protein-Coupled Receptors (GPCRs)

Sources

Optimization of Yield for 4-(3-Bromopropyl)-2-fluoroanisole Alkylation Reactions: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note ID: AN-8842 Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Yield optimization, chemoselectivity, and mechanistic validation for primary alkyl bromide building blocks.

Executive Summary

The compound 4-(3-Bromopropyl)-2-fluoroanisole is a highly versatile primary alkyl bromide used extensively in medicinal chemistry to install the 3-fluoro-4-methoxyphenyl pharmacophore. However, standard alkylation protocols utilizing this building block often suffer from sluggish kinetics, competing E2 elimination, and poor chemoselectivity (e.g., dialkylation of primary amines). This application note details a highly optimized, self-validating protocol that leverages in-situ Finkelstein catalysis and the "Cesium Effect" to drive yields above 95% while maintaining strict mono-alkylation selectivity.

Mechanistic Rationale & Optimization Strategy

To elevate the yield and selectivity of the alkylation process, we must move beyond standard inorganic base/solvent combinations and address the specific kinetic bottlenecks of the reaction.

The Finkelstein Acceleration

Primary alkyl bromides exhibit moderate reactivity in SN2 displacements. By introducing a catalytic amount of Potassium Iodide (KI), we initiate an in-situ Finkelstein reaction. The highly nucleophilic iodide anion displaces the bromide, generating a transient alkyl iodide intermediate. This intermediate is significantly more reactive toward the target nucleophile (amine or phenol), drastically accelerating the desired SN2 pathway and outcompeting thermal degradation or elimination byproducts[1].

The "Cesium Effect" in Chemoselectivity

When optimizing for the mono-N-alkylation of primary amines, over-alkylation to the tertiary amine is a chronic failure point. Substituting standard potassium carbonate (K₂CO₃) with cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) fundamentally alters the reaction's transition state. The large ionic radius and high polarizability of the Cs⁺ cation result in a weakly coordinated, "naked" nucleophile. Furthermore, the unique solubility profile of Cs₂CO₃ in DMF specifically suppresses the subsequent deprotonation and over-alkylation of the newly formed secondary amine, driving chemoselectivity to >90%[2],[3].

Finkelstein RBr Alkyl Bromide (Starting Material) RI Alkyl Iodide (Reactive Intermediate) RBr->RI + I⁻ (In-situ) KI KI Catalyst (I⁻ Source) KI->RI Donates I⁻ Prod Alkylated Product (Target) RI->Prod + Nuc (Fast SN2) Nuc Nucleophile (Amine/Phenol) Nuc->Prod Prod->KI Br⁻ displaces I⁻

Figure 1: Mechanistic pathway of the Finkelstein-catalyzed alkylation.

Quantitative Optimization Matrix

The following data summarizes the parameter screening conducted to optimize the N-alkylation of a standard primary amine using 4-(3-Bromopropyl)-2-fluoroanisole.

EntryBase (1.5 eq)SolventAdditiveTemp (°C)Time (h)Total Yield (%)Mono:Di Ratio
1K₂CO₃MeCNNone802445%60:40
2K₂CO₃DMFNone802458%65:35
3K₂CO₃DMFKI (0.1 eq)801272%60:40
4Cs₂CO₃DMFNone601685%92:8
5 Cs₂CO₃ DMF KI (0.1 eq) 60 12 96% 95:5

Data Interpretation: Transitioning from MeCN to DMF (Entry 1 vs 2) improves base solubility but fails to fix over-alkylation. The addition of KI (Entry 3) cuts reaction time in half via Finkelstein catalysis[1]. However, the critical breakthrough in both yield and chemoselectivity is achieved by introducing Cs₂CO₃ (Entry 4 & 5). The optimal conditions (Entry 5) allow for a lower reaction temperature (60°C), preserving the integrity of the fluoroanisole ring while maximizing the mono-alkylated product[3].

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded within the steps to ensure the reaction is proceeding as mechanistically intended.

Workflow Step1 1. Reagent Preparation Dry DMF, Cs2CO3, KI Step2 2. Nucleophile Activation Stir Amine + Base (30 min) Step1->Step2 Step3 3. Electrophile Addition Add Alkyl Bromide dropwise Step2->Step3 Step4 4. Thermal Reaction 60°C for 12 hours Step3->Step4 Step5 5. Aqueous Workup Quench with H2O, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography (SiO2) Step5->Step6

Figure 2: Step-by-step experimental workflow for chemoselective mono-alkylation.

Step-by-Step Methodology: Chemoselective Mono-N-Alkylation

Reagents Required:

  • Primary Amine (Nucleophile): 1.0 mmol

  • 4-(3-Bromopropyl)-2-fluoroanisole (Electrophile): 1.1 mmol

  • Cesium Carbonate (Cs₂CO₃, anhydrous): 1.5 mmol

  • Potassium Iodide (KI): 0.1 mmol

  • Anhydrous DMF: 5.0 mL

Procedure:

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol) and anhydrous DMF (5.0 mL).

    • Validation Checkpoint 1: Ensure the amine is fully dissolved, resulting in a clear, homogenous solution.

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 mmol) in one portion. Stir the mixture at room temperature for 30 minutes to facilitate pre-organization and partial deprotonation.

    • Validation Checkpoint 2: The mixture will transition into a milky, heterogeneous suspension. A very mild exotherm may be felt.

  • Catalyst Addition: Add KI (0.1 mmol) to the suspension.

  • Electrophile Addition: Dissolve 4-(3-Bromopropyl)-2-fluoroanisole (1.1 mmol) in 1.0 mL of DMF. Add this solution dropwise to the reaction flask over 5 minutes.

  • Thermal Activation: Attach a reflux condenser, flush the system with Nitrogen, and heat the reaction block to 60°C. Stir vigorously for 12 hours.

    • Validation Checkpoint 3 (TLC): At t=4 hours, spot the reaction on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1). The starting bromide (Rf ~0.7, strongly UV-active at 254 nm due to the fluoroanisole ring) should be significantly depleted, replaced by a lower Rf product spot.

  • Quench & Workup: Cool the reaction to room temperature. Quench by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Validation Checkpoint 4: The addition of water will dissolve the cesium salts, leaving a clear biphasic system.

  • Washing: Wash the combined organic layers with brine (5 x 10 mL) to thoroughly remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure mono-alkylated product.

Troubleshooting & Analytical Validation

  • Incomplete Conversion: If TLC indicates unreacted 4-(3-Bromopropyl)-2-fluoroanisole after 12 hours, verify the anhydrous nature of the DMF. Water competitively hydrates the cesium cation, destroying the "naked anion" effect[2].

  • Presence of Elimination Byproducts: If an alkene byproduct is detected via LC-MS (mass corresponding to loss of HBr, M-80), the reaction temperature is too high. Ensure the heating block does not exceed 60°C. The primary bromide is generally resistant to E2, but localized overheating can trigger it.

  • Dialkylation Detected: If LC-MS shows a mass corresponding to the di-alkylated tertiary amine, verify the stoichiometry of the starting materials. Ensure the alkyl bromide is kept at a strict 1.1 eq maximum.

References

  • [2] Title: Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation Source: Organic Chemistry Portal URL:

  • [3] Title: Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines Source: ResearchGate URL:

  • [1] Title: A Novel Strategy for the Synthesis of N-Alkylated Oxindoles Source: Thieme Connect URL:

Sources

Application Note: Scalable Synthesis of 3-Fluoro-4-methoxyphenylpropyl Bromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthetic route for 3-fluoro-4-methoxyphenylpropyl bromide (1-(3-bromopropyl)-3-fluoro-4-methoxybenzene). This compound is a critical side-chain intermediate in the synthesis of Ivabradine , a hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker used for stable angina and heart failure.[1]

While literature often cites milligram-scale preparations, this guide focuses on kilogram-scale process chemistry . We prioritize the "Acid Reduction Route" over Friedel-Crafts or direct alkylation methods due to superior regioselectivity and impurity profile control.[1]

Key Technical Challenges Addressed:
  • Styrene Elimination: Preventing the formation of the vinyl impurity (elimination product) during bromination.

  • Ether Cleavage: Avoiding demethylation of the methoxy group under acidic bromination conditions.

  • Thermal Safety: Managing the high exothermicity of the PBr3 addition and borane generation.

Retrosynthetic Analysis & Strategy

The most reliable industrial route disconnects the propyl bromide moiety back to the corresponding propionic acid derivative.

Pathway:

  • Precursor: 3-(3-fluoro-4-methoxyphenyl)propionic acid (commercially available or synthesized via Knoevenagel condensation).[1]

  • Step 1 (Reduction): Chemoselective reduction of the carboxylic acid to the primary alcohol using an in situ generated Borane complex (NaBH₄/I₂).

  • Step 2 (Bromination): Conversion of the alcohol to the alkyl bromide using Phosphorus Tribromide (PBr₃) under controlled cryogenic conditions.

G Target Target: 3-Fluoro-4-methoxyphenylpropyl bromide Alcohol Intermediate: Alcohol (3-Fluoro-4-methoxyphenylpropan-1-ol) Alcohol->Target Bromination (PBr3, <5°C) Impurity Critical Impurity: Styrene Derivative (Elimination) Alcohol->Impurity Overheating (>25°C) Acid Start: Propionic Acid Deriv. (3-(3-fluoro-4-methoxyphenyl)propionic acid) Acid->Alcohol Reduction (NaBH4/I2)

Figure 1: Retrosynthetic strategy highlighting the critical elimination pathway.

Detailed Experimental Protocols

Protocol A: Reduction of Carboxylic Acid to Alcohol

Objective: Reduce 3-(3-fluoro-4-methoxyphenyl)propionic acid to 3-(3-fluoro-4-methoxyphenyl)propan-1-ol. Rationale: We utilize the NaBH₄/I₂ system to generate borane in situ. This avoids the hazards of shipping/storing Borane-THF complexes (which are unstable and pyrophoric) and is safer than LiAlH₄ on scale.

Materials:
  • Substrate: 3-(3-fluoro-4-methoxyphenyl)propionic acid (1.0 eq)[1]

  • Reagent: Sodium Borohydride (NaBH₄) (2.2 eq)

  • Reagent: Iodine (I₂) (1.1 eq)

  • Solvent: Anhydrous THF (Tetrahydrofuran)[2]

Step-by-Step Methodology:
  • Setup: Charge a dry reactor with 3-(3-fluoro-4-methoxyphenyl)propionic acid (100 g, 0.50 mol) and Anhydrous THF (500 mL) under Nitrogen atmosphere.

  • Borohydride Addition: Cool the solution to 0–5°C. Add NaBH₄ (41.6 g, 1.1 mol) in portions. Note: Hydrogen gas evolution may occur; ensure proper venting.[1]

  • Iodine Dosing (Critical Step): Dissolve Iodine (140 g, 0.55 mol) in THF (200 mL). Add this solution dropwise to the reactor over 60–90 minutes, maintaining internal temperature < 15°C .

    • Mechanism:[1][3][4]

      
      .[1] The generated diborane reduces the acid.
      
  • Reaction: Once addition is complete, warm to 20–25°C and stir for 4 hours. Monitor by TLC or HPLC (Disappearance of acid peak).

  • Quench: Cool to 0°C. Carefully add Methanol (100 mL) dropwise to destroy excess borane (vigorous H₂ evolution). Then add 3N HCl (200 mL) and reflux for 30 minutes to break the boron-complex.

  • Workup: Concentrate THF under vacuum. Extract the aqueous residue with Ethyl Acetate (3 x 300 mL). Wash organics with 10% NaHSO₃ (to remove iodine color), saturated NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate.

    • Expected Yield: 90–95% as a clear/pale yellow oil.

    • QC Check: IR (absence of C=O stretch at ~1700 cm⁻¹).

Protocol B: Bromination via PBr₃ (The Critical Step)

Objective: Convert the alcohol to the alkyl bromide. Safety Warning: PBr₃ reacts violently with water.[5] The reaction produces HBr gas.[6] The quench can generate phosphine (PH₃) if phosphorous acid intermediates overheat.

Materials:
  • Substrate: 3-(3-fluoro-4-methoxyphenyl)propan-1-ol (from Protocol A)[1]

  • Reagent: Phosphorus Tribromide (PBr₃) (0.40 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (DCM offers better solubility and lower reflux temp).

Step-by-Step Methodology:
  • Setup: Charge the alcohol (85 g, 0.46 mol) and DCM (425 mL) into a reactor. Cool the system to -5°C to 0°C .

  • PBr₃ Addition: Add PBr₃ (49.8 g, 0.184 mol) dropwise over 2 hours.

    • Control:Do NOT exceed 5°C. Higher temperatures promote the E2 elimination reaction, forming the "Styrene Impurity" (1-(3-fluoro-4-methoxyphenyl)prop-1-ene).[1]

  • Reaction: Allow the mixture to warm slowly to 10–15°C and stir for 2–3 hours.

    • In-Process Control (IPC): HPLC must show < 0.5% unreacted alcohol.

  • Quench (Hazardous): Cool back to 0°C. Quench by pouring the reaction mixture into ice-water (500 mL) with vigorous stirring. Never add water to the PBr₃ mixture.

  • Separation: Separate the organic layer.[2] Wash with saturated NaHCO₃ (to neutralize HBr) and brine.

  • Purification: Dry over MgSO₄ and concentrate.

    • Purification Note: If the Styrene impurity > 1.0%, the oil can be purified via high-vacuum distillation (bp ~140°C at 0.5 mmHg) or silica plug filtration (Hexane/EtOAc 95:5).

    • Target Yield: 85–90%.

Critical Process Parameters (CPPs) & Impurity Profile

The following table summarizes the critical parameters that determine the success of the scale-up.

ParameterSpecificationConsequence of Deviation
Iodine Addition Temp < 15°CRunaway exotherm; loss of borane volatile.[1]
PBr₃ Addition Temp < 5°CFormation of Styrene Impurity (Elimination).
PBr₃ Stoichiometry 0.35 – 0.40 eq>0.45 eq leads to poly-brominated byproducts.[1]
Quench pH Neutral/BasicAcidic workup can cleave the methyl ether (Demethylation).
Analytical Specification (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% H₃PO₄ in Water, B: Acetonitrile. Gradient 10% B to 90% B.

  • Detection: UV at 210 nm and 254 nm.

  • Retention Order: Alcohol (RT ~4 min) < Acid (RT ~5 min) < Target Bromide (RT ~12 min) < Styrene Impurity (RT ~14 min).

Process Safety Logic & Mechanism

The following diagram illustrates the chemical logic and safety interlocks required for the bromination step.

BrominationSafety Start Start: Alcohol + DCM (T = -5°C) AddPBr3 Action: Add PBr3 Dropwise Start->AddPBr3 CheckTemp Check: Is Temp > 5°C? AddPBr3->CheckTemp PathElim Risk: Elimination Reaction (Styrene Formation) CheckTemp->PathElim Yes PathSub Success: SN2 Substitution (Alkyl Bromide) CheckTemp->PathSub No Quench Quench: Pour INTO Ice Water (Avoid PH3 formation) PathSub->Quench Completion

Figure 2: Process logic for PBr3 addition. Temperature control is the primary gatekeeper against impurity formation.

References

  • Servier Laboratories. Process for the preparation of ivabradine and intermediates thereof. US Patent 7,867,996. (Describes the general industrial utility of the propyl bromide intermediate).

  • Periasamy, M., et al. "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 2000. (Foundational text for the NaBH4/I2 reduction system).

  • Organic Chemistry Portal. "Conversion of Alcohols to Alkyl Bromides using PBr3." (General mechanistic validation for Protocol B).

  • Scientific Update. "Phosphorus Tribromide – Safety and Scale-up." Process Chemistry Safety Notes. (Guidance on quenching PBr3 to avoid phosphine gas).

Sources

Troubleshooting & Optimization

Preventing elimination side reactions in 3-bromopropyl benzene synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alkyl Halide Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals encountering yield-limiting elimination side reactions during the synthesis of 3-bromopropylbenzene from 3-phenyl-1-propanol.

This guide bypasses generic advice to focus on the mechanistic causality of your reactions, providing self-validating protocols and authoritative data to ensure high-fidelity synthesis.

Section 1: Mechanistic Causality of Elimination Reactions

Before troubleshooting, we must understand the chemical logic dictating the competition between nucleophilic substitution (


) and elimination (

) in primary alcohols.

Mechanism A 3-Phenyl-1-propanol (Primary Alcohol) B Alkoxyphosphonium Intermediate A->B CBr4 / PPh3 (Neutral) C Phosphite Ester Intermediate A->C PBr3 (Acidic) D 3-Bromopropylbenzene (Desired SN2 Product) B->D Br- attack (Clean SN2) C->D Low Temp (0°C) Controlled SN2 E Allylbenzene / Propenylbenzene (Elimination Byproducts) C->E High Temp / Excess Acid (E2 / E1)

Reaction pathways showing SN2 substitution vs. elimination side reactions.

Q: Why am I observing allylbenzene and 1-propenylbenzene byproducts instead of my desired alkyl bromide? A: The formation of olefins is a direct result of an entropically driven elimination pathway outcompeting the desired


 substitution. When using aggressive reagents like Phosphorus Tribromide (

) or aqueous

, the reaction generates highly acidic byproducts. If the reaction temperature is not strictly controlled, the localized heat combined with the acidic environment promotes the removal of a

-proton. The leaving group departs, forming a double bond. To prevent this, you must either strictly control the thermodynamics (temperature) or alter the reaction mechanism to a neutral pathway[1].

Section 2: Reagent Selection & Comparative Data

To engineer a successful synthesis, reagent selection is your first line of defense. The table below summarizes the quantitative and mechanistic differences between common bromination strategies for 3-phenyl-1-propanol.

Table 1: Comparative Analysis of Bromination Reagents for 3-Phenyl-1-propanol

Reagent SystemReaction TemperaturePrimary MechanismElimination RiskTypical YieldPrimary Byproducts
Appel (

)
0 °C to RT

via phosphonium
Very Low >85%

,


0 °C to RT

via phosphite
Moderate 70-80%

,


(aq) /

Reflux (100 °C+)

/

High <60%

, Olefin isomers

Q: Which bromination strategy provides the highest success rate while minimizing elimination? A: The Appel Reaction is the gold standard for sensitive substrates prone to elimination. It utilizes carbon tetrabromide (


) and triphenylphosphine (

) to convert the alcohol into an alkyl bromide under remarkably mild, essentially neutral conditions[2]. Because the reaction avoids the generation of strong acids and carbocation intermediates, the

pathways are thermodynamically starved, resulting in clean inversion at the carbon center via

[3].

Section 3: Step-by-Step Troubleshooting Protocols

Below are two self-validating protocols. The first is the highly recommended Appel workflow. The second is an optimized


 workflow for laboratories constrained by reagent availability.

Workflow Step1 1. Dissolve Alcohol & CBr4 Step2 2. Cool to 0 °C (Ice Bath) Step1->Step2 Step3 3. Add PPh3 Slowly Step2->Step3 Step4 4. Stir & Monitor (TLC) Step3->Step4 Step5 5. Quench & Precipitate Ph3P=O Step4->Step5

Step-by-step experimental workflow for the Appel reaction.

Protocol A: The Zero-Elimination Appel Workflow

Causality Focus: Maintaining a neutral pH to entirely bypass acid-catalyzed elimination.

  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of 3-phenyl-1-propanol and 1.2 equivalents of

    
     in anhydrous dichloromethane (DCM).
    
  • Thermodynamic Control: Submerge the flask in an ice bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Activation: Slowly add 1.2 equivalents of

    
     in small portions over 15 minutes.
    
    • Self-Validation Check: The solution will transition to a pale yellow color, indicating the formation of the halomethylphosphonium salt intermediate[2].

  • Propagation: Allow the reaction to stir at 0 °C for 30 minutes, then slowly warm to room temperature. Monitor via TLC (Hexanes/Ethyl Acetate 9:1).

    • Self-Validation Check: The product (3-bromopropylbenzene) will elute significantly higher (less polar) than the starting alcohol.

  • Purification (Byproduct Removal): Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether or pentane to the crude residue. The byproduct, triphenylphosphine oxide (

    
    ), is highly insoluble in cold non-polar solvents and will crash out as a white precipitate. Filter through a pad of Celite to obtain the crude alkyl bromide.
    
Protocol B: Optimized Bromination (Low-Elimination)

Causality Focus: Suppressing exotherms to prevent


-induced 

-hydride elimination.
  • Preparation: Dissolve 1.0 equivalent of 3-phenyl-1-propanol in anhydrous DCM under nitrogen.

  • Critical Cooling: Cool the solution to precisely 0 °C. Do not bypass this step; ambient temperature addition of

    
     is the primary cause of elimination.
    
  • Reagent Addition: Using a dropping funnel, add 0.4 equivalents of

    
     dropwise over 30 minutes[1]. The slight excess (relative to the theoretical 0.33 eq needed for 3:1 stoichiometry) ensures full conversion without generating excessive 
    
    
    
    .
  • Controlled Warming: Stir at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for 2 hours.

  • Quenching: Carefully pour the mixture into an ice-cold saturated

    
     solution.
    
    • Self-Validation Check: Vigorous bubbling (

      
       evolution) will occur as the basic solution neutralizes the acidic 
      
      
      
      and
      
      
      byproducts, instantly halting any lingering elimination pathways[1]. Extract with DCM and dry over anhydrous
      
      
      .

Section 4: Frequently Asked Questions (FAQs)

Q: I used


 and my TLC shows a massive streak. What went wrong? 
A:  A streaky TLC in a 

reaction often indicates that the reaction exothermed, leading to a mixture of the desired bromide, elimination products (olefins), and potentially polymeric byproducts. Ensure your DCM is strictly anhydrous; water reacts violently with

to generate

gas and heat, which accelerates the elimination side reaction.

Q: Can I use


 instead of 

in the Appel reaction to get the chloride derivative?
A: Yes, substituting

will yield 3-chloropropylbenzene. However, be aware that the chloride pathway is slightly slower and the chloride ion is a harder nucleophile than bromide. While elimination is still rare under these neutral conditions,

can occasionally promote minor

pathways in highly sterically hindered substrates, though it is generally safe for primary alcohols like 3-phenyl-1-propanol[2].

Q: My Appel reaction yield is low because I can't separate the product from


. Any advanced tips? 
A:  If the cold ether/pentane precipitation step in Protocol A leaves residual 

, you can utilize a polymer-supported triphenylphosphine reagent. This allows the phosphine oxide byproduct to remain attached to the macroscopic polymer beads, which can be entirely removed via simple vacuum filtration, leaving your 3-bromopropylbenzene in the filtrate with >95% purity prior to column chromatography[3].

References

  • OrgoSolver. "Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)." OrgoSolver Mechanisms. Available at: [Link]

  • Organic Chemistry Portal. "Appel Reaction." Organic Chemistry Portal. Available at: [Link]

Sources

Minimizing hydrolysis of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene during storage

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical advice on minimizing the hydrolysis of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene during storage. By understanding the chemical stability of this compound and implementing proper handling and storage procedures, users can ensure the integrity of their samples and the reliability of their experimental results.

Introduction

4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of a reactive bromopropyl group makes it susceptible to nucleophilic substitution reactions, with hydrolysis being a primary concern during storage. The ingress of moisture can lead to the formation of the corresponding alcohol, 4-(3-hydroxypropyl)-2-fluoro-1-methoxybenzene, an impurity that can compromise the yield and purity of subsequent reactions. This guide provides a comprehensive resource for understanding and mitigating this degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene during storage?

A1: The primary degradation pathway is hydrolysis of the C-Br bond in the bromopropyl side chain to form 4-(3-hydroxypropyl)-2-fluoro-1-methoxybenzene. This is a nucleophilic substitution reaction where water acts as the nucleophile. The reaction can proceed through either an SN1 or SN2 mechanism, influenced by factors such as the polarity of the microenvironment and the presence of any acidic or basic impurities.

Q2: How do the fluoro and methoxy substituents on the benzene ring affect the stability of the compound?

A2: The electronic properties of the substituents on the benzene ring influence the reactivity of the bromopropyl group. The methoxy group (-OCH3) is an electron-donating group, which can stabilize a developing positive charge on the benzylic carbon, potentially favoring an SN1-type hydrolysis mechanism. Conversely, the fluorine atom (-F) is an electron-withdrawing group, which can destabilize a carbocation intermediate, potentially favoring an SN2 mechanism. The interplay of these effects determines the overall susceptibility to hydrolysis.

Q3: What are the ideal storage conditions for 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene?

A3: To minimize hydrolysis, the compound should be stored in a cool, dry, and dark environment. It is crucial to keep the container tightly sealed to prevent moisture ingress.[1][2][3] Storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended, especially for long-term storage.

Q4: How can I tell if my sample of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene has started to degrade?

A4: Visual inspection may not be sufficient to detect low levels of hydrolysis. The most reliable method is to analyze the sample using a stability-indicating analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The appearance of a new peak corresponding to the hydrolysis product, 4-(3-hydroxypropyl)-2-fluoro-1-methoxybenzene, is a clear indicator of degradation.

Q5: Can I still use a partially hydrolyzed sample of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene?

A5: The suitability of a partially hydrolyzed sample depends on the specific requirements of your experiment. For reactions that are sensitive to the presence of the alcohol impurity or require precise stoichiometry, it is advisable to use a pure sample. If the impurity is not expected to interfere with the desired reaction, it may be possible to use the material, but the purity should be accurately determined to adjust the amount of reactant accordingly.

Troubleshooting Guide: Hydrolysis of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene

This troubleshooting guide provides a systematic approach to identifying and resolving issues related to the hydrolysis of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene.

Observed Problem Potential Cause Recommended Action
Unexpectedly low yield in a reaction using the compound. The starting material may have partially hydrolyzed, leading to an overestimation of the active reactant.1. Verify Purity: Analyze the starting material using a validated stability-indicating HPLC method (see Experimental Protocol section) to determine the exact purity. 2. Adjust Stoichiometry: Based on the purity analysis, adjust the amount of starting material used in the reaction. 3. Purify Material: If the level of impurity is significant, consider purifying the starting material by column chromatography or recrystallization.
Appearance of an unknown impurity peak in HPLC analysis of the starting material. The unknown peak is likely the hydrolysis product, 4-(3-hydroxypropyl)-2-fluoro-1-methoxybenzene.1. Confirm Identity: If a reference standard for the hydrolysis product is available, co-inject it to confirm the peak identity. Alternatively, use LC-MS to determine the mass of the impurity, which should correspond to the alcohol derivative. 2. Review Storage Conditions: Assess the storage conditions of the material. Ensure the container is tightly sealed and stored in a desiccator.
Inconsistent reaction outcomes with different batches of the compound. Different batches may have varying levels of hydrolysis due to differences in their manufacturing, packaging, or storage history.1. Establish a Quality Control Protocol: Analyze each new batch of the compound upon receipt to establish a baseline purity. 2. Standardize Storage: Implement a consistent and stringent storage protocol for all batches of the material.

Experimental Protocol: Stability-Indicating HPLC Method and Forced Degradation Study

This section provides a detailed protocol for developing a stability-indicating HPLC method and performing a forced degradation study to assess the stability of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene.

Part 1: Stability-Indicating HPLC Method

This method is designed to separate 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene from its primary hydrolysis product.

Chromatographic Conditions:

Parameter Condition
Instrument HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[4]
Mobile Phase Acetonitrile and water
Gradient Start with a 50:50 (v/v) mixture of acetonitrile and water, and gradually increase the acetonitrile concentration to 90% over 15 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL

Solution Preparation:

  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene reference standard and dissolve it in 100 mL of diluent.

  • Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution.

Part 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and validating the stability-indicating nature of the analytical method.[5][6][7][8][9][10]

Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the standard stock solution (1 mg/mL in acetonitrile), add 1 mL of 1N HCl.

    • Heat the mixture at 60°C for 24 hours.

    • Cool the solution, neutralize with 1N NaOH, and dilute with diluent to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the standard stock solution, add 1 mL of 1N NaOH.

    • Keep the mixture at room temperature for 8 hours.

    • Neutralize with 1N HCl and dilute with diluent to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Dilute with diluent to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Keep a solid sample of the compound in a hot air oven at 80°C for 48 hours.

    • Prepare a 100 µg/mL solution in the diluent.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in diluent) to direct sunlight for 24 hours.

    • Analyze by HPLC.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed standard.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

  • Calculate the percentage of degradation in each condition.

Visualization of Hydrolysis Pathway

The following diagram illustrates the hydrolysis of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene to its corresponding alcohol.

Hydrolysis_Pathway reactant 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene product 4-(3-hydroxypropyl)-2-fluoro-1-methoxybenzene reactant->product Hydrolysis water H₂O hbr HBr

Caption: Hydrolysis of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene.

References

  • Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 38(4), 38-45.
  • PubChem. (n.d.). (3-Bromopropyl)benzene. Retrieved from [Link]

  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 85-93.
  • International Conference on Harmonisation. (1996). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
  • International Conference on Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (2022). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Shaikh, A. S., & Shaikh, A. (2025). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 8(3), 26-33.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a futuristic view. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048.
  • Reynolds, D. W., et al. (2002). Forced degradation of pharmaceuticals. Pharmaceutical Technology, 26(2), 48-56.

Sources

Technical Support Center: Purification of 4-(3-Bromopropyl)-2-fluoroanisole by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of 4-(3-Bromopropyl)-2-fluoroanisole via column chromatography. Here, we synthesize technical expertise with practical, field-tested advice to navigate the common challenges associated with this specific separation. Our focus is on providing a logical, in-depth framework for troubleshooting and optimizing your purification protocol.

Understanding the Molecule and Potential Challenges

4-(3-Bromopropyl)-2-fluoroanisole is a moderately polar compound. The presence of the ether and fluoro groups, along with the alkyl bromide chain, gives it a distinct chromatographic behavior on polar stationary phases like silica gel. The primary challenges in its purification often stem from:

  • Co-elution with structurally similar impurities: Starting materials or byproducts from the synthesis, such as the corresponding alcohol or elimination products, may have similar polarities, making separation difficult.

  • On-column degradation: The bromopropyl group can be susceptible to degradation on acidic silica gel, potentially leading to the formation of more polar impurities that streak or tail during elution.

This guide will provide you with the tools to anticipate and address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system (eluent) for the column chromatography of 4-(3-Bromopropyl)-2-fluoroanisole on silica gel?

A1: A standard starting point for a compound of this polarity is a mixture of a non-polar and a moderately polar solvent. We recommend starting with a low-polarity mixture of hexanes and ethyl acetate . A typical initial ratio to try for your Thin Layer Chromatography (TLC) analysis would be in the range of 9:1 to 4:1 (hexanes:ethyl acetate) .[1][2] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.35 for the desired product on the TLC plate. This Rf range generally translates to good separation on a flash column.[3]

Q2: How can I determine the optimal solvent system?

A2: The optimal solvent system is best determined empirically using TLC. Spot your crude reaction mixture on a TLC plate and develop it in various ratios of hexanes and ethyl acetate. The ideal system will show clear separation between your target compound and any impurities. If the spots are too high on the plate (high Rf), the eluent is too polar; increase the proportion of hexanes.[4] If the spots remain near the baseline (low Rf), the eluent is not polar enough; increase the proportion of ethyl acetate.[2]

Q3: My compound appears to be degrading on the TLC plate or during the column run, leading to streaking. What can I do?

A3: This is a common issue with compounds that are sensitive to the acidic nature of standard silica gel.[5][6][7] The Lewis acidic sites on the silica surface can catalyze decomposition of the bromopropyl group. To mitigate this, you can deactivate the silica gel . This is achieved by preparing a slurry of the silica gel in the chosen eluent system and adding 1-2% triethylamine . The triethylamine will neutralize the acidic sites on the silica. After packing the column with this slurry, flush it with the eluent system without triethylamine before loading your sample.

Q4: How much silica gel should I use for my column?

A4: A general rule of thumb for flash chromatography is to use a silica gel to crude sample weight ratio of 30:1 to 100:1 .[8] For a relatively straightforward separation, a 40:1 or 50:1 ratio is often sufficient. If the separation is particularly challenging (i.e., impurities are very close in Rf to the product), a higher ratio (e.g., 100:1) may be necessary.

Q5: How can I visualize the compound on a TLC plate and in the collected fractions if it's not colored?

A5: 4-(3-Bromopropyl)-2-fluoroanisole is a UV-active compound due to its aromatic ring. It can be visualized on a TLC plate containing a fluorescent indicator (e.g., F254) under a UV lamp (254 nm), where it will appear as a dark spot. For collected fractions, you can spot a small amount from each fraction onto a TLC plate and check for the presence of your product under UV light.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Co-elution of Product and Impurity) Inappropriate Solvent System: The polarity of the eluent may not be optimal to resolve the compounds.Optimize the Eluent: Systematically vary the ratio of your hexanes/ethyl acetate mixture. Even small changes can significantly impact resolution. If this fails, consider a different solvent system altogether, such as dichloromethane/hexanes.
Column Overloading: Too much sample has been loaded onto the column for the amount of silica gel used.Reduce the Sample Load: Ensure you are within the recommended 30:1 to 100:1 silica to sample ratio. For difficult separations, use a higher ratio.
Poor Column Packing: The silica gel bed may have cracks or channels, leading to uneven flow of the mobile phase.Repack the Column: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. Gently tap the column during packing to settle the silica.
Product Elutes Too Quickly (High Rf) Eluent is Too Polar: The solvent system is too strong and is not allowing for sufficient interaction between the compound and the stationary phase.Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (hexanes) in your eluent system.
Product Does Not Elute or Elutes Very Slowly (Low Rf) Eluent is Not Polar Enough: The solvent system is too weak to move the compound through the column.Increase Eluent Polarity: Gradually increase the proportion of the polar solvent (ethyl acetate). You can use a gradient elution, starting with a lower polarity and slowly increasing it.
Streaking or Tailing of the Product Band Compound Degradation on Silica: The acidic nature of the silica gel is causing the compound to decompose.Deactivate the Silica: Add 1-2% triethylamine to your eluent during column packing to neutralize the silica.
Sample is Sparingly Soluble in the Eluent: The compound is precipitating on the column.Change the Solvent System: Find a solvent system in which your compound is more soluble.
Column Overloading: Too much sample has been loaded.Reduce the Sample Load: Use a higher silica to sample ratio.
No Compound Detected in Fractions Compound is Still on the Column: The eluent is not polar enough.Increase Eluent Polarity: Flush the column with a significantly more polar solvent (e.g., 100% ethyl acetate or even a small percentage of methanol in ethyl acetate) to elute any remaining compounds.
Compound Degraded Completely: The compound was not stable to the chromatographic conditions.Re-evaluate the Purification Strategy: Consider using a less acidic stationary phase like alumina or deactivating the silica gel. If the compound is highly unstable, an alternative purification method like distillation or recrystallization may be necessary.

Experimental Protocols

Protocol 1: TLC Analysis for Solvent System Optimization
  • Dissolve a small amount of your crude 4-(3-Bromopropyl)-2-fluoroanisole in a volatile solvent like dichloromethane or ethyl acetate.

  • On a silica gel TLC plate with a fluorescent indicator (F254), draw a light pencil line about 1 cm from the bottom.

  • Using a capillary tube, spot the dissolved crude mixture onto the pencil line.

  • Prepare a developing chamber (a covered beaker with filter paper lining the sides) with a small amount of your chosen eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the spot line.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for your product and any impurities.

  • Adjust the solvent ratio to achieve an Rf of ~0.2-0.35 for the desired product with good separation from impurities.

Protocol 2: Flash Column Chromatography
  • Column Preparation:

    • Select an appropriately sized glass column and securely clamp it in a vertical position in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[9]

    • Prepare a slurry of silica gel in your optimized eluent. For a standard purification, use a 40:1 to 50:1 weight ratio of silica to crude product.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing.[9]

    • Add a layer of sand on top of the silica bed to prevent disturbance when adding the eluent.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a less polar solvent (like hexanes).

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Allow the sample to absorb into the silica gel by draining the solvent until the liquid level is at the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the top of the column.

    • Begin collecting fractions in test tubes.

    • Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.

    • Monitor the elution process by periodically checking the fractions by TLC.

    • Combine the fractions that contain the pure product.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4-(3-Bromopropyl)-2-fluoroanisole.

Visualizing the Workflow

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Analysis Analysis & Isolation TLC_Optimization TLC Solvent System Optimization Column_Packing Prepare and Pack Silica Gel Column TLC_Optimization->Column_Packing Sample_Loading Load Crude Sample Column_Packing->Sample_Loading Elution Elute with Optimized Solvent System Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection Fraction_Analysis Analyze Fractions by TLC Fraction_Collection->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Product Isolated Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of 4-(3-Bromopropyl)-2-fluoroanisole.

References

  • University of Chicago. (n.d.). Supporting Information.
  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link].

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link].

  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole. Retrieved from [Link].

  • Chemistry Stack Exchange. (2016, May 28). How does the Rf value change when changing the eluent composition?. Retrieved from [Link].

  • Senpai Learn. (2013, October 22). 【4K】-- Column Chromatography (Purification). YouTube. Retrieved from [Link].

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from [Link].

  • Chrom Tech. (n.d.). Troubleshooting Guide. Retrieved from [Link].

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link].

  • Cytiva. (n.d.). Sample Preparation for Chromatographic Purification. Retrieved from [Link].

  • How to run column chromatography. (n.d.). Retrieved from [Link].

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link].

  • Moodle@Units. (n.d.). Column Chromatography. Retrieved from [Link].

  • ResearchGate. (n.d.). Rf values of compound L3 and compound L4. Retrieved from [Link].

  • Indian Journal of Chemistry. (n.d.).
  • Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link].

  • Google Patents. (n.d.). WO 99/19275.
  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link].

  • Student Doctor Network Forums. (2012, January 22). TLC Chromatography Question. Retrieved from [Link].

  • CORE. (2018, July 12). Analysis of Performance Degradation of Silica Gels after Extended Use Onboard the ISS. Retrieved from [Link].

  • NASA Technical Reports Server. (2018, July 8). Analysis of Performance Degradation of Silica Gels after Extended use Onboard the ISS. Retrieved from [Link].

  • Journal of Chemical Sciences. (n.d.). Silica gel catalyzed α-bromination of ketones using N-bromosuccinimide. Retrieved from [Link].

Sources

Technical Support: Purification Protocols for 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

You are likely encountering difficulty removing unreacted 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene (referred to hereafter as BFM ) after an alkylation reaction. This molecule is a lipophilic, high-boiling alkyl bromide typically used as an electrophile to introduce a fluorinated propyl-anisole motif.

Because BFM is often used in excess (1.2 – 2.0 equivalents) to drive reactions to completion, the residual starting material frequently complicates downstream purification. Its lipophilicity often causes it to co-elute with neutral products during chromatography, and its high boiling point makes standard evaporation ineffective.

Technical Specifications (BFM)
PropertyValue / DescriptionImpact on Purification
Molecular Formula

Moderate molecular weight (~247 g/mol ).
Functionality Alkyl Bromide (Primary)Electrophilic. Susceptible to

displacement.
Boiling Point Est. >260°C (at 760 mmHg)Non-volatile. Cannot be removed by Rotavap.
Solubility High in DCM, EtOAc, HexanesLipophilic. Hard to wash out with water.
Stability Stable to weak acid/baseRequires reactive scavenging or specific chromatography.

Protocol A: The "Solid-Phase Scavenging" Method (Recommended)

Best for: High-throughput synthesis, medicinal chemistry scales (<5g), and neutral products. Principle: Chemoselective capture. Since BFM is an electrophile, we use a polymer-supported nucleophile to covalently bond with the impurity. The BFM becomes attached to the solid bead, which is then removed via simple filtration.

Reagent Selection

We recommend Polymer-Supported Thiophenol (PS-Thiophenol) or Silica-Supported Thiol (Si-Thiol) . Thiols are soft, highly reactive nucleophiles that displace alkyl bromides rapidly without damaging most product functionalities (unlike amines, which might be too basic).

Step-by-Step Protocol
  • Assessment: Determine the theoretical amount of excess BFM remaining (e.g., if you used 0.5 mmol excess).

  • Loading: Calculate the amount of resin needed.

    • Formula:

      
      
      
    • Note: Use a 3-fold molar excess of the scavenger relative to the impurity to ensure rapid kinetics.

  • Addition: Add the resin directly to the crude reaction mixture (dissolved in DMF, THF, or DCM).

  • Incubation: Add a catalytic amount of organic base (e.g., TEA or DIEA, 1.0 eq relative to impurity) to activate the thiol. Shake or stir gently at 40–50°C for 4–12 hours .

    • Why heat? Alkyl bromides are less reactive than acid chlorides; mild heat drives the

      
       displacement.
      
  • Filtration: Filter the mixture through a fritted cartridge or Celite pad.

  • Wash: Rinse the resin cake with solvent (DCM/MeOH) to recover any non-bound product.

  • Result: The filtrate contains your product; the BFM is trapped on the resin.

Workflow Visualization

ScavengingWorkflow Start Crude Mixture (Product + Excess BFM) AddResin Add PS-Thiophenol (+ cat. Base, 45°C) Start->AddResin React Incubation (4-12 Hours) AddResin->React SN2 Reaction Filter Filtration React->Filter Waste Solid Waste (Resin-bound BFM) Filter->Waste Pure Purified Filtrate (Product Only) Filter->Pure

Figure 1: Solid-phase extraction workflow for electrophilic impurities.

Protocol B: Chromatographic Separation (Traditional)

Best for: Larger scales (>10g) or when scavenger resins are unavailable. Challenge: BFM is non-polar. If your product is also non-polar, separation will be difficult.

TLC Optimization Guide

BFM absorbs weakly in UV (anisole core) but stains well.

  • Visualization: UV (254 nm) is primary.

    
     stain is secondary (oxidizes the alkyl chain/ring).
    
  • Rf Target: You want BFM to have an Rf > 0.8 while your product sits at Rf 0.3–0.4.

Solvent Systems
  • Hexanes/Ethyl Acetate: Standard. BFM usually elutes near the solvent front (0–10% EtOAc).

  • Toluene/Heptane: If BFM co-elutes in Hex/EtOAc, switch to Toluene. The aromatic interactions with the anisole ring of BFM often shift its retention relative to non-aromatic products.

Troubleshooting Co-elution: If BFM co-elutes with your product:

  • Dissolve crude in minimal DCM.

  • Add Diethylamine (10% v/v) and stir for 1 hour.

  • The amine reacts with BFM to form a polar ammonium salt.

  • Run the column. The "modified" BFM will now stick to the baseline (silica is acidic), while your neutral product elutes normally.

Protocol C: Solubility-Based "Crash" (Precipitation)

Best for: Solid products with high melting points. Principle: BFM is an oil/low-melting solid with high solubility in lipophilic solvents.

  • Concentrate: Remove reaction solvent completely.

  • Triturate: Add cold Pentane or Hexanes (approx. 5 mL per gram of crude).

  • Sonicate: Briefly sonicate to break up the oil.

  • Cool: Place in a freezer (-20°C) for 2 hours.

  • Filter: If your product crystallizes, filter it. The BFM will remain dissolved in the mother liquor (pentane).

Decision Matrix & FAQs

Use this logic tree to select the correct method for your specific situation.

DecisionTree Start Analyze Product Nature IsBasic Is Product Basic? (e.g., Amine) Start->IsBasic IsAcidic Is Product Acidic? (e.g., Phenol/Acid) Start->IsAcidic IsNeutral Is Product Neutral? Start->IsNeutral MethodA Acid/Base Extraction (Wash Organic with 1M HCl) IsBasic->MethodA Yes MethodC Chromatography (Use Toluene/Heptane) IsAcidic->MethodC Yes MethodB Scavenger Resin (PS-Thiophenol) IsNeutral->MethodB Small Scale IsNeutral->MethodC Large Scale

Figure 2: Purification strategy decision matrix.

Frequently Asked Questions

Q: Can I remove BFM using high-vacuum distillation? A: Only if your product is non-volatile or has a significantly different boiling point. BFM boils >260°C. You would need a Kugelrohr apparatus at <0.5 mmHg and temperatures >150°C to distill it off. This risks decomposing your product.

Q: I tried a silica column, but the BFM smears into my product. Why? A: You likely overloaded the column, or the polarity difference is too small. Pro Tip: Add 1% Triethylamine to your eluent. This sharpens the peaks of amine products, but more importantly, if you pre-treated the sample with an amine (as in Protocol B "Troubleshooting"), the BFM-amine adduct will stay strictly at the baseline.

Q: My product is an amine. Do I need resins? A: No. If your product is an amine, simply dissolve the crude in EtOAc and wash 3x with 1M HCl. The amine product moves to the water layer; the neutral BFM stays in the EtOAc. Discard the EtOAc. Basify the water layer (pH > 10) and extract your pure product back into DCM.

References

  • Biotage. (2024). Strategies for Scavenging Electrophiles in Organic Synthesis. Biotage Applications. Link

  • SiliCycle. (2023). SiliaBond® Reagents & Scavengers User Guide: Removal of Alkyl Halides. SiliCycle Inc. Link

  • Sigma-Aldrich. (2024). 4-Bromo-2-fluoroanisole Derivatives: Physical Properties and Handling. Merck KGaA. Link

  • Ley, S. V., et al. (2000). Polymer-supported reagents and scavengers: a new dimension in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

Handling moisture sensitivity of 3-bromopropyl aryl intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to move beyond basic instructions and provide you with the mechanistic causality behind handling moisture-sensitive 3-bromopropyl aryl intermediates. Alkyl bromides are foundational building blocks in cross-coupling and substitution chemistries, but their susceptibility to hydrolysis can silently derail complex synthetic routes.

Below, you will find a comprehensive guide structured to diagnose, troubleshoot, and permanently resolve handling failures through self-validating experimental systems.

SECTION 1: Mechanistic Insights & FAQs

Q: Why are 3-bromopropyl aryl intermediates specifically sensitive to ambient moisture? A: The sensitivity arises from the inherent polarization of the carbon-bromine (C-Br) bond. The electronegative bromine atom creates an electrophilic carbon center at the terminal propyl position. When exposed to ambient moisture, water acts as a nucleophile, initiating a slow but irreversible ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 hydrolysis reaction that converts the 3-bromopropyl group into a 3-arylpropan-1-ol impurity[1],.

Q: What are the downstream consequences of using a partially hydrolyzed intermediate? A: Using degraded alkyl bromides in downstream applications (such as Negishi or Suzuki-Miyaura cross-couplings) leads to three critical failure modes:

  • Stoichiometric Imbalance: You are no longer adding the calculated molar equivalent of your active electrophile, severely depressing reaction yields.

  • Catalyst Poisoning: The hydrolysis process generates hydrobromic acid (HBr) as a byproduct. This acidic environment can protonate sensitive ligands or prematurely oxidize transition metal catalysts (like Ni or Pd)[2],[3].

  • Side Reactions: The newly formed hydroxyl group (-OH) can act as a competing nucleophile, leading to unwanted etherification or polymerization.

Mechanism ArBr 3-Bromopropyl Aryl (Active Electrophile) Transition [SN2 Transition State] Partial Bonds ArBr->Transition H2O H2O (Nucleophile) H2O->Transition ArOH 3-Arylpropan-1-ol (Hydrolyzed Impurity) Transition->ArOH -HBr HBr HBr (Acidic Byproduct) Transition->HBr

SN2 hydrolysis pathway of 3-bromopropyl aryl intermediates in the presence of moisture.

SECTION 2: Troubleshooting Guide & Diagnostics

Q: How can I definitively validate the integrity of my intermediate before starting a reaction? A: Never assume purity based on the label. Implement a self-validating diagnostic protocol :

  • Solvent Validation: Perform a Karl Fischer titration on your reaction solvent. Ensure water content is strictly <10 ppm before introducing the intermediate.

  • Reagent Validation (

    
    H NMR):  Run a quick proton NMR in anhydrous 
    
    
    
    . Look for the diagnostic triplet of the
    
    
    protons (typically around
    
    
    ppm). If you observe a new triplet shifting downfield to
    
    
    ppm, this confirms the formation of the
    
    
    hydrolysis product.
Quantitative Impact of Storage Conditions

To illustrate the causality of improper storage, the following table summarizes the quantitative degradation profile of typical primary alkyl bromides based on ambient moisture exposure.

Storage ConditionSeal TypeAtmosphereAvg. Moisture Uptake (30 Days)Intermediate Purity (30 Days)
Glovebox Standard CapArgon (<1 ppm

)
< 5 ppm> 99.5%
Benchtop (Ideal) Sure/Seal™ + AdapterNitrogen Blanket< 20 ppm98.0% - 99.0%
Benchtop (Poor) Pierced SeptumAmbient Air (50% RH)> 1,500 ppm< 85.0% (High HBr)
Cold Room Loose CapHigh Humidity> 5,000 ppm< 60.0% (Severe Hydrolysis)

Table 1: Impact of storage conditions and moisture ingress on the purity of primary alkyl bromides.

SECTION 3: Standard Operating Procedures (SOPs)

To prevent the failures outlined above, you must establish self-validating workflows. The following SOPs detail the exact methodologies required for handling these reagents.

SOP 1: Preparation of Anhydrous Reaction Vessels (Schlenk Line Technique)

Causality: Laboratory glassware contains a microscopic film of adsorbed moisture on the borosilicate surface. Simply purging with nitrogen is insufficient; you must provide kinetic energy (heat) to desorb the water while under vacuum[4],[5].

  • Setup: Connect a heavy-wall Schlenk flask to the vacuum manifold of a Schlenk line using thick-walled rubber tubing[4]. Ensure the flask is sealed with a high-quality rubber septum.

  • Evacuation: Turn the double-oblique stopcock to open the flask to the vacuum pump[5]. Wait 60 seconds for the pressure to drop.

  • Thermal Desorption: Using a heat gun (or Bunsen burner if no flammable solvents are nearby), evenly heat the exterior of the flask for 2-3 minutes. You are actively boiling off the adsorbed water layer[5].

  • Cooling: Remove the heat source and allow the flask to cool to room temperature while still under dynamic vacuum [5].

  • Backfilling: Slowly rotate the stopcock to backfill the flask with purified Argon or Nitrogen gas[6].

  • Cycling: Repeat the Vacuum-Heat-Cool-Gas cycle a total of three times to ensure rigorous exclusion of oxygen and moisture[6].

Schlenk Start Attach Flask to Schlenk Line Vac Open to Vacuum (Evacuate Air/Moisture) Start->Vac Heat Heat Gun / Flame Dry (Desorb Surface H2O) Vac->Heat Cool Cool under Vacuum Heat->Cool Gas Backfill with Inert Gas (Argon/N2) Cool->Gas Repeat Repeat Cycle 3x Gas->Repeat Repeat->Vac Cycles 1 & 2

Standard Schlenk line vacuum-gas cycling workflow for establishing anhydrous conditions.

SOP 2: Syringe Transfer of Moisture-Sensitive Reagents

Causality: When you withdraw liquid from a sealed reagent bottle, you create a partial vacuum. If you do not actively replace that lost volume with inert gas, the vacuum will pull moist ambient air through the pierced septum hole the moment you remove the needle, instantly contaminating the remaining stock.

  • Syringe Selection: Use a fully plastic polypropylene (PP) Luer lock syringe for transfers under 10 mL. Note: Organic solvents will cause the plastic/rubber interface to swell, leading to plunger resistance. Treat these as single-use items to prevent accidental air intake caused by a frozen plunger[7].

  • Adapter Installation: For commercial reagents in crown-cap bottles, install a Sure/Seal™ Septum Inlet Transfer Adapter over the cap. Connect this adapter to your inert gas line to provide a continuous, dry blanket of nitrogen/argon over the septum.

  • Syringe Purging: Pierce the septum with the syringe needle. Draw inert gas into the syringe, remove the needle, and expel the gas into the room. Repeat this 3 times to purge the syringe barrel of air[6].

  • Withdrawal: Re-insert the needle vertically through the adapter and crown-cap into the liquid. Slowly pull the plunger to withdraw the desired volume of 3-bromopropyl aryl intermediate. The inert gas blanket will automatically replace the withdrawn liquid volume.

  • Transfer: Quickly transfer the needle to your pre-prepared Schlenk flask (from SOP 1) and inject the reagent dropwise.

Transfer Bottle Sure/Seal™ Bottle (Ar/N2 Atmosphere) Adapter Attach Septum Inlet Adapter (Provide Gas Blanket) Bottle->Adapter Maintain positive pressure Syringe Insert Purged Syringe (Polypropylene Luer Lock) Adapter->Syringe Pierce septum once Withdraw Withdraw Reagent (Avoid Partial Vacuum) Syringe->Withdraw Gas replaces liquid volume Transfer Transfer to Reaction Vessel Withdraw->Transfer Continuous inert blanket

Safe syringe transfer workflow for moisture-sensitive reagents using a positive pressure blanket.

SOP 3: Solvent Degassing (Freeze-Pump-Thaw)

Causality: Even anhydrous solvents contain dissolved oxygen and trace volatile impurities that can interfere with sensitive cross-coupling catalysts. Freezing the solvent locks the liquid matrix, allowing you to pull a high vacuum to remove headspace and dissolved gases without evaporating the solvent itself[4],[5].

  • Place the anhydrous solvent in a heavy-walled Schlenk tube and seal it[4].

  • Submerge the flask in a liquid nitrogen (

    
    ) dewar until the solvent is completely frozen solid[4].
    
  • Open the stopcock to the high-vacuum manifold for 2-3 minutes to evacuate all gases[4].

  • Close the stopcock to isolate the flask from the vacuum, remove it from the

    
    , and let it thaw completely in a room-temperature water bath[4]. You will see bubbles of dissolved gas escaping the liquid.
    
  • Repeat this entire cycle 3 times. After the final thaw, backfill the flask with inert gas[4].

References

  • An Illustrated Guide to Schlenk Line Techniques. schlenklinesurvivalguide.com.
  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture. jove.com.
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. wdfiles.com.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. pitt.edu.
  • Schlenk line. wikipedia.org.
  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. acs.org.
  • CAS 13883-39-1: (3-Bromopropyl)trichlorosilane. cymitquimica.com.
  • Preservation of Moisture-Sensitive Chemical Reagents. sigmaaldrich.com.
  • Nickel-Catalyzed Cross Coupling of Umpolung Carbonyls and Alkyl Halides. chemrxiv.org.
  • Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-c
  • DE102008041918A1 - Silanol condensation catalysts for the crosslinking of filled and unfilled polymer compounds. google.com.

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Technical Support Center: Solvent Systems for 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solvent selection, solubility parameters, and process handling for 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene .

Note on Chemical Identity: As this specific substituted anisole is a specialized intermediate often used in custom synthesis, specific physical data (CAS, mp/bp) may not be indexed in standard public databases. The recommendations below are derived from First Principles of Solubility and validated data for its closest structural analogs: 1-(3-Bromopropyl)-4-methoxybenzene (CAS 57293-19-3) and 4-Bromo-2-fluoroanisole (CAS 2357-52-0).

Executive Summary
  • Compound Class: Alkyl Bromide / Fluorinated Anisole Derivative.

  • Predicted Physical State: Colorless to pale yellow liquid or low-melting solid.

  • Primary Solubility Challenge: Highly lipophilic; insoluble in water. Requires organic solvents with moderate-to-low polarity.

  • Critical Reactivity Warning: The alkyl bromide tail is an electrophile. Avoid nucleophilic solvents (e.g., primary amines, water, methanol) at elevated temperatures to prevent unintended substitution (solvolysis).

Part 1: Solvent Selection Decision Tree

This diagram guides you through selecting the optimal solvent based on your experimental goal (Synthesis, Analysis, or Green Chemistry compliance).

SolventSelection Start Select Goal Synthesis Synthesis / Reaction Start->Synthesis Analysis Analysis (HPLC/NMR) Start->Analysis Green Green / Safety Compliance Start->Green Grignard Grignard / Lithiation Synthesis->Grignard Coupling Cross-Coupling (Suzuki) Synthesis->Coupling Subst Nucleophilic Substitution Synthesis->Subst DCM DCM / CDCl3 (Standard Analysis) Analysis->DCM ACN Acetonitrile (HPLC Mobile Phase) Analysis->ACN MeTHF 2-MeTHF (Preferred) High stability, Green Green->MeTHF Replaces THF/DCM Tol Toluene / CPME (Non-polar) Green->Tol Replaces Benzene Grignard->MeTHF THF THF / Diethyl Ether (Standard) Grignard->THF Coupling->MeTHF Coupling->Tol Subst->MeTHF Subst->ACN

Figure 1: Decision matrix for solvent selection based on reaction type and regulatory requirements.

Part 2: Solubility & Alternative Solvent Data

The following table compares standard solvents with recommended "Green" alternatives. Data is extrapolated from the structural analog 1-(3-Bromopropyl)-4-methoxybenzene .

Solvent ClassStandard Solvent (Hazardous)Recommended Alternative Solubility Rating Technical Notes
Chlorinated Dichloromethane (DCM)Ethyl Acetate (EtOAc) ExcellentDCM is excellent but toxic. EtOAc dissolves the compound well but is more polar.
Ethers THF, Diethyl Ether2-MeTHF ExcellentTop Recommendation. 2-MeTHF has a higher boiling point (80°C) than THF, allowing faster kinetics, and separates easily from water.
Aprotic Polar DMF, NMPAcetonitrile (ACN) GoodACN is easier to remove (bp 82°C) than DMF (bp 153°C). Avoid DMF if heating >100°C to prevent degradation.
Hydrocarbons Benzene, HexaneToluene, Heptane ModerateToluene is excellent for cross-coupling. Heptane is useful as an anti-solvent for crystallization.[1]
Alcohols Methanol, EthanolIsopropanol (IPA) Poor/ReactiveWarning: Primary alcohols may react with the alkyl bromide (ether formation) at high temps. Use IPA only for low-temp workup.
Part 3: Troubleshooting Guides
Scenario 1: "I need to replace DCM/Dichloromethane due to safety regulations."

Issue: DCM is the standard solvent for dissolving this lipophilic bromide, but it is increasingly restricted. Solution:

  • Primary Replacement: Use 2-Methyltetrahydrofuran (2-MeTHF) .[2]

    • Why: It mimics the solvation power of DCM/THF but is derived from renewable sources and separates cleanly from water (unlike THF).

  • Secondary Replacement: Use Ethyl Acetate (EtOAc) .

    • Protocol: If the compound is an oil, dissolve in a minimum volume of EtOAc. If precipitation is needed, add Heptane slowly.

Scenario 2: "The compound degrades during reaction or storage."

Issue: Alkyl bromides are susceptible to hydrolysis or nucleophilic attack. Diagnostic Questions:

  • Are you using DMSO or DMF at temperatures >80°C?

    • Cause: DMSO can act as an oxidant or nucleophile under harsh conditions.

    • Fix: Switch to Toluene or Acetonitrile .

  • Are you using a protic solvent (Methanol/Water)?

    • Cause: Solvolysis (SN1/SN2 reaction) converting the bromide to an alcohol or ether.

    • Fix: Ensure conditions are anhydrous. Use Molecular Sieves (3Å) in the solvent bottle.

Scenario 3: "I cannot get the compound to crystallize."

Issue: The propyl chain adds rotational freedom, making the compound an oil or low-melting solid. Protocol: Anti-Solvent Crystallization

  • Dissolve the crude oil in a minimum amount of Diethyl Ether or TBME (Tert-butyl methyl ether).

  • Cool the solution to 0°C.

  • Add Hexane or Heptane dropwise until slight turbidity persists.

  • Store in a freezer (-20°C) overnight. Scratch the flask glass to induce nucleation.

Part 4: Experimental Protocols
Protocol A: Dissolution for HPLC Analysis

Standard diluents like Methanol can react with the sample if left standing for days.

  • Weighing: Weigh ~5 mg of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene into a vial.

  • Solvent: Add 1.0 mL of Acetonitrile (ACN) .

    • Note: ACN is non-nucleophilic and compatible with Reverse Phase HPLC.

  • Mixing: Vortex for 10 seconds. The compound should dissolve instantly.

  • Storage: If not injecting immediately, store at 4°C. Do not dissolve in Methanol/Water mixtures for long-term storage.

Protocol B: Solvent Swap (DCM to 2-MeTHF)

Used when moving from extraction (DCM) to a reaction requiring higher temperatures.

  • Concentrate the DCM solution containing the product to a thick oil using a rotary evaporator (Bath temp: 35°C).

  • Add 2-MeTHF (2x volume of the original oil).

  • Concentrate again to remove residual DCM (azeotropic removal).

  • Redissolve in the final volume of 2-MeTHF.

References
  • Sigma-Aldrich. 2-Methyltetrahydrofuran (2-MeTHF) Product & Sustainability Guide. (Accessed 2024). Link

  • PubChem. Compound Summary: 1-(3-Bromopropyl)-4-methoxybenzene (Analog). National Library of Medicine. Link

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016. (General principles for replacing DCM/DMF). Link

  • Pfizer Inc. Green Chemistry Solvent Selection Guide. (Industry standard for solvent replacement). Link

Sources

Technical Support Center: Troubleshooting 3-Bromopropyl Linker Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. When designing PROTACs, antibody-drug conjugates (ADCs), or bivalent chemical probes, the 3-bromopropyl moiety is a highly versatile linker. However, a ubiquitous challenge during synthesis is the spontaneous intramolecular nucleophilic substitution (cyclization) that occurs when a nucleophile (such as a primary or secondary amine) is tethered to the 3-bromopropyl chain. This reaction forms an azetidine (a 4-membered ring) or other cyclic side products, drastically reducing the yield of the desired intermolecular conjugate.

This guide provides an authoritative, field-proven framework to diagnose, troubleshoot, and bypass intramolecular cyclization.

Part 1: The Mechanistic "Why" (Causality & Kinetics)

Why does the 3-bromopropyl group cyclize so readily? The reaction proceeds via a two-step nucleophilic substitution mechanism[1]. First, the primary amine acts as a nucleophile, attacking the electrophilic carbon of the linker to form an N-(3-bromopropyl)amine intermediate. The second step is an intramolecular


 cyclization. The nitrogen atom attacks the terminal carbon bearing the second bromine, displacing the bromide ion to form a strained but kinetically accessible four-membered azetidine ring[1].

Although azetidine formation is slower than the formation of 5-membered rings, it is essentially barrierless compared to the competing intermolecular reaction, especially under basic conditions that neutralize the generated HBr[1].

Pathway Start Amine + 3-Bromopropyl Linker Intermediate N-(3-Bromopropyl)amine Intermediate Start->Intermediate Step 1: Alkylation / Amidation Azetidine Azetidine (Cyclization Side Product) [M - HBr] Intermediate->Azetidine Intramolecular SN2 (Fast) Base-catalyzed Target Desired Intermolecular Conjugate Intermediate->Target Intermolecular Reaction (Slow) Requires high conc.

Reaction pathway: Intramolecular azetidine cyclization vs. desired intermolecular coupling.

Part 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: My LC-MS shows a major peak with a mass of [M - 79] or[M - 81] (loss of HBr) instead of my desired PROTAC intermediate. What is happening? A: You are observing the classic intramolecular cyclization side product. The basic conditions (e.g., using K2CO3, DIPEA, or TEA) required to drive the intermolecular alkylation also deprotonate the intermediate N-(3-bromopropyl)amine, rendering the nitrogen highly nucleophilic. It then rapidly attacks the terminal bromide via a backside


 trajectory, ejecting the bromide ion and forming an azetidine ring[1].

Q2: How can I prevent the amine from cyclizing if I must use a 3-carbon linker? A: The most robust strategy is to temporarily suppress the nucleophilicity of the nitrogen or mask the leaving group.

  • Protecting Groups: If your synthetic route allows, protect the amine with an electron-withdrawing group (e.g., Boc, Cbz, or Tosyl). This delocalizes the nitrogen's lone pair, significantly raising the activation energy required for cyclization[2].

  • Leaving Group Masking (The Hydroxyl Strategy): Instead of starting with a 3-bromopropyl linker, use a 3-hydroxypropyl linker. The hydroxyl group is a poor leaving group and will not undergo spontaneous cyclization. After the amine is successfully coupled, you can convert the hydroxyl group into a bromide (via an Appel reaction) for the final assembly.

Q3: I cannot use protecting groups and must perform a direct alkylation. How do I favor the intermolecular reaction over the intramolecular cyclization? A: You must manipulate the reaction kinetics. Intramolecular reactions are concentration-independent, while intermolecular reactions are concentration-dependent.

  • High Concentration: Run the reaction at the highest possible concentration of the target nucleophile.

  • Slow Addition: Slowly add the 3-bromopropyl intermediate to a large excess of the target nucleophile to outcompete the side reaction[3].

  • Temperature Control: Run the reaction at lower temperatures (e.g., 0 °C to -78 °C) to minimize the rate of the ring-closing side reaction[2].

Workflow Q1 Is the amine nucleophilic during the linker attachment? Protect Use N-protecting group (Boc, Cbz, Fmoc) Q1->Protect No, can protect Q2 Must the amine remain unprotected? Q1->Q2 Yes Mask Use 3-hydroxypropyl linker Convert OH to Br post-coupling Q2->Mask Can modify linker Kinetics Optimize Kinetics: High target conc., slow addition, low temp (-78°C to 0°C) Q2->Kinetics Must use 3-bromopropyl

Decision matrix for mitigating 3-bromopropyl cyclization side reactions.

Part 3: Quantitative Data & Linker Comparison

To make informed decisions in PROTAC or ADC design, it is critical to understand how linker length dictates cyclization kinetics. The first-order rate constant for cyclization varies drastically based on the resulting ring size[4].

Table 1: Relative Cyclization Rates of Haloalkylamines

Linker LengthIntermediateMajor Side ProductRelative Cyclization Rate (

)
Risk Level
2-bromoethyl N-(2-bromoethyl)amineAziridine (3-membered)8Moderate
3-bromopropyl N-(3-bromopropyl)amineAzetidine (4-membered)1 (Baseline)High
4-bromobutyl N-(4-bromobutyl)aminePyrrolidine (5-membered)62,500Extreme

Data Note: Rate constants are normalized to 3-bromopropylamine. Notice that 4-bromobutyl linkers are notoriously difficult to isolate due to the highly favored 5-exo-tet cyclization, occurring 62,500 times faster than azetidine formation[4].

Part 4: Self-Validating Experimental Protocols
Protocol 1: The Hydroxyl-Masking Strategy (Avoiding Azetidine Formation)

Causality: By replacing the bromide with a hydroxyl group during the initial amidation/alkylation, we eliminate the leaving group required for the


 cyclization.
Self-Validation:  TLC and LC-MS checks are built into the workflow to confirm intermediate stability before proceeding.

Step 1: Coupling with 3-aminopropan-1-ol

  • Dissolve your carboxylic acid/electrophile (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 mins to form the active ester.

  • Add 3-aminopropan-1-ol (1.1 eq). Stir at room temperature for 2 hours.

  • Validation Check: Run LC-MS. You should see the [M+H]+ for the hydroxyl intermediate. No [M-H2O] cyclization mass should be present.

Step 2: Conversion of Hydroxyl to Bromide (Appel Reaction)

  • Isolate and dry the hydroxyl intermediate. Dissolve in anhydrous DCM and cool to 0 °C.

  • Add Carbon Tetrabromide (

    
    , 1.5 eq) and Triphenylphosphine (
    
    
    
    , 1.5 eq) in small portions. Causality:
    
    
    reacts with
    
    
    to form a phosphonium intermediate, activating the hydroxyl oxygen into an excellent leaving group (triphenylphosphine oxide) that is immediately displaced by bromide.
  • Stir for 1-2 hours at 0 °C, gradually warming to room temperature.

  • Validation Check: TLC (UV/Stain) will show the consumption of the polar hydroxyl spot and the appearance of a less polar bromide spot. LC-MS will confirm the isotopic bromine pattern (M and M+2 peaks of equal intensity separated by 2 Da).

  • Immediately purify via flash chromatography and store at -20 °C to prevent slow degradation.

Protocol 2: High-Concentration Intermolecular Trapping

Causality: When masking is impossible, flooding the system with the target nucleophile increases the pseudo-first-order rate of the intermolecular reaction, outcompeting the intramolecular cyclization[3].

  • Dissolve the target nucleophile (e.g., the PROTAC warhead) in a minimal volume of anhydrous solvent (e.g., THF or MeCN) to achieve a concentration of >0.5 M.

  • Add a non-nucleophilic base (e.g.,

    
     or 
    
    
    
    , 3.0 eq). Avoid TEA or DIPEA if possible, as they can sometimes act as competing nucleophiles or accelerate cyclization.
  • Dissolve the 3-bromopropyl intermediate in a separate vial and add it dropwise via a syringe pump over 2 hours to the vigorously stirring nucleophile solution at 0 °C.

  • Validation Check: Monitor by LC-MS every 30 minutes. Compare the ratio of the desired product mass vs. the [M - HBr] azetidine mass. If the azetidine peak grows faster than the product peak, halt the addition and lower the temperature further[2].

References
  • Couty, F. "Product Subclass 6: Azetidines." Science of Synthesis, Thieme Connect.[Link]

  • MDPI. "Multi-Step Synthesis of Chimeric Nutlin–DCA Compounds Targeting Dual Pathways for Treatment of Cancer." Molecules. [Link]

Sources

Technical Support Center: Stability & Storage of Bromopropyl Anisoles

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview: Why is my Reagent Changing Color?

The Issue: Researchers frequently report that 1-(3-bromopropyl)-4-methoxybenzene (and its meta/ortho isomers) transitions from a clear/colorless liquid or white solid to a yellow, orange, or eventually dark brown viscous oil.[1]

The Root Cause: The discoloration is a visible indicator of a multi-stage degradation cascade triggered by photolysis and autocatalytic acidification .[1]

  • Primary Trigger (Photolysis): The Carbon-Bromine (C-Br) bond in alkyl bromides is photosensitive. Exposure to UV or visible light causes homolytic cleavage, generating alkyl radicals and bromine radicals (

    
    ).
    
  • The "Yellow" Phase (Bromine Liberation): Two bromine radicals recombine to form elemental bromine (

    
    ), which is deep red/orange. Even trace amounts (ppm range) will turn the bulk liquid yellow.
    
  • The "Brown" Phase (Acidification & Quinone Formation):

    • Moisture hydrolyzes the alkyl bromide to form Hydrogen Bromide (

      
      ).
      
    • 
       is a strong acid that can cleave the ether linkage (demethylation) of the anisole ring, generating phenols.
      
    • Phenols are highly susceptible to oxidation, forming dark-colored quinones and polymerized tars.

Degradation Pathway Visualization

Figure 1: The cascade from light exposure to complex degradation.

DegradationPathway Input Clear Bromopropyl Anisole Light Light/Heat Exposure Input->Light Radical Free Radical Formation (R• + Br•) Light->Radical Homolytic Cleavage Br2 Elemental Bromine (Br2) [YELLOW COLOR] Radical->Br2 Recombination HBr HBr Formation (Autocatalytic Acid) Radical->HBr + Moisture/H-abstraction Quinone Quinones/Polymers [DARK BROWN/BLACK] Br2->Quinone Promotes Oxidation Phenol Ether Cleavage (Phenol Formation) HBr->Phenol Demethylation Phenol->Quinone Oxidation

Caption: Logical flow of degradation from initial photolysis to advanced polymerization.

Critical Storage Protocol (The "Gold Standard")

To maintain purity >98% and prevent the formation of yield-destroying acid byproducts, follow this strict protocol.

Storage Conditions Summary
ParameterRecommendationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of hydrolysis and radical propagation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen (prevents oxidation) and moisture (prevents hydrolysis).
Container Amber Glass Blocks UV/Visible light to prevent C-Br bond cleavage.
Seal Parafilm + Teflon Tape Prevents ingress of atmospheric moisture which generates HBr.
Stabilizer Copper Wire / Silver Wool (Optional)Acts as a radical scavenger and halogen trap (sacrificial anode).
Step-by-Step Storage Workflow
  • Upon Receipt: Do not store the bottle in the general chemical cabinet. Immediately transfer to a fridge dedicated to organics.

  • After Use (Blanketing):

    • Before closing the bottle, insert a pipette connected to an Argon or Nitrogen line.

    • Flow gas gently for 10–15 seconds to displace headspace air.

    • Tip: Argon is heavier than air and is superior to Nitrogen for protecting liquid surfaces.

  • Sealing: Wrap the cap threads with Teflon tape before screwing it on to ensure a gas-tight seal. Wrap the outside with Parafilm.

  • Secondary Containment: Place the amber bottle inside a sealed plastic bag or a desiccator containing calcium chloride or silica gel to create a double barrier against moisture.

Recovery & Purification: Troubleshooting Guide

If your reagent has already discolored, use this decision matrix to determine if it can be salvaged.

Visual Inspection & Action Plan

Figure 2: Decision tree for handling discolored reagents.

DecisionTree Start Inspect Reagent Color Clear Clear / White Start->Clear PaleYellow Pale Yellow / Straw Start->PaleYellow DarkBrown Dark Brown / Black Start->DarkBrown ActionUse Safe to Use Clear->ActionUse CheckAcid Check pH / NMR PaleYellow->CheckAcid Distill Vacuum Distillation or Column Chromatography DarkBrown->Distill CheckAcid->ActionUse No Acid/Byproducts Wash Thiosulfate Wash CheckAcid->Wash Acidic/Br2 present Distill->ActionUse Pure Fraction Discard Discard (If Polymerized) Distill->Discard Residue

Caption: Operational workflow for assessing reagent quality based on visual cues.[1]

Protocol A: The Thiosulfate Wash (For Pale Yellow Samples)

Use this if the sample is slightly yellow but liquid (no solids/tars).[1]

  • Dissolve the bromopropyl anisole in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash with a 10% Sodium Thiosulfate (

    
    )  aqueous solution.
    
    • Mechanism:[2] Thiosulfate reduces colored bromine (

      
      ) back to colorless bromide ions (
      
      
      
      ).
  • Wash with saturated Sodium Bicarbonate (

    
    ) to neutralize any HBr.
    
  • Dry over Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo.
    
Protocol B: Vacuum Distillation (For Dark/Degraded Samples)

Use this if the sample is brown or viscous.[1]

  • Perform a short-path distillation under high vacuum (<1 mmHg).

  • Safety Note: Discard the pot residue immediately; do not overheat as polymerized anisoles can be difficult to clean.

Frequently Asked Questions (FAQ)

Q: Can I use the yellow reagent without purification? A: It depends on your reaction.

  • Yes: If you are doing a simple nucleophilic substitution (

    
    ) with a robust nucleophile (e.g., amine, thiol) and the yellowing is faint. The impurity is likely trace 
    
    
    
    (<1%).
  • No: If you are forming a Grignard reagent or using metal catalysts (Pd/Ni). The free acid (

    
    ) will destroy the Grignard reagent immediately, and 
    
    
    
    can poison catalysts.

Q: Why does the SDS say "Store at Room Temperature" but you recommend 2-8°C? A: Many SDSs provide minimum safety requirements (to prevent fire/explosion) rather than quality preservation guidelines.[1] While the compound is chemically stable enough to not explode at room temperature, it will degrade in purity over months. For research applications requiring high purity, refrigeration is the field-proven standard [1].

Q: Is the discoloration reversible? A: The color is reversible (via washing), but the loss of material is not.[1] If the liquid is dark brown, a significant portion has polymerized. Washing will remove the color but your yield will be lower.

Q: Does the "Anisole" part make it more unstable than regular alkyl bromides? A: Yes. The methoxy group on the benzene ring is an electron-donating group (EDG). This makes the aromatic ring more electron-rich and susceptible to electrophilic aromatic substitution by the liberated bromine (


), potentially leading to ring-brominated impurities that are hard to separate [2].

References

  • Fisher Scientific. (2025).[3] Safety Data Sheet: 1-(3-Bromopropyl)-4-methoxybenzene. Retrieved from

  • Master Organic Chemistry. (2013). Free Radical Bromination and Degradation Mechanisms. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12776996, 1-(3-Bromopropyl)-4-methoxybenzene. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 1-(3-Bromopropyl)-4-methoxybenzene.[4][5] Retrieved from

Sources

Validation & Comparative

Analytical Workflows for Fluorinated Intermediates: High-Field vs. Benchtop NMR Analysis of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The Analytical Challenge of Fluorinated Building Blocks

In modern drug discovery, the strategic incorporation of fluorine is a cornerstone technique for modulating a drug candidate's lipophilicity, metabolic stability, and target binding affinity. 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene is a highly versatile bifunctional building block used to append fluorinated pharmacophores onto larger molecular scaffolds.

However, verifying the structural integrity and purity of such intermediates presents a specific analytical challenge. The presence of the highly electronegative fluorine atom induces complex heteronuclear spin-spin couplings (


) that can severely complicate standard 

Nuclear Magnetic Resonance (NMR) spectra.

As a Senior Application Scientist, I frequently encounter laboratories struggling to balance analytical rigor with operational efficiency. Must every batch be sent to a centralized high-field NMR facility, or can modern benchtop NMR spectrometers provide sufficient self-validating data for routine Quality Assurance (QA)? This guide objectively compares the performance of High-Field (600 MHz) versus Benchtop (80 MHz) NMR platforms for the structural verification of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene, providing actionable protocols and comparative data to optimize your laboratory's workflow.

Molecular Architecture & Predictive NMR Signatures

To understand the operational limits of different NMR platforms, we must first analyze the causality behind the molecule's spectral signatures.

The structure of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene dictates three distinct proton environments:

  • The Oxygenated Environment (-OCH

    
    ):  The strong inductive electron-withdrawing effect of the oxygen atom deshields these protons, pushing the singlet to approximately 3.85 ppm.
    
  • The Halogenated Aliphatic Chain (-CH

    
    CH
    
    
    
    CH
    
    
    Br):
    Bromine's electronegativity deshields the terminal methylene (-CH
    
    
    Br), resulting in a triplet near 3.40 ppm. The benzylic methylene appears around 2.70 ppm, while the central methylene resonates as a quintet near 2.15 ppm.
  • The Fluorinated Aromatic Ring: This is the critical diagnostic region (6.80–7.10 ppm). The

    
     nuclei at positions 3, 5, and 6 are coupled not only to each other (
    
    
    
    and
    
    
    ) but also to the fluorine atom at position 2. Fluorine (
    
    
    ) has a spin of ½ and a high gyromagnetic ratio, resulting in large ortho (
    
    
    Hz) and meta (
    
    
    Hz) couplings.
The Physics of Resolution: Why Field Strength Matters

The fundamental limitation of low-field NMR is the ratio of chemical shift dispersion (


) to the scalar coupling constant (

). At 80 MHz, a 0.1 ppm difference between two aromatic protons equates to only 8 Hz. Because the

and

couplings are also ~8 Hz,

. This results in strong second-order effects ("roofing" and complex, unresolvable multiplets). Conversely, at 600 MHz, the same 0.1 ppm difference is 60 Hz (

), yielding clean, first-order spectra where coupling constants can be explicitly measured to confirm regiochemistry.

Comparative Performance Analysis: High-Field vs. Benchtop NMR

To objectively evaluate these platforms, we must look beyond


 NMR. The integration of 

NMR on benchtop systems is a paradigm shift for pharmaceutical applications[1]. Because

has a chemical shift range spanning over 350 ppm, signal overlap is virtually eliminated, even at low magnetic fields[2][3].
Table 1: Quantitative & Qualitative Performance Comparison
Analytical MetricHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Causality / Scientific Rationale
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Aliphatic Resolution
Excellent (Baseline separated)Good (Slight broadening)The chemical shift differences between the chain methylenes are large enough (>0.5 ppm) to maintain

even at 80 MHz.

Aromatic Resolution
Excellent (First-order multiplets)Poor (Complex overlap)Low field strength causes severe second-order coupling effects due to the

spin system.

NMR Capability
ExceptionalExcellent

has a 100% natural abundance and massive chemical shift dispersion, making it ideal for low-field quantification[3].
Reaction Monitoring Low (Requires sample transport)High (Real-time, in-fume-hood)Benchtop systems utilize permanent magnets, allowing deployment directly at the point of synthesis.
Cost & Maintenance >$500,000 + Cryogens<$100,000 (Cryogen-free)Superconducting magnets require liquid Helium/Nitrogen; benchtop NdFeB magnets do not.

Verdict: While High-Field NMR is mandatory for initial de novo structural elucidation and rigorous impurity profiling, Benchtop NMR—specifically utilizing the


 channel—is vastly superior for rapid, day-to-day batch verification and reaction optimization.

Self-Validating Experimental Protocols

To ensure data integrity, the following Standard Operating Procedures (SOPs) must be executed. These protocols are designed as self-validating systems: they incorporate internal standards and specific relaxation delays to guarantee that the resulting integrations are quantitatively accurate (qNMR)[4][5].

Protocol A: Dual-Nucleus Benchtop NMR Acquisition ( and )

Objective: Rapid batch verification of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene at the fume hood.

Step 1: Sample Preparation

  • Accurately weigh 15.0 mg of the synthesized intermediate.

  • Dissolve in 0.6 mL of CDCl

    
     containing 0.05% v/v Tetramethylsilane (TMS).
    
  • Self-Validation Step: Add exactly 5.0

    
    L of Trifluorotoluene (TFT) as a 
    
    
    
    internal standard. The known concentration of TFT allows for absolute purity calculation via mass balance.
  • Transfer to a standard 5 mm NMR tube.

Step 2:


 NMR Acquisition (80 MHz) 
  • Insert the sample into the benchtop spectrometer and lock/shim on the deuterium signal.

  • Set the pulse angle to 90°.

  • Critical Parameter: Set the relaxation delay (

    
    ) to 5.0 seconds. Causality: Quantitative integration requires 
    
    
    
    . Small molecules typically have
    
    
    relaxation times of 1-2 seconds; failing to wait 5 seconds will result in truncated signal recovery and artificially low integrals.
  • Acquire 16 scans. Process with 0.3 Hz exponential line broadening.

Step 3:


 NMR Acquisition (75 MHz) 
  • Switch the probe tuning to the

    
     channel.
    
  • Enable inverse-gated

    
     decoupling. Causality: Decoupling collapses the complex 
    
    
    
    multiplets into a single, sharp
    
    
    singlet, maximizing the Signal-to-Noise Ratio (SNR) and ensuring highly accurate integration against the TFT standard[1].
  • Acquire 16 scans with a

    
     of 5.0 seconds.
    
Protocol B: High-Field Structural Elucidation (600 MHz)

Objective: Definitive regiochemical assignment of the fluorine atom.

  • Prepare the sample as in Protocol A (TFT optional).

  • Acquire a standard 1D

    
     spectrum (64k data points, 16 scans).
    
  • Acquire a 2D

    
     HSQC (Heteronuclear Single Quantum Coherence) spectrum to map protons to their directly attached carbons.
    
  • Analysis: Extract the

    
     coupling constant from the H-3 proton doublet-of-doublets. A coupling constant of ~9.5 Hz definitively confirms the ortho-relationship between the fluorine and the adjacent aromatic proton, validating the regiochemistry of the substitution.
    

Analytical Decision Workflow

To optimize instrument time and capital expenditure, laboratories should implement a triage system for NMR analysis. The following logical workflow demonstrates how to route samples based on analytical requirements.

NMR_Workflow Start Synthesized Batch: 4-(3-Bromopropyl)-2-fluoro- 1-methoxybenzene Decision1 Primary Analytical Goal? Start->Decision1 Path1 Rapid QA/QC & Reaction Monitoring Decision1->Path1 Speed & Cost Efficiency Path2 Definitive Structural Elucidation & Impurity Profiling Decision1->Path2 Maximum Resolution Benchtop Benchtop NMR (60-80 MHz) Path1->Benchtop HighField High-Field NMR (400-600 MHz) Path2->HighField Bench1H 1H NMR: Verify Aliphatic Chains (Overlap in Aromatics) Benchtop->Bench1H Bench19F 19F qNMR: High Resolution F-Signature (Absolute Purity) Benchtop->Bench19F High1H 1H & 2D NMR (COSY/HSQC): Resolve J_FH Couplings & Regiochemistry HighField->High1H Release Batch Release / Next Synthetic Step Bench1H->Release Bench19F->Release High1H->Release

Caption: Decision matrix for selecting the appropriate NMR platform for fluorinated intermediate analysis.

Conclusion

For the analysis of 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene, relying solely on high-field NMR creates unnecessary bottlenecks in the drug development pipeline. While 600 MHz systems are indispensable for resolving the complex


 spin systems during initial structural characterization, modern benchtop NMR platforms offer a highly capable alternative for routine workflows. By leveraging the massive chemical shift dispersion of 

NMR on benchtop systems, researchers can achieve rapid, baseline-resolved quantitative data directly at the fume hood, accelerating the pace of pharmaceutical synthesis.

References

  • ETH Zurich Research Collection. Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers. Available at:[Link]

  • MDPI. Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy. Available at:[Link]

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at:[Link]

  • ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. Available at:[Link]

  • PMC / National Institutes of Health. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Available at:[Link]

  • ACS Publications. Application of Quantitative 19F and 1H NMR for Reaction Monitoring and In Situ Yield Determinations for an Early Stage Pharmaceutical Candidate. Available at:[Link]

Sources

19F NMR Chemical Shift Analysis of 2-Fluoro-1-methoxybenzene Derivatives: A Comparative Guide to Predictive Models and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-fluoro-1-methoxybenzene (2-fluoroanisole) motif is a privileged scaffold in medicinal chemistry and agrochemical development, prized for its metabolic stability and unique lipophilic properties. Because


F has a 100% natural abundance, a high gyromagnetic ratio, and extreme sensitivity to its local electronic environment, 

F NMR spectroscopy is an indispensable tool for structural elucidation.

However, assigning


F resonances in highly substituted 2-fluoroanisole derivatives is notoriously complex. The ortho-relationship between the strongly electronegative fluorine atom and the conformationally flexible methoxy group creates dynamic stereoelectronic effects that confound simple analytical predictions. This guide objectively compares the performance of Predictive Computational Models  versus Advanced Experimental NMR Techniques  for determining 

F chemical shifts, providing drug development professionals with field-proven, self-validating workflows.

Mechanistic Causality: The Stereoelectronic Complexity of 2-Fluoroanisoles

To understand why certain predictive methods fail while others succeed, we must first examine the physical causality behind the


F chemical shift (

).

Unlike


H NMR, where diamagnetic shielding dominates, the 

F chemical shift is governed almost entirely by the paramagnetic shielding term (

)
. This term is highly sensitive to the HOMO-LUMO gap and the asymmetry of the electron cloud surrounding the fluorine nucleus.

In 2-fluoro-1-methoxybenzene derivatives, two competing forces dictate


:
  • Electronic Push-Pull: Both the fluorine (-I, +M) and the methoxy group (-I, +M) exert strong inductive and mesomeric effects on the aromatic ring. Substituents at the 4- or 5-positions will perturb this delicate

    
    -system, altering the electron density at the fluorine nucleus.
    
  • Conformational Averaging (The Ortho Effect): The methoxy group can rotate, adopting conformations either cis or trans to the fluorine atom. The cis conformation introduces through-space electrostatic repulsion (gauche effects) and alters the internal bond angles [4]. Because the NMR timescale is slower than this bond rotation, the observed

    
     is a population-weighted average of these conformers.
    

The Insight: Simple empirical rules cannot account for dynamic conformational equilibria. Accurate assignment requires either high-level quantum mechanical modeling that incorporates Boltzmann averaging, or advanced 2D NMR techniques that probe through-space interactions.

Methodological Comparison: Predictive Models vs. Experimental Alternatives

When a novel 2-fluoroanisole derivative is synthesized, chemists must assign the


F signals to confirm regiochemistry. Below is an objective comparison of the three primary methodologies used in modern analytical workflows.
Table 1: Performance Comparison of F NMR Assignment Methodologies
MethodologyAccuracy / ResolutionSpeed & ThroughputCost / Resource BurdenBest Use Case
Empirical Additivity (SCS Rules) Low. Fails for ortho-substituents due to steric clashes.Instantaneous. Free. Requires only tabulated data.Rough initial estimations for meta/para isolated fluorines.
DFT-GIAO Prediction High. Mean Absolute Deviation (MAD) of 1.7–3.5 ppm 1.Moderate. Hours to days depending on basis set.Medium. Requires computational clusters and software (e.g., Gaussian).Differentiating complex regioisomers prior to synthesis.
2D

F-

H HOESY NMR
Absolute. Provides definitive through-space connectivity.Slow. Requires long acquisition times (low NOE).High. Requires high-field NMR and expensive instrument time.Final structural validation for regulatory submission (IND/NDA).
The Computational Approach: DFT-GIAO

Density Functional Theory (DFT) utilizing Gauge-Independent Atomic Orbitals (GIAO) has become the gold standard for predicting


F shifts 2. For 2-fluoroanisoles, the choice of basis set is critical. Because fluorine is highly electronegative, it holds its lone pairs tightly. A single diffuse function (e.g., 6-31+G(d,p)) is mandatory  to properly model the tail of the electron density. However, adding secondary diffuse functions yields diminishing returns and wastes computational resources. Applying a linear scaling factor to the raw isotropic shielding values removes systematic DFT errors, bringing the MAD down to ~2.1 ppm.
The Experimental Approach: 2D HOESY

When computational predictions yield ambiguous results (e.g.,


 between two proposed isomers is < 2 ppm), Heteronuclear Overhauser Effect Spectroscopy (HOESY) is required. HOESY transfers magnetization through space between 

H and

F nuclei. In 2-fluoroanisole derivatives, a strong HOESY cross-peak between the fluorine atom and the protons of the adjacent methoxy group unequivocally confirms the 1,2-relationship.

Workflows and Self-Validating Protocols

To ensure scientific integrity, both computational and experimental workflows must be treated as self-validating systems.

Protocol A: DFT-GIAO Computational Prediction Workflow

Objective: Predict the


F chemical shift of a novel 4-substituted-2-fluoroanisole.
  • Conformational Search: Generate all possible rotamers of the methoxy group using Molecular Mechanics (e.g., MMFF94).

  • Geometry Optimization: Optimize the lowest-energy conformers using DFT at the B3LYP/6-31+G(d,p) level in the gas phase. Causality check: Ensure no imaginary frequencies are present to validate that the structure is a true minimum.

  • NMR Shielding Calculation: Calculate the absolute isotropic shielding (

    
    ) using the GIAO method at the same level of theory.
    
  • Boltzmann Averaging: Weight the

    
     of each conformer based on their relative free energies (
    
    
    
    ) at 298.15 K.
  • Linear Scaling: Convert the averaged

    
     to a chemical shift (
    
    
    
    ) using a pre-calibrated linear regression equation derived from a training set of known fluorobenzenes (e.g.,
    
    
    ) 1.

G N1 Input: 2-Fluoroanisole Derivative N2 Conformational Search (Molecular Mechanics) N1->N2 N3 DFT Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) N2->N3 N4 GIAO NMR Shielding Calculation N3->N4 N5 Linear Scaling & Boltzmann Averaging N4->N5 N6 Predicted 19F Chemical Shift (δ) N5->N6

DFT-GIAO computational workflow for predicting 19F NMR chemical shifts.

Protocol B: High-Fidelity F Experimental Acquisition

Objective: Acquire quantitative


F data and confirm regiochemistry via HOESY.
  • Sample Preparation: Dissolve 15-20 mg of the derivative in 0.6 mL of CDCl

    
    . Add 1.0 
    
    
    
    L of fluorobenzene (
    
    
    = -113.15 ppm) as an internal self-validating reference standard. Note: The baseline shift for unsubstituted 2-fluoroanisole is approximately -134.5 ppm3.
  • 1D

    
    F{
    
    
    
    H} Acquisition:
    Acquire a proton-decoupled
    
    
    F spectrum. Critical Step: Set the relaxation delay (D1) to
    
    
    3
    
    
    
    
    (typically 5-10 seconds for fluorinated aromatics) to ensure complete longitudinal relaxation and accurate integration.
  • 2D

    
    F-
    
    
    
    H HOESY Setup:
    Select the HOESY pulse sequence. Set the mixing time (
    
    
    ) between 300-500 ms. The heteronuclear NOE builds up slowly, so shorter mixing times will result in false negatives.
  • Data Processing: Apply a squared sine-bell apodization function to enhance the resolution of the cross-peaks between the -OCH

    
     protons (~3.8 ppm) and the 
    
    
    
    F signal.

HOESY S1 Acquire 1D 19F{1H} S2 Identify Distinct 19F Resonances S1->S2 S3 Acquire 2D 19F-1H HOESY (Mixing Time 300-500ms) S2->S3 S4 Map Through-Space F...H-C(OMe) Interactions S3->S4 S5 Unambiguous Regioisomer Assignment S4->S5

Experimental NMR workflow utilizing 2D HOESY for structural elucidation.

Conclusion

For drug development professionals working with 2-fluoro-1-methoxybenzene derivatives, relying solely on empirical substituent rules is a liability due to complex stereoelectronic and conformational variables. DFT-GIAO calculations (utilizing diffuse-function basis sets and linear scaling) offer a robust, predictive alternative that can save weeks of synthetic effort by identifying incorrect regioisomers in silico. However, for regulatory-grade structural proof, the 2D


F-

H HOESY NMR
protocol remains the ultimate self-validating analytical standard, directly mapping the spatial proximity of the fluorine and methoxy groups.

References

  • Source: National Institutes of Health (NIH)
  • Title: A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds Source: RSC Publishing URL
  • Title: Synthesis and Evaluation of Structurally Diverse C-2-Substituted Thienopyrimidine-Based Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase Source: McGill University / ACS Publications URL
  • Source: Canadian Journal of Chemistry (CDN Science Pub)

Sources

HPLC method development for 4-(3-Bromopropyl)-2-fluoroanisole purity

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 4-(3-Bromopropyl)-2-fluoroanisole

Executive Summary

The robust determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. This guide presents a systematic and comparative approach to developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(3-Bromopropyl)-2-fluoroanisole, a potential building block in pharmaceutical synthesis. We navigate the logical progression from initial analyte characterization and column screening to mobile phase optimization and final method validation considerations. Through a detailed comparison of stationary phases (C18 vs. Phenyl-Hexyl) and organic modifiers (Acetonitrile vs. Methanol), this document elucidates the rationale behind each experimental choice. The developed gradient reversed-phase method, utilizing a C18 column and a Photodiode Array (PDA) detector, is demonstrated to be specific and suitable for its intended purpose, capable of separating the main analyte from potential impurities and degradation products generated under forced degradation conditions as stipulated by ICH guidelines.

Introduction

4-(3-Bromopropyl)-2-fluoroanisole is a substituted aromatic compound whose structural motifs are common in medicinal chemistry. As with any potential pharmaceutical intermediate, ensuring its purity is paramount to guarantee the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and precision.[1]

The objective of this guide is to detail a comprehensive, science-driven workflow for developing a reliable purity testing method for this specific analyte. We will employ reversed-phase HPLC (RP-HPLC), the most common mode of HPLC, which separates molecules based on their hydrophobicity.[2] The narrative will follow the logical steps of a Senior Application Scientist, explaining not just what was done, but why specific choices were made, grounding the protocol in established chromatographic theory and regulatory expectations.[3][4]

Chapter 1: Analyte Characterization & Initial Method Considerations

A successful method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

Analyte Profile: 4-(3-Bromopropyl)-2-fluoroanisole

  • Structure: The molecule consists of a fluoroanisole head and a 3-bromopropyl tail. This structure imparts a dual character: the substituted benzene ring offers aromaticity and moderate polarity, while the alkyl bromide chain provides significant hydrophobicity (non-polarity).

  • Polarity: Overall, the molecule is non-polar, making it an ideal candidate for retention and separation on a non-polar stationary phase used in RP-HPLC.[2][5]

  • UV Absorbance: The substituted benzene ring acts as a chromophore, meaning it absorbs ultraviolet (UV) light. This property is essential for detection using a UV-Vis or, more powerfully, a Photodiode Array (PDA) detector.[6]

Initial Component Selection: The Rationale

  • Stationary Phase (Column): The choice of stationary phase is the most critical factor for achieving separation, as it governs the selectivity of the method.[7]

    • Primary Choice (C18): A column with an octadecylsilane (C18) bonded phase is the workhorse of RP-HPLC.[8] It was selected as the primary screening column due to its strong hydrophobic interactions, which are expected to effectively retain the bromopropyl chain and the aromatic ring of the analyte.

    • Alternative Choice (Phenyl-Hexyl): A phenyl-hexyl column was chosen as a comparative alternative. This phase provides not only hydrophobic interactions but also potential π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring.[7] This can offer a different selectivity profile, which is particularly useful if impurities are structurally similar to the main analyte.

  • Detector (Photodiode Array - PDA): While a simple UV detector can quantify the analyte, a PDA detector was selected for its significant advantages in method development and purity analysis.[9][10] A PDA detector captures the entire UV-Vis spectrum at each point in the chromatogram. This allows for:

    • Optimal Wavelength Selection: Easy determination of the absorbance maximum (λmax) for the highest sensitivity.

    • Peak Purity Analysis: The ability to assess whether a single chromatographic peak consists of one or multiple co-eluting compounds by comparing spectra across the peak.[11][12] This is a regulatory expectation for a stability-indicating method.

  • Mobile Phase: The mobile phase in RP-HPLC typically consists of a polar aqueous component and a less polar organic solvent.

    • Aqueous Phase: HPLC-grade water, often with a pH-adjusting additive.

    • Organic Modifiers: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices.[13] They differ in their elution strength and selectivity, providing another crucial parameter for optimization.[14][15] A comparison between ACN and MeOH is essential for fine-tuning the separation.

Chapter 2: Experimental Design & Methodology

This section details the practical protocols for executing the method development plan.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a PDA detector.

  • Columns:

    • C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC or Milli-Q Grade)

    • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.

    • 4-(3-Bromopropyl)-2-fluoroanisole reference standard.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development & Comparison cluster_val Phase 3: Specificity & Robustness Check cluster_final Phase 4: Finalization Analyte Analyte Characterization (Polarity, UV Spectrum) StandardPrep Standard & Sample Preparation Analyte->StandardPrep ColScreen Column Screening (C18 vs Phenyl-Hexyl) StandardPrep->ColScreen MobScreen Mobile Phase Screening (ACN vs MeOH) ColScreen->MobScreen GradOpt Gradient Optimization MobScreen->GradOpt Wavelength Wavelength Selection GradOpt->Wavelength ForcedDeg Forced Degradation (Acid, Base, Oxidative, Thermal) Wavelength->ForcedDeg PeakPurity Peak Purity Analysis ForcedDeg->PeakPurity FinalMethod Define Final Method & System Suitability PeakPurity->FinalMethod

Caption: A systematic workflow for HPLC purity method development.

Protocol 1: Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-(3-Bromopropyl)-2-fluoroanisole reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water. This mixture is termed the "diluent."

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. This solution is used for method development experiments.

Protocol 2: Forced Degradation Study

To ensure the method is "stability-indicating," the analyte is subjected to stress conditions to intentionally produce degradation products.[16][17] The goal is to achieve 5-20% degradation of the main peak.[18][19]

  • Prepare separate solutions of the analyte (at ~1000 µg/mL) and expose them to the following conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours.

    • Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve in diluent.

    • Photolytic Degradation: Expose the solution to direct sunlight or a photostability chamber for 24 hours.

  • After exposure, neutralize the acid and base samples.

  • Dilute all stressed samples to a final concentration of approximately 100 µg/mL with the diluent before injection.

  • Analyze all samples using the developed HPLC method to check for separation between the main analyte peak and any new peaks (degradants).

Chapter 3: Method Development & Optimization - A Comparative Approach

This chapter presents the experimental data and comparisons that lead to the final optimized method.

Phase 1: Column (Stationary Phase) Comparison

The initial screening was performed under isocratic conditions (a constant mobile phase composition) to directly compare the retentive behavior of the two selected columns.

  • Initial Conditions:

    • Mobile Phase: Acetonitrile:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: 275 nm

Table 1: Comparison of C18 and Phenyl-Hexyl Column Performance

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Comparison
Retention Time (min)6.25.5Measures the strength of interaction.
Tailing Factor (Tf)1.11.3Assesses peak symmetry (ideal is 1.0).
Theoretical Plates (N)85007200Measures column efficiency (higher is better).

Analysis: The C18 column provided stronger retention and superior peak shape (less tailing) and efficiency. While the Phenyl-Hexyl column could offer alternative selectivity for specific impurities, the C18 column demonstrated better overall performance for the main analyte and was selected for further optimization.

Phase 2: Mobile Phase Optimization

Organic Modifier Comparison (ACN vs. MeOH)

Using the selected C18 column, the separation was tested with Methanol as the organic modifier to assess its impact on selectivity.

  • Conditions:

    • Mobile Phase: Organic:Water (60:40 v/v)

    • Flow Rate: 1.0 mL/min

Table 2: Comparison of Acetonitrile and Methanol as Organic Modifiers

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale for Comparison
Retention Time (min)6.27.8Methanol is a weaker solvent, increasing retention.
Backpressure (psi)~1500~2000Methanol has a higher viscosity.
SelectivityBaseline separation of early impurities.Sharper main peak but poorer resolution of early impurities.Evaluates the ability to resolve different compounds.

Analysis: Acetonitrile provided better resolution for potential early-eluting, more polar impurities and generated lower system backpressure. Methanol, while a viable alternative, did not offer a significant advantage in this case. Therefore, Acetonitrile was chosen as the organic modifier.

Isocratic vs. Gradient Elution

An isocratic method is simple, but a gradient method, where the mobile phase composition changes over time, is often necessary for purity analysis to elute both polar and non-polar impurities within a single run.[13]

  • Isocratic Run (60% ACN): Showed good retention for the main peak but resulted in very long retention times for potential non-polar impurities and poor resolution for polar ones.

  • Gradient Development: A scouting gradient was developed to provide good separation across a wide polarity range.

Optimized Gradient Program:

Time (min)% Water% Acetonitrile
0.05050
15.01090
20.01090
20.15050
25.05050

Phase 3: Wavelength Selection & Peak Purity

The PDA detector was used to analyze the UV spectrum of the 4-(3-Bromopropyl)-2-fluoroanisole peak. The spectrum showed a clear absorbance maximum (λmax) at 275 nm . This wavelength was selected for quantification to ensure maximum sensitivity.

Following the analysis of the forced degradation samples, the PDA software was used to perform peak purity analysis on the main analyte peak in each stressed sample. The results confirmed that the peak was spectrally pure in all cases where degradation was observed, demonstrating that the method can successfully separate the analyte from its degradation products. This confirms the method is stability-indicating .

Chapter 4: Final Method & Validation Framework

Based on the comparative experiments, the final optimized method was established.

Table 3: Final Optimized HPLC Method Parameters

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B in 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector PDA at 275 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50 v/v)

Method Validation Logic Diagram

G cluster_validation ICH Q2(R2) Validation Parameters Method Final Optimized HPLC Method Objective: Prove 'Fit for Purpose' Specificity Specificity Forced Degradation Peak Purity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy % Recovery of Spiked Sample Method->Accuracy Precision Precision Repeatability (Intra-day) Intermediate Precision (Inter-day) Method->Precision Robustness Robustness Small changes in: Flow, Temp, % Organic Method->Robustness

Caption: Core parameters for method validation per ICH Q2(R2).

System Suitability Testing (SST)

Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is operating correctly. A standard solution is injected multiple times, and the following parameters must be met:

  • Tailing Factor (Tf): Not more than 1.5.

  • Theoretical Plates (N): Not less than 5000.

  • %RSD of Peak Area: Not more than 2.0% for 5 replicate injections.

ICH Q2(R2) Validation Framework

While this guide focuses on development, the final step is formal validation according to ICH guidelines.[20][21][22] This process would involve experimentally verifying:

  • Specificity: Already demonstrated through the forced degradation study.

  • Linearity: Proving the detector response is proportional to concentration over a specified range.

  • Accuracy: Measuring the agreement between the experimental result and the true value.

  • Precision: Assessing the method's repeatability and intermediate precision.

  • Quantitation Limit (LOQ): Determining the lowest concentration that can be reliably quantified.

  • Robustness: Showing the method is unaffected by small, deliberate changes in parameters (e.g., flow rate ±0.1 mL/min).

Conclusion

The development of a robust HPLC method for purity determination is a systematic process built on scientific principles and comparative evaluation. This guide has demonstrated a logical workflow, starting from analyte characterization and proceeding through a multi-stage optimization process. By comparing different stationary phases and mobile phase modifiers, a final, optimized reversed-phase HPLC method was established. The use of a C18 column with an Acetonitrile/Water gradient and PDA detection provides excellent sensitivity, peak shape, and, most importantly, the specificity required for a stability-indicating purity assay. This method, once formally validated, is well-suited for the quality control of 4-(3-Bromopropyl)-2-fluoroanisole in a research or drug development setting.

References

  • Diode Array Detector HPLC | DAD - SCION Instruments. SCION Instruments. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Types of HPLC Detectors. Phenomenex. [Link]

  • HPLC Analysis with Diode Array Detection. Contract Testing Laboratories of America. [Link]

  • A Brief Overview of PDA Detectors in HPLC. GenTech Scientific. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. [Link]

  • HPLC Separation Modes - Stationary Phase in HPLC. Waters. [Link]

  • UV vs Diode-Array (PDA) Detectors for (U)HPLC. Shimadzu Scientific Instruments. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Mobile Phase Optmization Strategies for Reversed Phase HPLC. LCGC International. [Link]

  • Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. SSRN. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Improving Separation of Peaks in RP HPLC. MICROSOLV. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • A Guide to HPLC Column Selection. Amerigo Scientific. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]

  • HPLC Column Selection Guide. Phenomenex. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]

  • Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst (RSC Publishing). [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs. [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc. [Link]

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Optimizing Lead Stability: The Strategic Advantage of 4-(3-Bromopropyl)-2-fluoroanisole in SAR

[1]

Executive Summary

In medicinal chemistry, the transition from a hit to a lead candidate often hinges on optimizing Drug Metabolism and Pharmacokinetics (DMPK) without sacrificing potency.[1] 4-(3-Bromopropyl)-2-fluoroanisole represents a critical "toolkit" reagent designed to introduce a metabolically privileged motif—the ortho-fluorinated anisole—into pharmacophores via alkylation.[1]

This guide objectively compares this fluorinated building block against its non-fluorinated analog, 4-(3-bromopropyl)anisole , detailing the mechanistic advantages of ortho-fluorination in preventing metabolic clearance and modulating lipophilicity.[1]

Part 1: Comparative Technical Specifications

The structural difference between the two analogs is a single fluorine atom at the ortho position relative to the methoxy group. While sterically small (Van der Waals radius 1.47 Å vs. 1.20 Å for Hydrogen), this modification exerts profound electronic and metabolic effects.

Table 1: Physicochemical Profile Comparison

FeatureNon-Fluorinated Analog (Compound H)Fluorinated Analog (Compound F)Impact on SAR
IUPAC Name 1-(3-bromopropyl)-4-methoxybenzene1-(3-bromopropyl)-2-fluoro-4-methoxybenzeneN/A
Molecular Weight 229.12 g/mol 247.11 g/mol Slight increase; negligible effect on ligand efficiency.[1]
ClogP (Est.) ~3.6~3.8Fluorine increases lipophilicity (

LogP

+0.2), potentially improving membrane permeability.[1]
Electronic Effect (

)
-0.27 (Methoxy)Modified by F (

+0.[1]52)
Fluorine pulls electron density, lowering the pKa of the methoxy oxygen.[1]
Metabolic Liability High (O-demethylation)Low (Blocked/Retarded)Primary Advantage: Prevents rapid clearance by CYP450s.[1]

Part 2: Scientific Rationale & SAR Mechanics

The Metabolic Shield: Blocking O-Demethylation

The primary driver for selecting 4-(3-Bromopropyl)-2-fluoroanisole is the mitigation of oxidative metabolism.[1] The methoxy group in anisoles is a "soft spot" for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which catalyze O-demethylation to a phenol.[1] This conversion often results in rapid clearance or the formation of toxic quinone-methide intermediates.

  • Mechanism: The introduction of fluorine ortho to the methoxy group protects it through two mechanisms:[1]

    • Electronic Deactivation: The high electronegativity of fluorine reduces the electron density on the ether oxygen, making the initial single-electron transfer (SET) or hydrogen atom abstraction (HAT) by the CYP450 heme-oxo species energetically less favorable [1].[1]

    • Conformational Locking: The C–F bond creates a dipole that prefers to be anti-periplanar to the methoxy group's lone pairs, altering the binding pose within the CYP active site and hindering access to the

      
      -carbon [2].[1]
      
Ligand Binding & Conformation

Beyond metabolism, the ortho-fluorine atom can enhance potency through conformational restriction .[1] In non-fluorinated anisoles, the methoxy group rotates freely.[1] In the 2-fluoro analog, the methoxy group often adopts a coplanar conformation with the aromatic ring to minimize dipole repulsion. If the target receptor pocket favors this coplanar geometry, the fluorinated analog will pay a lower entropic penalty upon binding, resulting in higher affinity (

Part 3: Experimental Workflows

Protocol A: N-Alkylation (Synthesis of Lead Candidates)

This protocol describes the coupling of 4-(3-Bromopropyl)-2-fluoroanisole with a secondary amine (e.g., a piperazine pharmacophore) to generate a library of test compounds.[1]

Reagents:

  • Secondary Amine (1.0 eq)[1]

  • 4-(3-Bromopropyl)-2-fluoroanisole (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) (3.0 eq)[1]
    
  • Acetonitrile (ACN) or DMF (anhydrous)[1]

  • Potassium Iodide (KI) (0.1 eq, catalytic)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the secondary amine (1.0 mmol) in anhydrous ACN (5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add finely ground

    
     (3.0 mmol). If the amine is a salt (e.g., HCl), add an extra equivalent of base.
    
  • Activation: Add catalytic KI (0.1 mmol). This converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Alkylation: Add 4-(3-Bromopropyl)-2-fluoroanisole (1.1 mmol) dropwise.

  • Reaction: Reflux at 80°C for 12–16 hours. Monitor consumption of the amine by TLC or LC-MS.

  • Work-up: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the target tertiary amine.

Protocol B: Microsomal Stability Assay (Validation)

To confirm the metabolic advantage, compare the half-life (

1

Assay Conditions:

  • System: Human Liver Microsomes (HLM) (0.5 mg protein/mL).[1]

  • Cofactor: NADPH regenerating system (1 mM).

  • Substrate Concentration: 1

    
    M (to ensure first-order kinetics).
    

Procedure:

  • Pre-incubate compound (1

    
    M) with HLM in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
    
  • Initiate reaction by adding NADPH.

  • Sample at

    
     minutes. Quench with ice-cold acetonitrile containing internal standard.
    
  • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    .
    • Success Criterion: The fluorinated analog should exhibit a

      
       at least 2-fold higher than the non-fluorinated analog.
      

Part 4: Visualizations

Diagram 1: Metabolic Blockade Mechanism

This diagram illustrates how the ortho-fluorine atom protects the methoxy group from CYP450-mediated dealkylation.

MetabolicBlockadecluster_0Non-Fluorinated Analogcluster_1Fluorinated Analog (Compound F)CompoundHAnisole Analog(Unprotected)CYPCYP450(Heme-Oxo)CompoundH->CYP High AffinityMetaboliteHPhenol Metabolite(Inactive/Toxic)CYP->MetaboliteH Rapid O-DemethylationCompoundF2-Fluoroanisole Analog(Protected)CYP_BlockedCYP450(Repelled)CompoundF->CYP_Blocked Steric/ElectronicShieldingStableIntact Drug(High Exposure)CYP_Blocked->Stable Metabolic Stability

Caption: Comparative metabolic fate. The ortho-fluorine atom (Green path) hinders CYP450 access, preserving the active drug, whereas the non-fluorinated analog (Red path) undergoes rapid clearance.[1]

Diagram 2: Synthesis Workflow (N-Alkylation)

The logical flow for incorporating the building block into a lead compound.

SynthesisWorkflowStartTarget Pharmacophore(Secondary Amine)ReactionN-Alkylation(K2CO3, ACN, 80°C)Start->ReactionReagentReagent:4-(3-Bromopropyl)-2-fluoroanisoleActivationIn Situ Activation(KI, Finkelstein Rxn)Reagent->ActivationActivation->Reaction  Reactive Iodide SpeciesPurificationPurification(Flash Chromatography)Reaction->PurificationFinalFinal Lead Candidate(Fluorinated)Purification->Final

Caption: Synthetic pathway for coupling the fluorinated propyl linker to a secondary amine pharmacophore.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]

  • Hagmann, W. K. (2008).[1] The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.[1] Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

Technical Comparison: Metabolic Stability of Anisole vs. Fluorinated Ether Linkers

[1]

Executive Summary: The Metabolic Liability of the Methoxy Group

The anisole (methoxybenzene) motif is ubiquitous in drug discovery but frequently represents a "metabolic hotspot."[1] The electron-rich oxygen atom and the accessible methyl group make it a prime substrate for Cytochrome P450 (CYP)-mediated O-dealkylation .[1]

Replacing the methoxy group (

difluoromethoxy (

)
trifluoromethoxy (

)
11
  • Bond Strength: The C-F bond renders the site chemically inert to oxidative attack.[1]

  • Electronic Deactivation: The strong electron-withdrawing nature of fluorine reduces the electron density on the oxygen, making the ether less susceptible to CYP-mediated radical abstraction.[1]

This guide compares these linkers, providing mechanistic insights, quantitative data, and experimental protocols for validation.

Mechanistic Deep Dive: CYP-Mediated O-Dealkylation[1]

To understand the stability of fluorinated linkers, one must first understand the mechanism of anisole degradation.[1]

The Anisole Liability

The primary clearance pathway for anisoles is O-demethylation , typically catalyzed by CYP2D6, CYP2C19, or CYP3A4.[1] The mechanism involves:

  • H-Atom Abstraction: The CYP high-valent iron-oxo species (

    
    ) abstracts a hydrogen atom from the 
    
    
    -carbon (methyl group).[1]
  • Radical Rebound: The resulting carbon radical rapidly recombines with the hydroxyl radical from the heme.[1]

  • Hemiacetal Collapse: The unstable hemiacetal intermediate spontaneously decomposes into the corresponding phenol and formaldehyde .[1]

The Fluorine Blockade

Fluorination disrupts this pathway at the fundamental chemical level:[1]

  • Trifluoromethoxy (

    
    ):  Lacks any 
    
    
    -hydrogens.[1] The mechanism described above is chemically impossible. The C-F bond energy (~485 kJ/mol) is too high for CYP cleavage, rendering the group metabolically inert.[1]
  • Difluoromethoxy (

    
    ):  Contains one 
    
    
    -hydrogen.[1] However, the adjacent fluorine atoms destabilize the formation of the carbon radical (due to the high electronegativity of F withdrawing electron density) and strengthen the remaining C-H bond.[1][2] While metabolism is possible, it is significantly slower than for
    
    
    .[1]
Visualization: Metabolic Pathway Comparison

The following diagram illustrates the divergent fates of these linkers under CYP exposure.

MetabolicPathwaySubstrate_AnisoleAnisole (-OCH3)(Metabolic Hotspot)Intermediate_RadicalC-RadicalIntermediateSubstrate_Anisole->Intermediate_RadicalH-Abstraction(Fast)Intermediate_HemiacetalHemiacetal(-OCH2OH)Intermediate_Radical->Intermediate_HemiacetalOH ReboundProduct_PhenolPhenol + HCHO(Toxic/Cleared)Intermediate_Hemiacetal->Product_PhenolSpontaneousCollapseSubstrate_OCF3Trifluoromethoxy (-OCF3)(Metabolically Inert)Substrate_OCF3->Product_PhenolBLOCKED(No alpha-H)Substrate_OCHF2Difluoromethoxy (-OCHF2)(Metabolically Resistant)Substrate_OCHF2->Intermediate_RadicalH-Abstraction(Slow/Resistant)CYPCYP450(Fe=O)CYP->Substrate_Anisole

Figure 1: Comparative metabolic pathways.[1] The red path indicates the rapid clearance of anisole.[1] The green and blue nodes represent the fluorinated analogs which block or significantly retard this pathway.[1]

Comparative Analysis: Physicochemical & Metabolic Properties[2][3][4][5][6]

The choice between



13
Table 1: Property Comparison of Ether Linkers
FeatureMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Metabolic Stability Low (Rapid O-dealkylation)High (Resistant)Very High (Inert)
Lipophilicity (

LogP)
Reference (0.[1]0)+0.6 to +0.9+1.0 to +1.2
H-Bond Donor NoYes (Weak, acidic proton)No
Electronic Effect (

)
-0.27 (Donor)+0.18 (Weak Withdrawing)+0.35 (Strong Withdrawing)
Conformation Coplanar (often)Out-of-plane preferenceOrthogonal/Twisted
Primary Utility Lead generationBioisostere for -OH or -OCH3Bioisostere for -Cl or -OCH3
Key Insights for Optimization:
  • Lipophilicity Warning: While

    
     solves the metabolic stability problem, it significantly increases LogP (lipophilicity).[1] This can lead to higher non-specific binding and potentially higher affinity for CYP enzymes (lower 
    
    
    ), even if
    
    
    is zero.[1]
  • The "Goldilocks" Option:

    
     is often preferred because it balances stability with polarity.[1] The terminal hydrogen is acidic enough to act as a weak hydrogen bond donor, potentially maintaining interactions with the target protein that would be lost with 
    
    
    .[1]

Experimental Protocol: Microsomal Stability Assay

To empirically verify the stability advantage, a Microsomal Stability Assay is the industry standard.[1] This protocol is self-validating through the use of positive controls (high-clearance compounds like Verapamil or Testosterone).[1]

Materials
  • Liver Microsomes: Human (HLM) or Rat (RLM), 20 mg/mL protein concentration.[1]

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound (Anisole/Fluoro-analog) in Phosphate Buffer containing 0.5 mg/mL microsomes.[1][4]

    • Equilibrate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH (final concentration 1 mM) to initiate the reaction.[1]

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling:

    • At time points

      
       minutes, remove aliquots.
      
  • Termination:

    • Immediately dispense aliquot into ice-cold ACN (ratio 1:3) to precipitate proteins and quench metabolism.[1][4]

  • Analysis:

    • Centrifuge (3000g, 20 min).

    • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).[1]

Data Calculation

Calculate the in vitro intrinsic clearance (


1
1
Visualization: Assay Decision Logic

The following workflow ensures data integrity during the stability assessment.

AssayWorkflowStartStart Stability AssayIncubateIncubate 1µM Cmpd+ Microsomes + NADPHStart->IncubateCheckControlCheck NADPH-freeControlIncubate->CheckControlStableControlControl Stable?CheckControl->StableControlChemicalInstabilityFAIL: Chemical Instability(Not Metabolic)StableControl->ChemicalInstabilityNo (>20% loss)MeasureDepletionMeasure Parent Depletion(LC-MS/MS)StableControl->MeasureDepletionYesCalcHalflifeCalculate t1/2 & CL_intMeasureDepletion->CalcHalflifeCompareCompare CL_int:OCH3 vs OCF3CalcHalflife->Compare

Figure 2: Microsomal stability assay workflow. Critical checkpoints (yellow diamonds) ensure observed degradation is enzymatic, not chemical.

Case Study: Roflumilast & Riluzole

Real-world drug approvals validate the superiority of fluorinated linkers.[1]

  • Riluzole (ALS Treatment): Features a trifluoromethoxy (

    
    )  group.[1][3]
    
    • Observation: The

      
       group is essential for its pharmacokinetic profile, preventing rapid clearance that would occur with a simple methoxy group, allowing for oral dosing.[1]
      
  • Roflumilast (COPD Treatment): Features a difluoromethoxy (

    
    )  group.[1][3]
    
    • Design Choice: The

      
       group replaced a methoxy group found in early catechol-based PDE4 inhibitors.[1] This substitution blocked the formation of reactive catechol metabolites (via O-demethylation) while maintaining the necessary hydrogen-bond acceptor/donor character for the active site.[1]
      

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link[1]

  • Obach, R. S. (1999).[1] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[5][6][7] Link

  • Erickson, J. A., et al. (2010).[1] Physicochemical properties of drug candidates: Influence of the difluoromethoxy group. Journal of Medicinal Chemistry. Link[1]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

Spectral Distinction: Alkyl Bromide vs. Methoxy Groups in Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical and organic synthesis, distinguishing between alkyl bromide intermediates and methoxy-functionalized products is a critical analytical challenge. While Nuclear Magnetic Resonance (NMR) is often the gold standard, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective alternative for in-process monitoring—if the spectral regions are correctly targeted.

This guide provides a technical comparison of the vibrational signatures of Alkyl Bromide (C-Br) and Methoxy (–OCH₃) groups. The core distinction lies in the spectral domain: Methoxy groups dominate the Mid-IR (functional group region), while Alkyl Bromides exhibit their primary diagnostic bands in the Far-IR/Low Fingerprint region, often requiring specialized optics for definitive detection.

Fundamental Vibrational Modes

To accurately interpret the spectra, one must understand the mechanical origins of the bands. The frequency of vibration (


) is governed by Hooke’s Law, approximated by:


Where


 is the bond force constant and 

is the reduced mass.[1]
  • Methoxy (C-O-C): Involves lighter atoms (C, O) and strong single bonds. This results in higher frequency vibrations (1000–3000 cm⁻¹).

  • Alkyl Bromide (C-Br): Involves a heavy halogen atom (Br, atomic mass ~80). The large reduced mass (

    
    ) drastically lowers the vibrational frequency, pushing the stretching band into the low-energy fingerprint region (< 700 cm⁻¹).
    
Comparative Spectral Data Table
FeatureAlkyl Bromide (R-Br) Methoxy Ether (R-O-CH₃) Key Differentiator
Primary Stretch 690 – 515 cm⁻¹ (Strong)1300 – 1000 cm⁻¹ (Strong)C-Br is Far-IR; C-O is Mid-IR.
C-H Stretch 2960 – 2850 cm⁻¹ (Generic Alkyl)2830 ± 10 cm⁻¹ (Sharp, Med)Methoxy shows a distinct symmetric C-H stretch.
Deformation 1300 – 1150 cm⁻¹ (CH₂-Br Wag)1470 – 1450 cm⁻¹ (CH₃ Bend)Wag vs. Scissoring modes.[2][3]
Interferences C-Cl (850–550 cm⁻¹)Alcohols (C-O overlap), EstersC-Cl appears at higher freq. than C-Br.[3][4][5]
Optical Req. Requires Low-Cutoff Optics (CsI, KRS-5)Standard KBr/ZnSe sufficientStandard optics may "blind" C-Br detection.

Detailed Spectral Analysis

A. The Methoxy Group (–OCH₃)

The methoxy group is characterized by a "twin-peak" signature involving the C-H bond and the C-O bond.

  • The "Methoxy Flag" (2830 cm⁻¹): While all alkyl groups show C-H stretching between 2850–2960 cm⁻¹, the methoxy group exhibits a unique symmetric C-H stretch typically isolated around 2830 cm⁻¹ . This band is often sharp and distinct from the main alkyl cluster, serving as a reliable "flag" for the presence of O-CH₃.

  • The C-O Stretch (1000–1300 cm⁻¹):

    • Aliphatic Ethers: Strong band at 1150–1085 cm⁻¹ .

    • Aromatic Ethers (e.g., Anisole): Two bands due to resonance stiffening of the aryl-oxygen bond.

      • Asymmetric Stretch: 1275–1200 cm⁻¹

      • Symmetric Stretch: 1075–1020 cm⁻¹

B. The Alkyl Bromide Group (C-Br)

The detection of C-Br is a "low-frequency" challenge.

  • The C-Br Stretch (690–515 cm⁻¹): This is the definitive band. It is strong and intense but lies at the very edge of the standard mid-IR window.

    • Primary Alkyl Bromides: ~645 cm⁻¹

    • Secondary/Tertiary: Often show complex splitting or shifts toward 500 cm⁻¹.

    • Equatorial vs. Axial: In cyclic systems, equatorial C-Br stretches (~700–650 cm⁻¹) appear at higher frequencies than axial stretches (~690–550 cm⁻¹) due to steric compression.

  • The CH₂-Br Wag (1300–1150 cm⁻¹): A useful secondary confirmation. Terminal bromides (–CH₂Br) show a medium-intensity wagging band in this region, though it can be obscured by other fingerprint absorptions.

Experimental Protocol: The "Optical Window" Trap

A common failure mode in identifying alkyl bromides is using the wrong sampling accessory. Standard Diamond ATR or KBr optics often cut off exactly where the C-Br band appears.

Protocol for Definitive Identification
Step 1: Optical Selection (Crucial)
  • Do NOT Use: Germanium ATR (Cutoff ~780 cm⁻¹) or standard Silicon ATR. These will be blind to the C-Br stretch.

  • Use with Caution: Diamond/ZnSe ATR (Cutoff ~525–600 cm⁻¹). These may show the upper edge of the C-Br band but clip the peak maximum.

  • Recommended:

    • Transmission: CsI (Cesium Iodide) pellets or windows (Transparent down to 200 cm⁻¹).

    • ATR: KRS-5 (Thallium Bromoiodide) or specialized Extended-Range Diamond (if available).

Step 2: Sample Preparation (Liquid Film vs. Pellet)
  • Liquids: Use a demountable cell with CsI windows . Create a capillary film (< 0.05 mm pathlength) to prevent saturation of the strong C-Br band.

  • Solids: Prepare a Nujol mull using CsI plates. Avoid KBr pellets if the expected band is < 400 cm⁻¹, though for C-Br (515+), KBr is generally acceptable.

Step 3: Data Acquisition[6]
  • Resolution: Set to 4 cm⁻¹.

  • Scans: 32–64 scans to resolve weak overtone bands.

  • Baseline Correction: Critical in the low-frequency region where scattering effects (sloping baseline) are prominent.

Decision Logic & Workflow

The following diagrams illustrate the logical process for distinguishing these groups and the experimental setup required.

Diagram 1: Spectral Identification Logic

SpectralLogic Start Unknown Spectrum Analysis CheckHigh Check 2800-2850 cm⁻¹ Region Start->CheckHigh MethoxyFlag Sharp Peak at ~2830 cm⁻¹? CheckHigh->MethoxyFlag CheckCO Check 1000-1300 cm⁻¹ (Strong C-O Stretch?) MethoxyFlag->CheckCO Yes CheckLow Check 690-500 cm⁻¹ Region (Fingerprint) MethoxyFlag->CheckLow No MethoxyConfirmed Likely Methoxy (O-CH3) CheckCO->MethoxyConfirmed Strong Signal CBrFlag Strong Band in 690-515 cm⁻¹? CheckLow->CBrFlag CheckWag Check 1300-1150 cm⁻¹ (CH2-X Wag) CBrFlag->CheckWag Yes Interference Evaluate Interferences: C-Cl (850-550) Alcohol (O-H Broad) CBrFlag->Interference Ambiguous BromideConfirmed Likely Alkyl Bromide (C-Br) CheckWag->BromideConfirmed Corroborated Interference->CheckLow Re-evaluate with CsI Optics

Caption: Decision tree for distinguishing Methoxy vs. Alkyl Bromide based on primary and secondary spectral markers.

Diagram 2: Experimental Crystal Selection

CrystalSelection Sample Target Analysis: C-Br Stretch (690-515 cm⁻¹) StandardATR Standard Diamond/ZnSe ATR (Cutoff ~525-600 cm⁻¹) Sample->StandardATR Optimized Optimized Optics Sample->Optimized Risk RISK: Peak Clipping or Complete Loss StandardATR->Risk KRS5 KRS-5 ATR (Cutoff ~250 cm⁻¹) Optimized->KRS5 CsI CsI Transmission (Cutoff ~200 cm⁻¹) Optimized->CsI ResultGood Full Band Visualization Definitive ID KRS5->ResultGood CsI->ResultGood

Caption: Optical component selection guide to ensure visibility of the low-frequency C-Br stretching band.

Comparative Interferences

When analyzing these groups, researchers must rule out common "look-alike" functionalities.

Alkyl Bromide vs. Alkyl Chloride

The primary interference for C-Br is the C-Cl bond. Due to the lighter mass of Chlorine (35.5 amu) vs. Bromine (79.9 amu), the C-Cl stretch appears at a higher frequency.

  • C-Cl Stretch: 850 – 550 cm⁻¹[3]

  • C-Br Stretch: 690 – 515 cm⁻¹[3]

  • Differentiation: If the strong halide band is above 700 cm⁻¹, it is likely Chloride. If it is below 650 cm⁻¹, it is likely Bromide.

Methoxy vs. Alcohol

Both contain C-O bonds, but Alcohols are easily distinguished by the O-H stretch.

  • Alcohol: Broad, intense band at 3200–3550 cm⁻¹ (O-H).[7][8]

  • Methoxy Ether: Absence of O-H band; presence of sharp 2830 cm⁻¹ C-H stretch.

References

  • University of Colorado Boulder. "IR Spectroscopy Tutorial: Alkyl Halides." Organic Chemistry Courses. Available at: [Link]

  • Spectroscopy Online. "The C-O Bond III: Ethers By a Knockout." Spectroscopy, vol. 35, no. 12, 2020. Available at: [Link]

  • LibreTexts Chemistry. "Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 2020. Available at: [Link]

  • PIKE Technologies. "Crystal Selection for ATR." Technical Notes. Available at: [Link]

  • Shimadzu Corporation. "Spectral Characteristics Dependent on ATR Crystal Selection." Application News No. A485. Available at: [Link]

Sources

Differentiating 4-(3-Bromopropyl) and 4-(2-Bromoethyl) Analogs in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the rational design of bifunctional building blocks, the choice of alkyl spacer is a critical determinant of synthetic success. 4-(2-Bromoethyl) and 4-(3-Bromopropyl) analogs—commonly featuring an aryl, heteroaryl, or functionalized core at the 4-position—serve as ubiquitous electrophiles in medicinal chemistry, bioconjugation, and materials science. While a single methylene group separates them structurally, their reactivity profiles, susceptibility to side reactions, and kinetic behaviors diverge significantly.

This guide provides an objective, data-driven comparison of these two analogs, detailing the causality behind their chemical behaviors and offering self-validating experimental protocols to optimize your synthetic workflows.

Mechanistic Divergence: Causality Behind the Reactivity

The reactivity of terminal alkyl bromides is governed by the interplay of steric hindrance, inductive effects, and neighboring group participation (NGP). Understanding these forces is essential for predicting reaction outcomes.

  • 4-(2-Bromoethyl) Analogs : These compounds often exhibit accelerated bimolecular nucleophilic substitution (S_N2) kinetics. This enhanced reactivity is frequently attributed to the strong electron-withdrawing inductive effect of the proximal core ring, or NGP (anchimeric assistance) if a heteroatom is present, which lowers the activation energy of the rate-determining step . However, this heightened reactivity comes at a cost: the

    
    -hydrogens are highly acidic. In the presence of basic nucleophiles (e.g., amines, alkoxides), 2-bromoethyl derivatives are notoriously prone to E2 elimination, yielding unwanted vinyl byproducts (e.g., 4-vinylphenyl derivatives).
    
  • 4-(3-Bromopropyl) Analogs : The addition of a methylene spacer effectively insulates the

    
    -carbon from the inductive effects of the core moiety. Consequently, 3-bromopropyl analogs undergo pure, direct S_N2 displacement. While the reaction rate is kinetically slower and often requires thermal activation, the risk of E2 elimination is drastically reduced . This leads to higher fidelity in complex couplings and cleaner crude profiles. Furthermore, in intramolecular cyclization scenarios, 3-bromopropyl groups typically form less strained, more thermodynamically favored ring systems compared to their ethyl counterparts .
    

Mechanism A 4-(2-Bromoethyl) Analog C Fast SN2 (Target Product) A->C Mild Base, Low Temp D E2 Elimination (Vinyl Byproduct) A->D Strong Base, Heat B 4-(3-Bromopropyl) Analog E Clean SN2 (Target Product) B->E Strong Base, Heat Allowed F Minimal Elimination B->F Steric Shielding

Mechanistic divergence between 2-bromoethyl and 3-bromopropyl analogs.

Quantitative Comparison and Performance Metrics

The following table summarizes the empirical performance of these two analogs under standard alkylation conditions, allowing researchers to select the appropriate building block based on their specific synthetic target.

Property / Metric4-(2-Bromoethyl) Analogs4-(3-Bromopropyl) Analogs
Primary S_N2 Reactivity High (Often NGP-assisted)Moderate (Direct S_N2)
E2 Elimination Risk High (Readily forms vinyl derivatives)Low (Sterically and electronically shielded)
Optimal Reaction Temp 0 °C to Room TemperatureRoom Temperature to 80 °C
Base Compatibility Weak/Non-nucleophilic bases (e.g., K_2CO_3, DIPEA)Tolerates stronger bases (e.g., NaH, Cs_2CO_3)
Intramolecular Cyclization Favors 5- or 6-membered ringsFavors 6- or 7-membered rings
Linker Flexibility Rigid, short 2-carbon spacerFlexible, extended 3-carbon spacer

Experimental Protocols: A Self-Validating System

To maximize yield and suppress side reactions, the synthetic protocols for these two analogs must be tailored to their distinct kinetic profiles. The protocols below are designed as self-validating systems, incorporating specific checkpoints to ensure mechanistic fidelity.

Protocol A: Alkylation using 4-(2-Bromoethyl) Analogs

Objective: Maximize S_N2 substitution while actively suppressing E2 elimination.

  • Preparation : Dissolve the nucleophile (1.0 equiv) in anhydrous DMF or Acetonitrile (0.2 M) under an inert argon atmosphere.

  • Base Addition : Add a mild, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or finely milled K_2CO_3 (1.5 equiv).

    • Causality: Strong bases like NaH or KOtBu will rapidly deprotonate the acidic

      
      -carbon of the 2-bromoethyl group, irreversibly driving E2 elimination.
      
  • Electrophile Addition : Cool the reaction mixture to 0 °C using an ice bath. Add the 4-(2-bromoethyl) analog (1.1 equiv) dropwise or in small portions to prevent localized exothermic spikes.

  • Reaction Monitoring : Allow the reaction to slowly warm to room temperature. Monitor via LC-MS. If the reaction stalls, do not apply heat above 40 °C; instead, add a catalytic amount of NaI (0.1 equiv) to facilitate a Finkelstein-assisted S_N2 pathway.

  • Workup : Quench with cold water, extract with EtOAc, and wash the organic layer extensively with brine (3x) to remove DMF. Dry over Na_2SO_4 and concentrate in vacuo.

Protocol B: Alkylation using 4-(3-Bromopropyl) Analogs

Objective: Overcome slower kinetics to achieve full conversion without byproduct formation.

  • Preparation : Dissolve the nucleophile (1.0 equiv) in anhydrous DMF or THF (0.2 M).

  • Base Addition : Add the appropriate base (1.5–2.0 equiv). Stronger bases (e.g., Cs_2CO_3, NaH) can be safely utilized here due to the significantly lower acidity of the

    
    -hydrogens.
    
  • Electrophile Addition : Add the 4-(3-bromopropyl) analog (1.2 equiv) at room temperature in a single portion.

  • Thermal Activation : Heat the mixture to 60–80 °C.

    • Causality: The extended carbon chain increases the activation energy required for the S_N2 transition state. Thermal activation (or microwave irradiation) is strictly necessary to drive the reaction to completion, as room temperature reactions will often stall .

  • Workup : Perform a standard aqueous workup. The crude product typically exhibits fewer impurities than the ethyl counterpart, simplifying subsequent flash chromatography.

Workflow Step1 Dissolve Nucleophile & Base in Anhydrous DMF/MeCN Step2 Add Alkylating Agent (2-Bromoethyl or 3-Bromopropyl) Step1->Step2 Step3 Temperature Control: 2-Bromoethyl (0°C to RT) 3-Bromopropyl (RT to 80°C) Step2->Step3 Step4 Monitor via TLC/LC-MS (Add NaI if stalled) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Flash Chromatography Step5->Step6

Comparative experimental workflow for alkylation using bromoalkyl analogs.

Conclusion

The selection between a 4-(2-bromoethyl) and a 4-(3-bromopropyl) analog should be dictated by the specific synthetic target, the nucleophile's basicity, and the desired linker length. While the 2-bromoethyl linker provides a compact spacer and rapid reaction kinetics, it requires stringent temperature and base control to prevent elimination. Conversely, the 3-bromopropyl analog offers a robust, flexible linker that tolerates harsher thermal conditions, ensuring high-fidelity S_N2 couplings with minimal byproduct formation.

References

  • Campeau, L.-C., et al. "Synthesis of Polycyclic Heterocycles via a One-Pot Ortho Alkylation/Direct Heteroarylation Sequence." Organic Letters, ACS Publications.[Link]

  • Marcos, P. M., et al. "Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[4]arene Phthalimides." PMC, National Center for Biotechnology Information (NIH).[Link]

QC Standards for Fluorinated Organic Building Blocks: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fluorine Effect" and Its Hidden Risks

In modern drug discovery, approximately 20-25% of all pharmaceuticals and 30% of blockbuster drugs contain at least one fluorine atom. The strategic introduction of fluorine modulates lipophilicity (


), metabolic stability, and binding affinity.[1] However, the unique electronic properties of fluorine introduce Quality Control (QC) challenges that standard organic chemistry workflows frequently miss.

The Core Problem: Commercial vendors often characterize fluorinated building blocks using standard protocols designed for non-fluorinated aromatics (e.g., HPLC-UV at 254 nm and standard


H NMR). These methods fail to detect:
  • Regioisomers: Electrophilic fluorination often yields mixtures (e.g., ortho- vs. para- isomers) that co-elute on C18 columns.

  • UV-Inactive Impurities: Many aliphatic fluorinated precursors lack a chromophore.

  • Inorganic Salts: Fluoride salts (e.g., TBAF residues) can persist and poison downstream catalytic cycles.

This guide contrasts standard QC methods with the rigorous, rigorous protocols required for pharmaceutical-grade building blocks.

Comparative Analysis: Standard vs. Enhanced QC

The following table objectively compares the "Standard Vendor QC" typically provided on a Certificate of Analysis (CoA) against the "Enhanced Fluorine QC" required for high-stakes drug development.

Table 1: Performance Comparison of QC Methodologies
FeatureStandard Vendor QCEnhanced Fluorine QC
Primary Purity Method HPLC-UV (254 nm)

F qNMR
(Quantitative NMR)
Identity Verification

H NMR

H,

F, and

C NMR (decoupled)
Isomer Selectivity Low (C18 columns often merge isomers)High (PFP/Fluorous phases separate isomers)
Inorganic Detection Ignored (unless specific ash test)IC (Ion Chromatography) or

F NMR for F⁻
UV-Inactive Detection Blind Spot (Invisible)CAD (Charged Aerosol) or RI (Refractive Index)
Typical Purity Claim >95% or >98%99.5% ± 0.3% (w/w absolute purity)
Risk Factor High (False positives due to low UV absorption)Low (Direct molar response)

Technical Deep Dive: The Causality of Failure

A. The NMR "Splitting" Trap

In standard organic chemistry, a multiplet usually indicates a neighboring proton. In fluorinated chemistry,


F (spin 1/2, 100% abundance) couples strongly with 

H and

C.
  • The Trap: A novice chemist sees a complex multiplet in the

    
    C spectrum and assumes it is an impurity.
    
  • The Reality: It is C-F coupling (

    
     Hz).
    
  • The Solution: Always run

    
    C{
    
    
    
    F}
    (fluorine-decoupled carbon NMR) to collapse multiplets into singlets, allowing for accurate S/N ratio assessment.
B. The "Invisible" Aliphatic Fluoride

Consider a building block like 4,4-difluoropiperidine.

  • HPLC-UV Failure: It has no conjugated

    
    -system. It is invisible at 254 nm. A sample could be 50% pure, but the HPLC trace might show "100% purity" based on a tiny trace of a UV-active solvent impurity.
    
  • Alternative: Use CAD (Charged Aerosol Detection) or ELSD , which detect mass regardless of optical properties.

Experimental Protocol: F qNMR Purity Assignment

This is a self-validating protocol for determining the absolute purity (w/w%) of a fluorinated building block. Unlike chromatography, this method does not require a reference standard of the analyte itself, only a certified internal standard (IS).

Phase 1: Internal Standard Selection

Choose an IS that does not overlap with your analyte's fluorine signals.

  • Solid IS: 3,5-Bis(trifluoromethyl)benzoic acid (

    
     -63 ppm). Stable, non-hygroscopic.
    
  • Liquid IS:

    
    -Trifluorotoluene (
    
    
    
    -63 ppm) or Fluorobenzene (
    
    
    -113 ppm).
Phase 2: Relaxation Determination (Crucial)

Fluorine nuclei often have long longitudinal relaxation times (


), sometimes exceeding 3-5 seconds.
  • Prepare a concentrated sample of the analyte.

  • Run an Inversion Recovery experiment (t1ir pulse sequence).

  • Calculate

    
     for the slowest relaxing signal.
    
  • Rule: Set your relaxation delay (

    
    ) to at least 
    
    
    
    (for 99.3% recovery) or
    
    
    (for 99.9% recovery). Failure to do this results in underestimation of purity.
Phase 3: The qNMR Workflow
  • Weighing: Accurately weigh ~10-20 mg of Analyte (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    0.01 mg).
  • Solvation: Dissolve in an appropriate deuterated solvent (e.g., DMSO-

    
    , CDCl
    
    
    
    ). Ensure complete dissolution.
  • Acquisition:

    • Pulse Angle: 90°[2][3][4][5][6]

    • Spectral Width: Wide enough to cover +50 to -250 ppm.

    • Scans (NS): 16 or 32 (S/N > 150:1).

    • Relaxation Delay (

      
      ):  Calculated from Phase 2 (typically 30-60 seconds).
      
    • Decoupling: Inverse gated

      
      H decoupling (optional but recommended to sharpen F signals).
      
  • Processing: Phase and baseline correct manually. Integrate the IS signal and the Analyte signal.

Phase 4: Calculation


Where:

  • 
     = Integral area
    
  • 
     = Number of fluorine atoms in the molecule
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)
    

Visualizing the Workflow

Diagram 1: The QC Decision Matrix

This logic tree guides the researcher to the correct analytical technique based on the physicochemical properties of the fluorinated block.

QC_Decision_Tree Start START: Fluorinated Building Block IsVolatile Is the compound volatile? Start->IsVolatile GCMS Method: GC-MS / GC-FID IsVolatile->GCMS Yes IsUVActive Is it UV Active (Chromophore)? IsVolatile->IsUVActive No qNMR GOLD STANDARD: 19F qNMR GCMS->qNMR Validation HPLC_UV Method: HPLC-UV (C18) IsUVActive->HPLC_UV Yes (Standard) NoChromophore Method: CAD / ELSD / RI IsUVActive->NoChromophore No CheckIsomers Are Regioisomers suspected? HPLC_UV->CheckIsomers PFP_LC Method: HPLC (PFP Phase) + MS Detection CheckIsomers->PFP_LC Yes PFP_LC->qNMR Validation NoChromophore->qNMR Validation

Caption: QC Decision Matrix. Blue/Grey nodes represent decision points. Green nodes are instrumental methods.[4] The Red node (qNMR) represents the universal validation step required for all fluorinated blocks.

Diagram 2: The qNMR Logic Loop

This diagram illustrates the critical "Check


" loop often missed in standard protocols.

qNMR_Workflow SamplePrep 1. Gravimetric Prep (Analyte + Internal Std) PulseTest 2. Pulse Calibration (90° Pulse) SamplePrep->PulseTest T1_Meas 3. Measure T1 (Inversion Recovery) PulseTest->T1_Meas Set_D1 4. Set Delay D1 (D1 ≥ 5 × T1) T1_Meas->Set_D1 Critical Step Acquire 5. Acquire Spectrum (No Decoupling or Inverse Gated) Set_D1->Acquire Process 6. Phase & Integrate Acquire->Process Process->T1_Meas If S/N < 150

Caption: The qNMR Purity Assignment Workflow. Note the critical dependency of the Relaxation Delay (D1) on the measured T1 value to ensure quantitative accuracy.

Conclusion

For drug development professionals, the "Certificate of Analysis" provided by bulk vendors should be viewed as a preliminary claim, not a verified fact. The unique properties of fluorinated building blocks—specifically their potential lack of UV activity and the prevalence of regioisomers—demand a higher tier of QC.

By implementing


F qNMR  with proper relaxation delays and utilizing fluorinated stationary phases (PFP)  for chromatography, researchers can eliminate the risk of carrying impurities into costly late-stage synthesis.

References

  • BIPM (Bureau International des Poids et Mesures). (2024). Accurate purity assignment using Fluorine-19 quantitative nuclear magnetic resonance (19F qNMR). Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals.[4][7] Retrieved from [Link]

  • LCGC International. (2020). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]

  • Oxford University Department of Chemistry. (n.d.). Measuring relaxation times - Inversion recovery for T1. Retrieved from [Link]

  • Pharmaceutical Technology. (2014). Fluorination Remains Key Challenge in API Synthesis.[8] Retrieved from [Link]

Sources

Safety Operating Guide

4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene Disposal & Handling Guide

[1]

Executive Summary & Chemical Profile

Objective: Safe containment, classification, and destruction of halogenated organic waste. Primary Hazard: Alkylating agent. The 3-bromopropyl side chain renders this compound a potent electrophile, capable of alkylating DNA and proteins.[1] It must be treated as a potential mutagen and sensitizer.[1]

Chemical Identity
PropertyDetail
Chemical Name 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene
Functional Groups Aryl Fluoride, Aryl Ether (Anisole), Primary Alkyl Bromide
Molecular Formula C₁₀H₁₂BrFO
Physical State Liquid or Low-Melting Solid (Class assumption based on propyl chain)
Reactivity Electrophilic (susceptible to nucleophilic attack); Hydrolytically stable but reactive with strong bases.[1][2]
GHS Hazard Classification (Derived)
  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[3][4][5][6][7]

  • H335: May cause respiratory irritation.[2][3][5]

  • H341/H351: Suspected of causing genetic defects/cancer (Precautionary assignment for alkyl bromides).

  • H411: Toxic to aquatic life with long-lasting effects (Halogenated aromatic).[1]

Waste Classification & Segregation

Proper segregation is the first line of defense against laboratory accidents.[1] This compound must not be mixed with general organic solvents if they contain strong nucleophiles (amines, thiols) or oxidizers.[1]

Segregation Matrix
  • Stream: Halogenated Organic Waste (Red Label/Tag).

  • Compatible: Dichloromethane (DCM), Chloroform, Ethyl Acetate.

  • INCOMPATIBLE (Do Not Mix):

    • Strong Bases: Sodium hydroxide, alkoxides (Risk of elimination reaction producing HBr and alkenes).

    • Amines/Thiols: Risk of exothermic alkylation.

    • Oxidizers: Nitric acid, Peroxides (Risk of violent decomposition).

Decision Logic: Waste Stream Selection

WasteDecisionStartWaste GenerationTypeCheckIs material pure or in solution?Start->TypeCheckPurePure ChemicalTypeCheck->PureSolutionSolution/MixtureTypeCheck->SolutionDestructionHigh-Temp Incineration(w/ Acid Scrubbing)Pure->DestructionDissolve in combustiblesolvent firstSolventCheckSolvent Type?Solution->SolventCheckHaloSolvHalogenated (DCM, CHCl3)SolventCheck->HaloSolvNonHaloSolvNon-Halogenated (MeOH, Acetone)SolventCheck->NonHaloSolvHaloSolv->DestructionStream: HalogenatedNonHaloSolv->DestructionStream: Halogenated(Due to solute)

Figure 1: Waste stream decision logic ensuring all paths lead to incineration with acid gas scrubbing.

Disposal Procedures

A. Liquid Waste (Solutions & Pure Liquid)

Standard: Incineration at >1100°C with secondary combustion chamber and rapid quenching (to prevent Dioxin formation) + Acid Gas Scrubbing (for HF and HBr).

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers.[1] Avoid metal containers if moisture is present (corrosion risk from hydrolysis).[1]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene"[1][8]

    • Hazard Checkboxes: Toxic, Irritant, Halogenated.[1]

  • Bulking: If bulking into a central "Halogenated Waste" drum, ensure the drum does not contain strong amines or alkalis.

B. Solid Waste (Contaminated Consumables)

Scope: Vials, pipette tips, gloves, and silica gel from purification.

  • Separation: Do not throw in regular trash or biohazard bins.

  • Containment: Double-bag in heavy-duty polyethylene bags (yellow/orange haz-waste bags).

  • Sharps: Contaminated needles/syringes must go into a Chemical Sharps container, not just a bio-sharps container, to alert disposal vendors of chemical hazards.

C. Empty Container Management (RCRA "RCRA Empty" Standard)

To classify a container as "empty" and safe for glass recycling or trash:

  • Triple Rinse: Rinse the bottle 3 times with a solvent capable of dissolving the residue (e.g., Acetone or Dichloromethane).

    • Volume: Use ~10% of container volume per rinse.[1]

  • Rinsate Disposal: Pour all rinsates into the Halogenated Organic Waste container.[1]

  • Defacing: Cross out the label and mark "EMPTY - TRIPLE RINSED".

  • Cap Removal: Discard cap separately to prevent pressure buildup if residual solvent evaporates.

Emergency Spill Response

Immediate Action: Evacuate the immediate area if the spill is >100 mL and ventilation is poor.

Spill Cleanup Workflow

SpillResponseAssessAssess Volume & RiskPPEDon PPE:Nitrile Gloves (Double),Goggles, Lab CoatAssess->PPEContainContainment:Surround with Vermiculiteor Absorbent PadsPPE->ContainCollectCollection:Scoop into Wide-MouthJar (Label as Haz Waste)Contain->CollectDeconDecontamination:Scrub area with soap/water;Collect rinsateCollect->Decon

Figure 2: Step-by-step spill response protocol.

Neutralization (Optional but Recommended for Large Spills): While not strictly necessary for collection, treating the spill area with a dilute solution of Sodium Thiosulfate can help neutralize reactive alkyl bromides, though simple absorption is preferred to avoid creating a complex chemical mixture on the floor.

Regulatory & Compliance Framework

RegulationRequirement
US EPA (RCRA) Classify as D001 (Ignitable, if in solvent) and potentially P-listed or U-listed equivalent due to toxicity.[1] Must be treated as Halogenated Solvent Waste (F-listed equivalent).[1]
EU CLP/REACH Dispose of as European Waste Code (EWC) 07 01 03 * (organic halogenated solvents, washing liquids and mother liquors).
DOT/IATA UN Number: UN 3082 (Environmentally Hazardous Substance, Liquid, N.O.S.) or UN 2810 (Toxic Liquid, Organic, N.O.S.). Packing Group: III.
Final Disposition

This material cannot be discharged to sewer systems.[1] Hydrolysis may release Hydrofluoric Acid (HF) and Hydrobromic Acid (HBr) over time, damaging plumbing and violating Clean Water Act effluent limits.[1] Incineration is the only compliant disposal method.

References
  • Fisher Scientific. Safety Data Sheet: 4-Bromo-2-fluoroanisole (Structural Analog).[1] Retrieved from .[1]

  • Sigma-Aldrich. Product Safety: 4-(Bromomethyl)-2-fluoro-1-methoxybenzene (Structural Analog).[1] Retrieved from .[1][9]

  • US EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from .[1]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011.[1] Section 8, Management of Waste.[1]

Personal protective equipment for handling 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary: The "Read-Across" Protocol

Critical Notice: As a specialized research intermediate, specific toxicological data for 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene is limited. This guide employs a Structure-Activity Relationship (SAR) safety approach, deriving protocols from its high-hazard functional groups:

  • Alkyl Bromide Moiety: Highly reactive alkylating agent. Potential mutagen/carcinogen.[1][2][3]

  • Fluorinated Anisole Core: Lipophilic carrier that may enhance dermal absorption.

Treat this compound as a potential genotoxin and severe skin/eye irritant.

Hazard Identification & Risk Assessment
Hazard ClassGHS Classification (Predicted)Operational Implication
Acute Toxicity Category 4 (Oral/Dermal)Harmful if swallowed or absorbed through skin.
Skin/Eye Irritation Category 2 / 2ACauses skin irritation and serious eye irritation.[4][5]
Genotoxicity Suspected (Muta. 2) Primary Alkyl Bromides are biological alkylating agents.
Reactivity Moisture SensitiveHydrolysis releases HBr (corrosive gas).
Personal Protective Equipment (PPE) Matrix

Standard "lab safety" is insufficient for alkylating agents. The lipophilic nature of the anisole ring combined with the alkyl bromide requires specific barrier materials.

Glove Selection Protocol (Permeation Logic)
  • Standard Nitrile (4 mil): Insufficient for prolonged contact. Alkyl halides can permeate nitrile in <15 minutes.

  • High-Risk Protocol: Use Silver Shield® (Laminate) or Viton® for spill cleanup or synthesis involving >10mL.

Body PartPPE RequirementRationale
Hands (Routine) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil)"Splash & Change" protocol. If outer glove is splashed, remove immediately.[6]
Hands (High Risk) Laminate (Silver Shield) under NitrileLaminate provides >4hr breakthrough time against alkyl halides.
Eyes Chemical Splash Goggles Safety glasses are inadequate against liquid splashes that can alkylate corneal tissue.
Respiratory Fume Hood (Face Velocity >100 fpm) Volatile organic bromide. Inhalation may cause delayed pulmonary edema.
Body Tyvek® Lab Coat + Chemical ApronStandard cotton coats absorb liquids; Tyvek repels organic splashes.
Operational Workflow: Step-by-Step
A. Receiving & Storage
  • Inspection: Verify bottle integrity upon receipt. Check for yellowing (sign of bromine liberation/decomposition).

  • Environment: Store at 2-8°C (Refrigerated). Alkyl bromides are thermally unstable.

  • Segregation: Store in a secondary container within a Flammables cabinet, separated from strong bases (amines) and oxidizers.

B. Active Handling (Synthesis/Transfer)
  • Engineering Control: All operations must occur inside a certified chemical fume hood.

  • Weighing: Do not weigh on an open bench. Use a balance inside the hood or a vented balance enclosure.

  • Transfer: Use positive displacement pipettes or glass syringes. Avoid needles (injection risk is critical with alkylating agents).

C. Decontamination & Spill Response

Neutralization Solution: 10% Sodium Thiosulfate or Ethanolamine (reacts with alkyl bromide to form harmless salt).

Decision Logic Diagram:

SpillResponse Start Spill Detected Assess Assess Volume Start->Assess Small Minor (< 5 mL) Assess->Small Inside Hood Large Major (> 5 mL) Assess->Large Outside Hood Absorb Absorb with Polypropylene Pads Small->Absorb Evacuate Evacuate Lab Call EHS Large->Evacuate Neutralize Apply 10% Sodium Thiosulfate (Wait 15 mins) Absorb->Neutralize Clean Double Bag Waste Label 'Halogenated' Neutralize->Clean

Figure 1: Decision logic for spill response. Note that large spills outside a fume hood require immediate evacuation due to respiratory toxicity.

Waste Disposal Protocol

Disposal costs for halogenated solvents are significantly higher than non-halogenated.[7] Proper segregation is a fiscal and regulatory requirement.

Waste Stream Classification: HALOGENATED ORGANIC

  • Segregation:

    • Do NOT mix with acetone or ethanol waste streams (Non-Halogenated).

    • Do NOT mix with aqueous acids.

  • Container Labeling:

    • Must explicitly state: "Contains Halogenated Organics: 4-(3-Bromopropyl)-2-fluoro-1-methoxybenzene".

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[3]

  • Rinsate:

    • Triple rinse empty bottles with Dichloromethane (DCM) or Ethyl Acetate.

    • Add rinsate to the Halogenated waste container, not down the drain.

Waste Segregation Flow:

WasteFlow Source Experimental Waste Check Contains Halogens? (F, Cl, Br, I) Source->Check Halo Halogenated Waste Carboy (Red Tag) Check->Halo Yes (This Compound) NonHalo Non-Halogenated Solvent (Clear/White Tag) Check->NonHalo No (e.g., Acetone only) Aqueous Aqueous Waste (Check pH) Check->Aqueous Water layers

Figure 2: Waste segregation logic. This compound must ALWAYS go to the Halogenated stream.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8] [Link]

  • PubChem. (2023). Compound Summary: 4-Bromo-1-fluoro-2-methoxybenzene (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[2][9] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.